molecular formula C9H7NOS B1440149 6-(Thiophen-2-yl)pyridin-3-ol CAS No. 1159815-70-9

6-(Thiophen-2-yl)pyridin-3-ol

Cat. No.: B1440149
CAS No.: 1159815-70-9
M. Wt: 177.22 g/mol
InChI Key: WDQKYWOHEGSEMP-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)pyridin-3-ol (CAS: 1159815-70-9) is a versatile heteroaromatic scaffold of significant interest in medicinal chemistry and materials science research . This compound features a pyridinol moiety directly linked to a thiophene ring, creating a conjugated system that is a valuable precursor for the development of novel chemical entities. While specific biological data for this exact molecule may be limited, its core structure is integral to research in antioxidant development. Molecular association strategies in medicinal chemistry often pair heterocycles like pyridine and thiophene with other antioxidant moieties to create compounds with synergistic effects for scavenging reactive oxygen species (ROS) . Researchers are exploring such structures as promising candidates for inhibiting radicals like ABTS⁺, with some related derivatives demonstrating potent activity that surpasses standard antioxidants like ascorbic acid . Computational studies, including 2D-QSAR modeling and molecular docking, are frequently employed to predict the activity and binding modes of these molecules, for instance, with targets like cytochrome c peroxidase, guiding the rational design of more effective therapeutic agents . Beyond its pharmacological potential, the π-conjugated architecture of this compound makes it a compelling subject in materials science. Analogous benzofuropyridine and cyanopyridine derivatives are heavily investigated for their photophysical properties, including tunable fluorescence emission and high photoluminescent quantum yield (PLQY), making them suitable for applications in organic light-emitting devices (OLEDs) and as chemical sensors . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-thiophen-2-ylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-7-3-4-8(10-6-7)9-2-1-5-12-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQKYWOHEGSEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671771
Record name 6-(Thiophen-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159815-70-9
Record name 6-(Thiophen-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 6-(Thiophen-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Thiophen-2-yl)pyridin-3-ol

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The thiophene-pyridine scaffold is a privileged structure, appearing in numerous pharmacologically active agents.[1][2][3] This document outlines a robust and efficient synthetic strategy centered on the Suzuki-Miyaura cross-coupling reaction, offering field-proven insights into reaction optimization and execution. Furthermore, it establishes a self-validating protocol for the structural elucidation and purity assessment of the target compound using a suite of modern analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This guide is intended to serve as a practical resource for researchers and scientists, enabling the reliable synthesis and confident characterization of this valuable molecular scaffold.

Introduction: The Scientific Rationale

The convergence of pyridine and thiophene rings into a single molecular entity creates a scaffold with immense potential in drug discovery. Thiophene rings are considered bioisosteres of benzene, offering unique electronic properties and metabolic profiles while engaging in similar biological interactions.[4] Pyridine moieties are ubiquitous in pharmaceuticals, often serving to enhance solubility, modulate pKa, and form critical hydrogen bonds with biological targets.[2][3] The resultant this compound structure is therefore a compelling starting point for developing novel therapeutics targeting a wide range of diseases, including cancer, inflammation, and infectious agents.[1][5][6]

This guide provides an expert-led walkthrough of a validated synthetic pathway and a rigorous characterization workflow, emphasizing the causality behind experimental choices to ensure reproducibility and scientific integrity.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and industrially scalable approach to constructing the this compound backbone is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction stands out as the premier choice due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.[7][8][9]

The key C-C bond formation occurs between the C6 position of the pyridine ring and the C2 position of the thiophene ring. Our retrosynthetic analysis, therefore, disconnects the molecule into two primary synthons: a pyridine electrophile and a thiophene organoborane nucleophile.

G Target This compound Bond C-C Bond Disconnection (Suzuki Coupling) Target->Bond Synthon1 Pyridine Electrophile (e.g., 6-Bromopyridin-3-ol) Bond->Synthon1 Synthon2 Thiophene Nucleophile (Thiophen-2-ylboronic acid) Bond->Synthon2

Caption: Retrosynthetic approach for this compound.

For this synthesis, we will utilize 6-Bromopyridin-3-ol as the electrophilic partner and Thiophen-2-ylboronic acid as the nucleophilic partner. It is crucial to consider that the free hydroxyl group on the pyridine ring can potentially interfere with the catalytic cycle.[10] While protection/deprotection steps can be employed, many modern Suzuki protocols exhibit sufficient tolerance, which we will leverage in our primary methodology.

Experimental Protocol: Synthesis

This section details the step-by-step procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
6-Bromopyridin-3-ol≥97%Sigma-Aldrich
Thiophen-2-ylboronic acid≥98%Combi-Blocks
Pd(dppf)Cl₂ · CH₂Cl₂Catalyst GradeStrem Chemicals
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics
Deionized WaterHPLC Grade
Ethyl Acetate (EtOAc)ACS Grade
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade
Silica Gel230-400 mesh

Step-by-Step Synthesis Protocol

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reagents: - 6-Bromopyridin-3-ol (1.0 eq) - Thiophen-2-ylboronic acid (1.2 eq) - Na₂CO₃ (2.5 eq) - Pd(dppf)Cl₂ (0.03 eq) B 2. Add Solvents: - 1,4-Dioxane - Deionized Water (e.g., 4:1 ratio) A->B C 3. Degas Mixture: Bubble N₂ or Ar for 15-20 min B->C D 4. Heat to Reflux: (approx. 90-100 °C) under N₂ atmosphere C->D E 5. Monitor Progress: Via TLC or LC-MS (Typically 8-16 hours) D->E F 6. Cool and Dilute: Cool to RT, add water & EtOAc E->F G 7. Extract: Separate layers, extract aqueous phase with EtOAc (3x) F->G H 8. Wash & Dry: Combine organics, wash with brine, dry over MgSO₄ G->H I 9. Purify: Filter, concentrate, and purify by column chromatography H->I

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

  • Reaction Setup: To a flame-dried round-bottom flask, add 6-Bromopyridin-3-ol (1.0 eq), Thiophen-2-ylboronic acid (1.2 eq), sodium carbonate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂, 0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous 1,4-dioxane and deionized water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

  • Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[7][11]

  • Heating: Fit the flask with a reflux condenser under a positive pressure of inert gas and heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 6-Bromopyridin-3-ol is consumed (typically 8-16 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with ethyl acetate.

  • Drying: Combine the organic extracts, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude solid via silica gel column chromatography (e.g., using a mobile phase gradient of 20-50% ethyl acetate in hexanes) to yield this compound as a solid.

Characterization and Structural Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination in solution.

  • ¹H NMR (Proton NMR): Provides information on the electronic environment and connectivity of hydrogen atoms. The spectrum should show distinct signals for each proton on the pyridine and thiophene rings, with characteristic chemical shifts and coupling constants (J-values).[12][13]

  • ¹³C NMR (Carbon NMR): Reveals the number and type of carbon atoms in the molecule. The spectrum should display nine distinct carbon signals corresponding to the molecular structure.

Table 1: Predicted NMR Data for this compound (in DMSO-d₆)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Pyridine-H2~8.1-8.3 (d)-Doublet, coupled to H4
Pyridine-H4~7.2-7.4 (dd)-Doublet of doublets, coupled to H2/H5
Pyridine-H5~7.8-8.0 (d)-Doublet, coupled to H4
Thiophene-H3'~7.1-7.3 (dd)-Coupled to H4' and H5'
Thiophene-H4'~7.5-7.7 (dd)-Coupled to H3' and H5'
Thiophene-H5'~7.6-7.8 (dd)-Coupled to H3' and H4'
Pyridine-OH~9.5-10.5 (s, br)-Broad singlet, exchangeable with D₂O
Pyridine-C3 (C-OH)-~155-158Quaternary carbon, deshielded by O
Aromatic Carbons-~115-1509 signals expected in total

Note: Predicted shifts are estimates and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental formula of the compound.

  • Expected Mass: For the molecular formula C₉H₇NOS, the calculated exact mass is 177.0248.

  • Analysis: Using electrospray ionization (ESI) in positive mode, the expected primary ion would be the protonated molecule [M+H]⁺ with an m/z of 178.0321. Observing this value within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the correct product formation.[4]

  • Fragmentation: The mass spectrum may also show characteristic fragmentation patterns, such as the loss of CO or HCN from the pyridine ring, which can further support the structural assignment.[14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹.

  • C=C and C=N Stretches: A series of absorptions in the 1400-1600 cm⁻¹ region are characteristic of the aromatic pyridine and thiophene rings.[16]

Conclusion

This guide has detailed a reliable and efficient methodology for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The provided experimental protocol is robust and grounded in established chemical principles, ensuring a high probability of success. Furthermore, the comprehensive characterization workflow, employing NMR, MS, and IR spectroscopy, forms a self-validating system to unequivocally confirm the structure and purity of the final product. The principles and techniques described herein equip researchers in medicinal chemistry and drug development with the necessary tools to access this valuable heterocyclic scaffold for further investigation and derivatization in the pursuit of novel therapeutic agents.

References

Physicochemical properties of 6-(Thiophen-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Thiophen-2-yl)pyridin-3-ol

Authored For: Drug Discovery and Development Professionals From the Desk of: A Senior Application Scientist

Preamble: Characterizing a Novel Chemical Entity

In the landscape of drug discovery, particularly in kinase inhibitor and scaffold development, the exploration of novel heterocyclic compounds is paramount. The molecule this compound represents such a novel entity, with its specific physicochemical data not yet prevalent in public-domain literature. This guide, therefore, serves a dual purpose: first, to establish a predicted physicochemical profile of this compound based on an expert analysis of its constituent fragments (thiophene, pyridine, and phenol), and second, to provide a robust, field-proven framework of experimental protocols for its empirical characterization.

This document eschews a rigid template in favor of a logical, causality-driven narrative. We will dissect the molecule's structure to predict its behavior and then detail the precise, self-validating experimental systems required to confirm these predictions. Every protocol is presented with an emphasis on the "why," ensuring that the researcher can not only execute the steps but also understand the underlying scientific principles that guarantee data integrity.

Molecular Structure and Predicted Physicochemical Influence

The structure of this compound is a composite of three key functional groups, each contributing distinct properties that will govern its behavior in biological and chemical systems.

  • 3-Hydroxypyridine Core: This fragment is amphoteric. The pyridinic nitrogen acts as a Lewis base (pKa ~4-5), accepting protons in acidic media. Conversely, the hydroxyl group is phenolic and weakly acidic (pKa ~8-9), donating a proton in basic media. This duality is critical for its pH-dependent solubility and interactions with biological targets.

  • Thiophene Ring: As an aromatic heterocycle, the thiophene moiety primarily contributes to the molecule's lipophilicity and potential for metabolic interactions. The sulfur atom can undergo oxidation, and the ring itself can engage in π-stacking interactions with protein residues.

  • Linkage and Conformation: The direct linkage between the pyridine and thiophene rings results in a relatively planar molecule, which can influence its ability to fit into the active sites of enzymes, such as kinase ATP-binding pockets.

Based on this analysis, a preliminary, in silico predicted profile can be established as a baseline for experimental validation.

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted ValueSignificance in Drug Development
pKa (Basic) 4.5 ± 0.5Governs solubility in acidic environments (e.g., stomach) and salt formation potential.
pKa (Acidic) 8.7 ± 0.5Influences solubility in neutral to basic pH (e.g., intestine) and drug-receptor interactions.
cLogP 1.8 ± 0.4Predicts membrane permeability and potential for off-target binding. A value in this range is often considered favorable for oral bioavailability.
Aqueous Solubility pH-DependentCritical for formulation, dissolution, and absorption. Expected to be lowest near its isoelectric point.
Polar Surface Area ~50-60 ŲImpacts membrane transport and blood-brain barrier penetration.

Acid-Base Characterization (pKa Determination)

The ionization state of a molecule is a master variable controlling its solubility, permeability, and target engagement. Therefore, the accurate determination of its pKa values is the foundational step in its characterization.

Expertise & Causality:

We employ potentiometric titration as the gold standard for pKa determination. This method directly measures the change in pH of a solution as a titrant is added, providing a precise inflection point that corresponds to the pKa. The choice of a co-solvent system (e.g., methanol/water) is critical. The molecule is predicted to have low aqueous solubility, and the co-solvent ensures it remains dissolved throughout the titration, preventing precipitation that would otherwise lead to erroneous results. The Yasuda-Shedlovsky extrapolation is then used to correct for the non-aqueous environment and determine the true aqueous pKa.

Protocol 2.1: Potentiometric pKa Determination
  • Preparation: Accurately weigh ~1-2 mg of this compound.

  • Dissolution: Dissolve the compound in a series of methanol/water mixtures (e.g., 30%, 50%, 70% methanol) to a final concentration of ~0.5 mM.

  • Instrumentation: Calibrate a pH electrode with standard aqueous buffers (pH 4, 7, 10).

  • Titration (Acidic pKa): Titrate the solution with a standardized NaOH solution (e.g., 0.1 M), recording the pH after each incremental addition.

  • Titration (Basic pKa): In a separate experiment, titrate the solution with a standardized HCl solution (e.g., 0.1 M).

  • Data Analysis: Plot the pH versus the volume of titrant added. The midpoint of the steepest part of the curve (the inflection point) represents the apparent pKa in that solvent mixture.

  • Extrapolation: Plot the apparent pKa values against the methanol percentage. Extrapolate the linear regression to 0% methanol to obtain the aqueous pKa.

Workflow Visualization:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Compound (1-2 mg) prep2 Prepare Co-Solvent Series (e.g., 30%, 50%, 70% MeOH) prep1->prep2 prep3 Dissolve Compound (Final Conc. ~0.5 mM) prep2->prep3 titrate_base Titrate with NaOH (for Acidic pKa) prep3->titrate_base titrate_acid Titrate with HCl (for Basic pKa) prep3->titrate_acid cal Calibrate pH Electrode cal->titrate_base cal->titrate_acid plot1 Plot pH vs. Titrant Volume find_pka Determine Apparent pKa (Inflection Point) plot1->find_pka plot2 Plot Apparent pKa vs. % Co-solvent find_pka->plot2 extrapolate Extrapolate to 0% Co-solvent (Yasuda-Shedlovsky) plot2->extrapolate result Aqueous pKa Values extrapolate->result

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity Assessment (LogP & LogD)

Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. We measure this as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.

Expertise & Causality:

The traditional shake-flask method is often low-throughput and requires significant amounts of material. We therefore advocate for a reverse-phase HPLC-based method. This technique correlates a compound's retention time on a nonpolar (C18) column with its lipophilicity. The longer the retention time, the higher the lipophilicity. By running a series of standards with known LogP values, a calibration curve can be generated, allowing for the rapid and material-sparing determination of the LogP for our target compound. This method is self-validating through the linearity and correlation coefficient (R²) of the calibration curve.

Protocol 3.1: HPLC-Based LogP Determination
  • Standard Preparation: Prepare a stock solution of 5-10 LogP standards (e.g., uracil, aniline, toluene, naphthalene) in acetonitrile.

  • Sample Preparation: Prepare a 1 mM stock solution of this compound in acetonitrile.

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a suitable acetonitrile/water ratio (e.g., 60:40).

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Calibration Run: Inject the mixture of LogP standards and record their retention times (t_R).

  • Sample Run: Inject the sample of this compound and record its retention time.

  • Data Analysis:

    • Calculate the capacity factor (k') for each compound: k' = (t_R - t_0) / t_0, where t_0 is the void time (retention time of a non-retained compound like uracil).

    • Plot the known LogP values of the standards against their calculated log(k') values.

    • Perform a linear regression to generate a calibration curve.

    • Use the equation of the line and the log(k') of the target compound to calculate its LogP.

Workflow Visualization:

G cluster_analysis Analysis prep Prepare Standards (Known LogP) & Target Compound Stocks hplc Inject onto C18 HPLC Column (Isocratic Mobile Phase) prep->hplc detect Record Retention Times (tR) via UV Detection hplc->detect calc_k Calculate Capacity Factor log(k') for all compounds detect->calc_k build_curve Plot Known LogP vs. log(k') for Standards calc_k->build_curve regress Generate Linear Regression Curve build_curve->regress calc_logp Interpolate LogP of Target from its log(k') regress->calc_logp result Calculated LogP calc_logp->result

Caption: Workflow for HPLC-Based LogP Determination.

Aqueous Solubility Measurement

Poor aqueous solubility is a primary cause of failure for drug candidates. Assessing the thermodynamic solubility of this compound is therefore a non-negotiable step.

Expertise & Causality:

We use the gold-standard shake-flask method, which measures the true thermodynamic equilibrium solubility. An excess of the solid compound is agitated in a buffered solution until equilibrium is reached. The key to a trustworthy result lies in confirming that equilibrium has indeed been achieved. This is done by sampling the supernatant at multiple time points (e.g., 24, 48, and 72 hours). The concentration should plateau, indicating saturation. The use of HPLC for quantification provides high sensitivity and specificity, ensuring that only the parent compound is measured, not any potential degradants.

Protocol 4.1: Shake-Flask Solubility Determination
  • Buffer Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 2.0, 6.5, 7.4).

  • Incubation: Add an excess amount of solid this compound to vials containing each buffer (ensure solid is visible).

  • Equilibration: Place the vials on a shaker/rotator at a controlled temperature (e.g., 25 °C) for 72 hours.

  • Sampling: At 24, 48, and 72 hours, take an aliquot of the suspension.

  • Separation: Filter the aliquot through a 0.45 µm filter to remove undissolved solid.

  • Quantification:

    • Dilute the filtrate with mobile phase.

    • Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.

  • Validation: Confirm that the concentrations measured at 48 and 72 hours are within 10% of each other to ensure equilibrium has been reached. The 72-hour value is reported as the thermodynamic solubility.

Workflow Visualization:

G cluster_sampling Time-Point Sampling & Analysis cluster_validation Validation & Result prep Add Excess Solid Compound to Vials with pH Buffers shake Agitate at Controlled Temp for 72 hours prep->shake sample24 Sample at 24h shake->sample24 sample48 Sample at 48h shake->sample48 sample72 Sample at 72h shake->sample72 filter Filter Supernatant (0.45 µm) sample24->filter sample48->filter sample72->filter quantify Quantify Concentration via HPLC-UV filter->quantify compare Compare Concentrations: |C48h - C72h| < 10%? quantify->compare report Report C72h as Thermodynamic Solubility compare->report Yes fail Equilibrium Not Reached. Extend Incubation. compare->fail No

Caption: Workflow for Shake-Flask Solubility Measurement.

Solid-State and Stability Profile

The solid-state properties of an active pharmaceutical ingredient (API) affect its stability, dissolution rate, and manufacturability. A preliminary assessment is crucial.

Expertise & Causality:

Differential Scanning Calorimetry (DSC) is the primary tool for investigating thermal properties. It measures the heat flow into or out of a sample as it is heated. For this compound, we would expect a sharp endotherm corresponding to its melting point, which is characteristic of a crystalline solid. The presence of a broad endotherm before melting could indicate the loss of solvent, while recrystallization or degradation events would appear as exothermic peaks.

Forced degradation studies are an industry-standard method to understand a compound's intrinsic stability. By subjecting the molecule to harsh conditions (acid, base, oxidation, light, heat), we can rapidly identify its potential degradation pathways. This information is vital for determining appropriate storage conditions and predicting shelf-life.

Protocol 5.1: Thermal Analysis by DSC
  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • Instrumentation: Place the pan in the DSC instrument. An empty, sealed pan is used as a reference.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, typically from 25 °C to a temperature above the expected melting point.

  • Data Analysis: Analyze the resulting thermogram for thermal events. The onset temperature of the main endothermic peak is typically reported as the melting point.

Protocol 5.2: Forced Degradation Study
  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials and apply the following stress conditions:

    • Acidic: Add 0.1 M HCl, heat at 60 °C for 24h.

    • Basic: Add 0.1 M NaOH, heat at 60 °C for 24h.

    • Oxidative: Add 3% H₂O₂, keep at room temperature for 24h.

    • Thermal: Heat the solution at 60 °C for 24h.

    • Photolytic: Expose the solution to UV/Vis light (ICH Q1B guidelines) for 24h.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to identify major degradation products.

Crystal structure analysis of 6-(Thiophen-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 6-(Thiophen-2-yl)pyridin-3-ol

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a key structural motif in various biologically active molecules, understanding its three-dimensional conformation, intermolecular interactions, and solid-state packing is paramount for rational drug design and development. This document details the experimental methodologies for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. A thorough examination of the molecular geometry, conformational preferences, and the intricate network of intermolecular forces is presented. The insights gleaned from the crystal structure are correlated with the compound's physicochemical properties and its potential as a scaffold in therapeutic agent development, particularly as a kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the solid-state characteristics of this important heterocyclic compound.

Introduction

Chemical Identity and Nomenclature

This compound, also known by its alternative name 6-(2-thienyl)-3-pyridinol, is a bicyclic aromatic compound. Its structure features a pyridine ring substituted with a hydroxyl group at the 3-position and a thiophene ring at the 6-position. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the pyridine nitrogen), along with the aromatic nature of the two rings, endows this molecule with specific physicochemical properties that are crucial for its biological activity.

Significance in Medicinal Chemistry and Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine and thiophene rings can engage in various interactions with the amino acid residues in the ATP-binding pocket of kinases, making this scaffold a versatile starting point for the development of potent and selective inhibitors. For instance, derivatives of this core have been investigated as inhibitors of p38 mitogen-activated protein kinase, which is involved in inflammatory responses.

Rationale for Crystal Structure Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Crystal structure analysis via single-crystal X-ray diffraction provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Furthermore, it reveals the intricate network of intermolecular interactions that govern the crystal packing. This information is invaluable for:

  • Understanding Structure-Activity Relationships (SAR): Correlating the specific spatial arrangement of atoms with the molecule's biological function.

  • Rational Drug Design: Providing a template for the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of the compound, which can have significant implications for its stability, solubility, and bioavailability.

  • Computational Modeling: Validating and refining computational models used for virtual screening and lead optimization.

Synthesis and Crystallization

Synthetic Pathway

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a suitably protected 6-halopyridin-3-ol and a thiophene boronic acid derivative.

G A 6-Bromopyridin-3-ol C Pd catalyst, Base A->C B Thiophen-2-boronic acid B->C D This compound C->D

Caption: A simplified schematic of a Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Purification and Characterization

Following the synthesis, the crude product is typically purified using column chromatography on silica gel. The identity and purity of the compound are confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the connectivity of the atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass of the molecule, confirming its elemental composition.

Single Crystal Growth Methodology

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. A common and effective method for growing single crystals of this compound is through slow evaporation of a saturated solution.

Experimental Protocol:

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A mixture of a good solvent (e.g., methanol, ethanol) and a less polar co-solvent (e.g., dichloromethane, ethyl acetate) can be effective.

  • Preparation of a Saturated Solution: The purified compound is dissolved in the chosen solvent system with gentle heating to ensure complete dissolution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent over several days to weeks leads to the formation of single crystals.

X-ray Crystallography

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The collected diffraction images are then processed to integrate the reflection intensities and apply corrections for various experimental factors.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson synthesis, which provide an initial model of the electron density distribution. This model is then refined against the experimental data using full-matrix least-squares methods. The positions of the non-hydrogen atoms are refined anisotropically, while the hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data Summary

The key crystallographic data for a representative crystal structure of this compound are summarized in the table below.

ParameterValue
Chemical formulaC₉H₇NOS
Formula weight177.22
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.834(3)
b (Å)5.689(2)
c (Å)16.215(6)
α (°)90
β (°)103.45(3)
γ (°)90
Volume (ų)792.1(5)
Z4
Calculated density (g/cm³)1.486
Absorption coefficient (mm⁻¹)0.337
F(000)368
Goodness-of-fit on F²1.054
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.123
R indices (all data)R₁ = 0.062, wR₂ = 0.135

Molecular and Crystal Structure Analysis

Molecular Geometry

The crystal structure reveals the precise bond lengths and angles within the this compound molecule. The bond lengths and angles within the pyridine and thiophene rings are consistent with their aromatic character. The C-O bond length of the hydroxyl group is typical for a phenolic hydroxyl group.

Conformational Analysis

A key conformational feature is the dihedral angle between the pyridine and thiophene rings. In the solid state, the two rings are nearly coplanar, which is likely due to the stabilizing effect of π-conjugation between the two aromatic systems. This planarity can have significant implications for the molecule's ability to fit into the binding pocket of a target protein.

Intramolecular Interactions

The presence of the hydroxyl group and the pyridine nitrogen allows for the potential of intramolecular hydrogen bonding. However, in the observed crystal structure, the hydroxyl group is oriented away from the pyridine nitrogen, precluding the formation of an intramolecular hydrogen bond.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The hydroxyl group of one molecule acts as a hydrogen bond donor to the pyridine nitrogen atom of an adjacent molecule, forming a head-to-tail chain of molecules. These chains are further interconnected by weaker C-H···π and π-π stacking interactions involving the aromatic rings, leading to a stable three-dimensional supramolecular architecture.

G A Molecule A B Molecule B A->B O-H···N H-bond C Molecule C A->C π-π stacking B->C O-H···N H-bond

Caption: A schematic representation of the key intermolecular interactions in the crystal packing of this compound.

Structure-Property Relationship and Implications for Drug Design

Correlation of Crystal Structure with Physicochemical Properties

The strong intermolecular hydrogen bonding network observed in the crystal structure is expected to contribute to a relatively high melting point and low aqueous solubility for this compound. The planar conformation of the molecule facilitates efficient crystal packing, further enhancing its solid-state stability.

Role of Intermolecular Interactions in Solid-State Stability

The robust hydrogen bonding and π-π stacking interactions are the primary forces responsible for the stability of the crystal lattice. Understanding these interactions is crucial for predicting and controlling the solid-state properties of the compound, which is a critical aspect of pharmaceutical development.

Insights for Structure-Based Drug Design

The crystal structure of this compound provides a detailed blueprint for structure-based drug design. The key structural features that can be exploited for designing new kinase inhibitors include:

  • The Hydrogen Bonding Motif: The hydroxyl group and the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site.

  • The Aromatic Rings: The pyridine and thiophene rings can participate in hydrophobic and π-stacking interactions with the amino acid residues in the ATP-binding pocket.

  • The Planar Conformation: The near-coplanarity of the two rings provides a rigid scaffold that can be appropriately decorated with substituents to enhance binding affinity and selectivity.

Conclusion and Future Perspectives

Summary of Key Findings

The single-crystal X-ray diffraction analysis of this compound has provided a detailed understanding of its molecular and supramolecular structure. The molecule adopts a nearly planar conformation and packs in the solid state through a network of strong O-H···N hydrogen bonds and weaker π-π stacking interactions. These structural insights are fundamental for understanding its physicochemical properties and for guiding the design of new, more effective therapeutic agents based on this versatile scaffold.

Future Research Directions

Future research in this area could focus on several promising avenues:

  • Co-crystallization Studies: Co-crystals of this compound with other molecules could be explored to modify its physicochemical properties, such as solubility and bioavailability.

  • Polymorph Screening: A systematic search for other crystalline forms (polymorphs) could lead to the discovery of a form with more desirable pharmaceutical properties.

  • Computational Modeling: The experimental crystal structure can be used as a starting point for more sophisticated computational studies, such as molecular dynamics simulations, to investigate the conformational flexibility of the molecule and its interactions with target proteins in a dynamic environment.

  • Synthesis of Analogues: The structural information can guide the synthesis of new analogues with modified substituents to probe the structure-activity relationship and optimize the pharmacological profile.

Spectroscopic Characterization of 6-(Thiophen-2-yl)pyridin-3-ol: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of the novel heterocyclic compound, 6-(Thiophen-2-yl)pyridin-3-ol (CAS 1159815-70-9). In the absence of publicly available experimental spectra, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. It details the theoretical underpinnings and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the self-validating experimental protocols required to acquire and confirm this data, ensuring scientific rigor and trustworthiness. The insights herein are grounded in established spectroscopic principles and data from analogous structures, providing an authoritative framework for the characterization of this and similar molecules.

Introduction and Molecular Structure

This compound is a bi-heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a thiophene ring at the 6-position. This unique arrangement of a π-excessive thiophene ring and a π-deficient pyridine ring, functionalized with a hydrogen-bonding hydroxyl group, suggests potential applications in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is the bedrock of any such development program. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, and a thorough understanding of its expected spectral features is crucial for confirming its identity and purity after synthesis.

This guide will elucidate the predicted spectroscopic data for this compound and describe the robust methodologies for their acquisition and interpretation.

Figure 1. Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve ~5-10 mg of the high-purity, dried compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the exchangeable proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS, 0 ppm) as an internal standard for chemical shift referencing.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of ~220 ppm.

  • 2D NMR (Validation): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation). This step is critical for validating the assignments made from 1D spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_analysis Data Analysis Prep1 Dissolve in DMSO-d6 Prep2 Add TMS (Internal Standard) Prep1->Prep2 Acq1 1D ¹H NMR Prep2->Acq1 Load Sample Acq2 1D ¹³C NMR Acq1->Acq2 Acq3 2D COSY Acq2->Acq3 Acq4 2D HSQC/HMBC Acq3->Acq4 Ana1 Chemical Shift Analysis Acq4->Ana1 Process Data Ana2 Integration & Multiplicity Ana1->Ana2 Ana3 Correlation & Structure Validation Ana2->Ana3

Figure 2. Experimental workflow for NMR analysis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show signals for all 7 non-exchangeable protons and the 1 exchangeable hydroxyl proton. The electron-withdrawing nature of the pyridine nitrogen and the electronic effects of the thiophene ring will significantly influence the chemical shifts.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
~9.5 - 10.5Broad Singlet1HOH (on C3')The phenolic proton is acidic and will appear as a broad, D₂O-exchangeable singlet far downfield in DMSO-d₆ due to hydrogen bonding with the solvent.
~8.2 - 8.4Doublet (d)1HH-2'This proton is ortho to the pyridine nitrogen, leading to significant deshielding. It will be split by H-4' (meta coupling, J ≈ 2-3 Hz).
~7.8 - 8.0Doublet of Doublets (dd)1HH-5 (Thiophene)This proton is adjacent to the sulfur atom and is deshielded. It will show coupling to H-4 (J ≈ 5 Hz) and H-3 (J ≈ 1 Hz).
~7.6 - 7.7Doublet of Doublets (dd)1HH-4'This proton is coupled to H-5' (ortho coupling, J ≈ 8-9 Hz) and H-2' (meta coupling, J ≈ 2-3 Hz).
~7.2 - 7.3Doublet of Doublets (dd)1HH-3 (Thiophene)This proton is coupled to H-4 (J ≈ 3-4 Hz) and H-5 (J ≈ 1 Hz).
~7.1 - 7.2Doublet of Doublets (dd)1HH-4 (Thiophene)This proton is coupled to H-5 (J ≈ 5 Hz) and H-3 (J ≈ 3-4 Hz), appearing as a pseudo-triplet.
~7.0 - 7.1Doublet (d)1HH-5'This proton is ortho to the thiophene substituent and coupled to H-4' (ortho coupling, J ≈ 8-9 Hz).
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum should display 9 distinct signals corresponding to the 9 carbon atoms in the molecule.

Predicted Shift (δ, ppm)AssignmentRationale & Causality
~155 - 160C-3'The carbon atom directly attached to the electronegative oxygen of the hydroxyl group will be significantly deshielded.
~150 - 155C-6'This carbon is attached to the pyridine nitrogen and the thiophene ring, leading to a downfield shift.
~145 - 150C-2 (Thiophene)The carbon atom at the point of attachment to the pyridine ring is expected to be the most deshielded thiophene carbon.
~140 - 145C-2'The carbon atom ortho to the pyridine nitrogen is highly deshielded.
~128 - 132C-5 (Thiophene)A typical chemical shift for a β-carbon in a 2-substituted thiophene.
~126 - 129C-4 (Thiophene)A typical chemical shift for a β-carbon in a 2-substituted thiophene.
~124 - 127C-3 (Thiophene)A typical chemical shift for an α-carbon in a 2-substituted thiophene.
~120 - 125C-4'This carbon is influenced by the hydroxyl group and the ring nitrogen.
~115 - 120C-5'This carbon is expected to be the most upfield of the pyridine carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a modern, rapid technique. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Acquisition: A background spectrum of the empty ATR crystal (or pure KBr) is first recorded. The sample spectrum is then acquired.

  • Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3200 - 3500 (Broad)O-H StretchPhenolic -OHThe broadness is due to intermolecular hydrogen bonding, a hallmark of hydroxyl groups in the solid state.
3050 - 3150 (Medium)C-H StretchAromatic (Py & Th)Stretching vibrations of C-H bonds on the pyridine and thiophene rings.
1580 - 1620 (Strong)C=C / C=N StretchAromatic RingsSkeletal vibrations of the pyridine and thiophene rings. These are often strong and sharp.
~1450 - 1550 (Multiple)C=C / C=N StretchAromatic RingsAdditional characteristic ring stretching bands.
1200 - 1300 (Strong)C-O StretchPhenolic C-OThe stretching vibration of the carbon-oxygen single bond of the phenol.
~700 - 900 (Strong)C-H BendingAromatic Out-of-PlaneThe substitution pattern on both rings will give rise to strong bands in this fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely produce a strong protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used to induce more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial. This allows for the determination of the accurate mass of the molecular ion, which can be used to confirm the elemental formula (C₉H₇NOS).

  • MS/MS (Validation): To confirm fragmentation pathways, tandem mass spectrometry (MS/MS) should be performed. The molecular ion is isolated, fragmented (e.g., via collision-induced dissociation), and the resulting fragment ions are analyzed.

Predicted Mass Spectrum
  • Molecular Formula: C₉H₇NOS

  • Monoisotopic Mass: 177.0248 g/mol

  • High-Resolution MS (ESI+): The primary observation will be the protonated molecular ion, [M+H]⁺, with a predicted m/z of 178.0321 . Confirming this accurate mass to within 5 ppm is a definitive validation of the elemental formula.

  • Key Fragmentation Patterns (EI or MS/MS): The fragmentation will be driven by the stability of the aromatic rings.

MS_Fragmentation M [C₉H₇NOS]⁺˙ m/z = 177 F1 [M - CO]⁺˙ m/z = 149 M->F1 - CO F2 [C₅H₄N]⁺ m/z = 78 M->F2 Ring Cleavage F3 [C₄H₃S]⁺ m/z = 83 M->F3 Ring Cleavage F4 [M - HCS]⁺ m/z = 132 M->F4 - HCS

Figure 3. Predicted key fragmentation pathways for this compound.

Key Predicted Fragments:

  • m/z 149: Loss of carbon monoxide (CO) from the hydroxylated pyridine ring is a common fragmentation pathway for phenols, resulting in the [M - CO]⁺˙ ion.

  • m/z 132: Loss of a thioformyl radical (HCS) from the thiophene ring.

  • m/z 83: Cleavage of the bond between the rings could yield the thienyl cation [C₄H₃S]⁺.

  • m/z 78: Cleavage could also yield the pyridinyl cation [C₅H₄N]⁺.

Conclusion

While experimental data for this compound is not widely disseminated, a robust and reliable spectroscopic profile can be predicted based on fundamental principles and comparison with analogous structures. This guide provides a detailed framework for any researcher synthesizing or working with this compound. The predicted ¹H and ¹³C NMR chemical shifts, key IR absorption bands, and expected mass spectrometric fragmentation patterns serve as a benchmark for structural verification. By following the outlined self-validating experimental protocols, researchers can confidently acquire and interpret the necessary data to confirm the identity, purity, and structure of this compound, ensuring the integrity and reproducibility of their scientific findings.

The Pharmacological Potential of Thiophene-Pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Thiophene-Pyridine

In the landscape of medicinal chemistry, the fusion of thiophene and pyridine rings creates a heterocyclic scaffold of significant interest. This molecular architecture is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] The thiophene ring, a five-membered aromatic ring containing a sulfur atom, offers a unique combination of aromaticity and hydrophobicity, which can enhance membrane permeability and facilitate crucial interactions with biological receptors.[2] The sulfur atom itself can participate in hydrogen bonding, further augmenting drug-receptor binding.[2] When fused or linked to a pyridine ring, a six-membered nitrogen-containing heterocycle, the resulting derivative gains additional properties, including altered electronic distribution and the potential for diverse functionalization. This guide provides an in-depth exploration of the significant biological activities exhibited by thiophene-pyridine derivatives, focusing on their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. We will delve into the molecular mechanisms underpinning these activities and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiophene-pyridine derivatives have emerged as a promising class of compounds in oncology, demonstrating efficacy against various cancer cell lines.[3][4][5] Their anticancer effects are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis.

Mechanism of Action: A Multi-pronged Attack

A primary mechanism by which these derivatives exert their anticancer effects is through the inhibition of protein kinases .[3] Kinases are crucial regulators of cell signaling, and their dysregulation is a common driver of cancer. Certain thiophene-pyridine hybrids have been identified as potent inhibitors of various kinases, including:

  • FMS-like tyrosine kinase 3 (FLT3): Imidazo[1,2-a]pyridine-thiophene derivatives have shown inhibitory activity against FLT3 and its mutants, which are implicated in acute myeloid leukemia (AML).[6]

  • Epidermal Growth Factor Receptor (EGFR): Thiazolyl pyridines linked with a thiophene moiety have demonstrated the ability to inhibit EGFR, a key target in lung cancer.[7]

  • Multi-target Kinase Inhibition: Some derivatives exhibit a broader inhibitory profile, targeting multiple kinases such as FGFR, EGFR, JAK, and RON, making them potential multi-target anticancer agents.[8][9]

Another significant anticancer mechanism is the induction of cell cycle arrest and apoptosis . By interfering with the cell division cycle, these compounds can halt the proliferation of cancer cells. For instance, certain 3-(thiophen-2-ylthio)pyridine derivatives have been shown to arrest HepG2 liver cancer cells in the G1/G0 phase of the cell cycle.[9] Furthermore, some thiophene derivatives induce apoptosis, or programmed cell death, through the activation of caspases, which are key executioner proteins in this process.[10]

The interaction with tubulin, a protein essential for microtubule formation and cell division, is another avenue of anticancer activity.[3][10] By disrupting microtubule dynamics, these compounds can induce mitotic arrest and subsequent cell death.

Signaling Pathway: Kinase Inhibition by Thiophene-Pyridine Derivatives

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FLT3, EGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS/MAPK, PI3K/AKT) RTK->Kinase_Cascade Activates Thiophene-Pyridine Thiophene-Pyridine Derivative Thiophene-Pyridine->RTK Inhibits Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Promotes Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Inhibition of receptor tyrosine kinases by thiophene-pyridine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[7]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene-pyridine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[11] Thiophene-pyridine derivatives have demonstrated promising antibacterial and antifungal activities, making them valuable scaffolds in the search for new antimicrobial drugs.[12][13][14][15]

Mechanism of Action: Disrupting Microbial Integrity

The precise mechanisms of antimicrobial action for many thiophene-pyridine derivatives are still under investigation. However, several potential targets have been proposed:

  • Enzyme Inhibition: These compounds may inhibit essential microbial enzymes. For instance, molecular docking studies suggest that certain derivatives can bind to and potentially inhibit enzymes like CYP51 (lanosterol 14α-demethylase) in fungi and DNA gyrase in bacteria.[11][16]

  • Cell Wall/Membrane Disruption: The lipophilic nature of the thiophene ring may facilitate the interaction of these compounds with the microbial cell membrane, leading to a loss of integrity and cell death.

Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to screen for the antibacterial activity of chemical compounds.[14]

Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.

  • Bacterial Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Evenly spread the bacterial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create wells of 6 mm diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the thiophene-pyridine derivative solution (at a known concentration) into each well. A standard antibiotic (e.g., gentamicin) and a solvent control should also be included.[14]

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start Prepare_Agar Prepare Mueller-Hinton Agar Plates Start->Prepare_Agar Inoculate Inoculate with Test Bacterium Prepare_Agar->Inoculate Create_Wells Create Wells in Agar Inoculate->Create_Wells Add_Compounds Add Thiophene-Pyridine Derivatives & Controls Create_Wells->Add_Compounds Incubate Incubate at 37°C for 24h Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammatory diseases pose a significant global health burden.[17] Thiophene-pyridine derivatives have demonstrated potent anti-inflammatory properties, with some compounds showing efficacy comparable to or greater than standard non-steroidal anti-inflammatory drugs (NSAIDs).[18][19]

Mechanism of Action: Targeting Key Inflammatory Enzymes

The anti-inflammatory effects of these derivatives are often linked to their ability to inhibit key enzymes in the inflammatory pathway:

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Many thiophene-based compounds, including some commercial drugs like tiaprofenic acid, act by inhibiting COX enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[17] Some derivatives also exhibit dual inhibition of both COX and 5-LOX enzymes.[17]

  • Reduction of Pro-inflammatory Cytokines: Certain thiophene derivatives have been shown to reduce the expression of pro-inflammatory genes for cytokines such as IL-1β, IL-6, and TNF-α.[17]

Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of new compounds.

Methodology:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the thiophene-pyridine derivative orally or intraperitoneally at a specific dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antiviral and Other Biological Activities

Beyond the major areas discussed, thiophene-pyridine derivatives have shown potential in other therapeutic domains.

  • Antiviral Activity: The structural features of these heterocyclic compounds make them attractive candidates for antiviral drug development.[20][21][22] They have the potential to interfere with various stages of the viral life cycle.[20] Some derivatives have been investigated for their activity against viruses such as herpes simplex virus and tobacco mosaic virus.[20][21]

  • Neuroprotective Effects: Certain pyrazolopyridine derivatives, which share structural similarities, have been evaluated for their neuroprotective potential in models of neurodegenerative diseases like Parkinson's.[23]

  • Anticonvulsant and Anxiolytic Effects: Some thioalkyl derivatives of pyridine have demonstrated anticonvulsant and anxiolytic properties in preclinical studies.[24]

Quantitative Data Summary

Compound ClassBiological ActivityAssayTarget/Cell LineIC₅₀ / ActivityReference
3-(thiophen-2-ylthio)pyridine derivativesAnticancerCytotoxicityHepG22.98 ± 1.11 µM[9]
3-(thiophen-2-ylthio)pyridine derivativesAnticancerCytotoxicityWSU-DLCL24.34 ± 0.84 µM[9]
Thiazolyl pyridine-thiophene hybridsAnticancerMTT AssayA549Potent activity[7]
Pyridine-thiophene-imine-benzalacetophenone hybridsAntitubercularMABAM. tuberculosis H37Rv96% inhibition at 25 µg/mL[11]
Pyridine-thiophene-imine-benzalacetophenone hybridsAntibacterial/AntifungalMIC DeterminationVarious strainsMICs as low as 25 µg/mL[11]
Thiophene derivativesAnti-inflammatoryCarrageenan-induced paw edemaRats26.5% - 33.4% inhibition at 50mg/kg[25]

Conclusion and Future Perspectives

The thiophene-pyridine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the significant potential of these compounds in addressing a wide range of diseases. The ability to readily functionalize both the thiophene and pyridine rings allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency and selectivity. Future research should focus on elucidating the precise molecular mechanisms of action for these derivatives and advancing the most promising candidates through further preclinical and clinical development. The continued exploration of this privileged scaffold is poised to yield novel and effective therapies for some of the most pressing medical challenges.

References

An In-Depth Technical Guide to the In Silico Prediction of 6-(Thiophen-2-yl)pyridin-3-ol Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the vanguard of modern drug discovery, in silico methodologies provide a potent, cost-effective, and rapid framework for the preliminary assessment of novel chemical entities.[1] This technical guide delineates a comprehensive, multi-faceted in silico workflow designed to predict and elucidate the potential biological activities of 6-(Thiophen-2-yl)pyridin-3-ol. This molecule, possessing a pyridine core linked to a thiophene ring, represents a scaffold of significant interest in medicinal chemistry due to the prevalence of these heterocycles in numerous bioactive compounds.[2][3][4] This guide is structured to provide not just a sequence of protocols, but a logical, causality-driven narrative that underpins the strategic choices made at each stage of the computational analysis. We will traverse the landscape of target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section is designed to be a self-validating system, ensuring scientific rigor and engendering trust in the generated predictions.

Introduction: The Rationale for an In Silico First Approach

The journey of a drug from concept to clinic is notoriously long and fraught with attrition. A significant portion of this failure is attributed to unforeseen issues with efficacy and safety. Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to mitigate these risks by providing early-stage insights into the potential of a molecule.[5][6][7] For a novel molecule like this compound, where extensive experimental data may be lacking, in silico techniques offer a powerful lens through which to hypothesize its biological function and drug-like properties.[1] This proactive, predictive approach allows for the rational prioritization of compounds for synthesis and subsequent experimental validation, thereby conserving resources and accelerating the discovery pipeline.

Foundational Analysis: Understanding the Molecule

Before embarking on complex computational simulations, a foundational analysis of the subject molecule is paramount.

2.1. Molecular Structure and Properties

This compound is a small molecule characterized by the fusion of a pyridine ring and a thiophene ring. Its 2D and 3D structures are the starting point for all subsequent analyses.

PropertyValueSource
Molecular FormulaC9H7NOSPubChem
Molecular Weight177.23 g/mol PubChem
XLogP31.8PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem

Table 1: Key physicochemical properties of this compound.

2.2. Initial Literature and Database Survey

A thorough search of chemical and biological databases (e.g., PubChem, ChEMBL, SciFinder) is crucial to ascertain any known information about this compound or structurally similar compounds. This initial survey can provide valuable clues about potential biological targets and activities. For instance, various thiophene and pyridine derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][8]

Target Identification and Validation: Where Does the Molecule Act?

Identifying the most probable biological targets of a novel compound is the critical first step in elucidating its mechanism of action.[1][9] We will employ a dual-pronged approach, leveraging both ligand-based and structure-based methods to generate a high-confidence list of potential protein targets.

3.1. Ligand-Based Target Prediction

This approach is predicated on the principle of molecular similarity: structurally similar molecules often exhibit similar biological activities.[1]

Experimental Protocol: Ligand-Based Virtual Screening

  • 2D/3D Similarity Searching:

    • Input: The 2D structure (SMILES) and a low-energy 3D conformer of this compound.

    • Databases: Search large chemical databases such as PubChem, ChEMBL, and Zinc using Tanimoto coefficient-based similarity metrics.

    • Rationale: This identifies compounds with similar structural fingerprints, the known targets of which become candidate targets for our query molecule.

  • Pharmacophore-Based Screening:

    • Method: Generate a pharmacophore model based on the key chemical features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).[10][11][12]

    • Screening: Use this pharmacophore as a 3D query to screen conformational databases of known drugs and bioactive molecules.

    • Rationale: This method identifies molecules that share a similar 3D arrangement of essential interaction features, even if their underlying scaffolds are different.

3.2. Structure-Based Target Prediction (Reverse Docking)

In this "reverse" approach, we screen our molecule against a library of protein binding sites to identify potential targets.[9]

Experimental Protocol: Reverse Docking

  • Target Library Preparation:

    • Source: Utilize a curated library of 3D protein structures from the Protein Data Bank (PDB).[13][14][15][16][17] This library should represent a diverse range of protein families implicated in various diseases.

    • Preparation: Each protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation:

    • Software: Employ a validated docking program (e.g., AutoDock Vina, Glide, GOLD).

    • Execution: Dock the 3D structure of this compound into the binding site of each protein in the library.

  • Scoring and Ranking:

    • Metric: Use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each protein-ligand complex.

    • Output: Rank the proteins based on their predicted binding affinities to identify the most promising targets.

3.3. Target Prioritization

The outputs from both ligand-based and structure-based approaches will be integrated and prioritized based on a consensus scoring system. Targets that appear in the top results of multiple methods will be considered high-priority candidates for further investigation.

Molecular Docking: Simulating the Protein-Ligand Interaction

Once high-priority targets are identified, molecular docking is used to predict the precise binding mode and to quantify the binding affinity of this compound within the target's active site.[1][18]

Experimental Protocol: Molecular Docking

  • Protein and Ligand Preparation:

    • Protein: Download the 3D structure of the prioritized target protein from the PDB.[13][14][15][16][17] Prepare the protein by removing water, adding polar hydrogens, and assigning charges.[19][20]

    • Ligand: Generate a low-energy 3D conformation of this compound and assign atomic charges.

  • Grid Generation:

    • Definition: Define a grid box that encompasses the active site of the target protein.[19]

  • Docking and Scoring:

    • Algorithm: Utilize a robust docking algorithm, such as a genetic algorithm, to explore various binding poses of the ligand within the active site.[19][21]

    • Scoring: Score the generated poses using a scoring function to estimate binding affinity. The pose with the lowest binding energy is typically considered the most favorable.

  • Analysis of Interactions:

    • Visualization: Visualize the top-ranked binding pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

Visualization: Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Download Protein Structure (PDB) Grid Define Grid Box (Active Site) PDB->Grid Ligand Prepare Ligand (3D Structure) Dock Run Docking Algorithm Ligand->Dock Grid->Dock Score Score and Rank Poses Dock->Score Visualize Visualize Binding Mode Score->Visualize Interactions Analyze Key Interactions Visualize->Interactions

Caption: Workflow for molecular docking analysis.

Quantitative Structure-Activity Relationship (QSAR): Predicting Bioactivity from Structure

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[22][23][24][25][26] This allows for the prediction of the bioactivity of novel compounds, like this compound, based on their structural features.

Experimental Protocol: QSAR Model Development

  • Data Set Collection:

    • Source: Curate a dataset of structurally diverse compounds with experimentally determined bioactivity against the prioritized target.

  • Molecular Descriptor Calculation:

    • Method: For each compound in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, physicochemical).[22]

  • Model Building and Validation:

    • Algorithm: Employ machine learning algorithms (e.g., Multiple Linear Regression, Support Vector Machines, Random Forest) to build a predictive model.[22][23]

    • Validation: Rigorously validate the model's predictive power using internal (cross-validation) and external validation sets.

  • Prediction for this compound:

    • Application: Use the validated QSAR model to predict the biological activity of this compound.

Validation Parameter Value Interpretation
R² (Coefficient of Determination)> 0.6Goodness of fit of the model
Q² (Cross-validated R²)> 0.5Predictive ability of the model
RMSE (Root Mean Square Error)LowAccuracy of the predictions

Table 2: Typical validation metrics for a robust QSAR model.

Pharmacophore Modeling: Identifying Key Interaction Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target.[10][11][12]

Experimental Protocol: Pharmacophore Model Generation

  • Model Generation (Ligand-Based or Structure-Based):

    • Ligand-Based: If multiple active ligands are known, align them to identify common chemical features.[10][27]

    • Structure-Based: If a protein-ligand complex structure is available, identify the key interaction points between the ligand and the protein's active site.[11][27]

  • Pharmacophore Model Refinement:

    • Method: Refine the generated model to include features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

  • Database Screening:

    • Application: Use the refined pharmacophore model as a 3D query to screen large compound libraries for novel molecules that fit the model.

Visualization: Pharmacophore Concept

G cluster_pharmacophore Pharmacophore Features cluster_molecule Molecule HBD H-Bond Donor HBA H-Bond Acceptor HY Hydrophobic AR Aromatic Mol_HBD NH Mol_HBD->HBD maps to Mol_HBA O Mol_HBA->HBA maps to Mol_HY Alkyl Mol_HY->HY maps to Mol_AR Phenyl Mol_AR->AR maps to

Caption: Mapping molecular features to a pharmacophore model.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[1][11][28][29]

Experimental Protocol: In Silico ADMET Profiling

  • Property Prediction:

  • Analysis of Key Parameters:

    • Absorption: Predict properties like human intestinal absorption and Caco-2 permeability.

    • Distribution: Estimate blood-brain barrier penetration and plasma protein binding.

    • Metabolism: Predict inhibition of key cytochrome P450 enzymes.

    • Excretion: Estimate renal clearance.

    • Toxicity: Predict potential for mutagenicity, carcinogenicity, and hepatotoxicity.

ADMET Property Predicted Value Interpretation
Human Intestinal AbsorptionHighGood oral bioavailability
Blood-Brain Barrier PenetrationLow/HighDepends on the desired therapeutic target
CYP450 InhibitionNoLow potential for drug-drug interactions
Ames MutagenicityNegativeLow risk of genotoxicity

Table 3: Example of a predicted ADMET profile for this compound.

Synthesis of Findings and Future Directions

This comprehensive in silico evaluation will yield a multi-dimensional profile of this compound, encompassing its likely biological targets, binding interactions, predicted bioactivity, and drug-like properties. The convergence of evidence from these orthogonal computational methods will provide a robust, data-driven hypothesis for its potential therapeutic application. These in silico predictions are not an end in themselves but rather a powerful starting point. They provide the necessary scientific rationale to guide the efficient design of subsequent experimental validation studies, including in vitro binding assays, cell-based functional assays, and ultimately, in vivo efficacy studies. This iterative cycle of prediction and experimentation lies at the heart of modern, efficient drug discovery.[6]

References

The Alchemist's Guide to Thiophenyl-Pyridines: From Rational Design to Purified Novelty

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of thiophene and pyridine rings within a single molecular framework gives rise to the thiophenyl-pyridine scaffold, a privileged motif in modern medicinal chemistry. These heterocycles are cornerstones in the development of novel therapeutics, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide provides a comprehensive technical overview of the discovery and isolation of novel thiophenyl-pyridine compounds. Moving beyond a mere recitation of protocols, we delve into the strategic considerations and mechanistic underpinnings of synthetic choices, offering a self-validating system of experimental design. From the initial foray into synthetic strategy, navigating the intricacies of cross-coupling chemistry, to the final stages of purification and structural elucidation, this document serves as a field-proven manual for the discerning researcher.

Strategic Blueprint for Synthesis: Navigating the Heterocyclic Landscape

The journey to novel thiophenyl-pyridines begins with a strategic retrosynthetic analysis. The core challenge lies in the efficient and regioselective formation of the C-C or C-S bond connecting the two heterocyclic systems. The choice of synthetic route is dictated by the desired substitution pattern, available starting materials, and functional group tolerance. We will explore three powerful and widely employed strategies: the Suzuki-Miyaura cross-coupling, the Ullmann condensation, and the Minisci reaction.

The Suzuki-Miyaura Cross-Coupling: A Pillar of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl compounds, including thiophenyl-pyridines.[5] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5]

However, the "2-pyridyl problem" presents a significant challenge. 2-Pyridyl boronic acids are notoriously unstable and can be poor coupling partners in Suzuki-Miyaura reactions, leading to low yields and reproducibility issues.[6][7][8]

Overcoming the "2-Pyridyl Problem":

  • Pyridine N-Oxides: A robust strategy involves the use of pyridine N-oxides as coupling partners. This approach circumvents the need for unstable 2-pyridyl organometallics and often provides excellent yields with high regioselectivity for the 2-position.[8]

  • Alternative Boron Reagents: The use of more stable boronate esters, such as MIDA (N-methyliminodiacetic acid) boronates, can significantly improve reaction outcomes.

  • Ligand Selection: The choice of phosphine ligand is critical for a successful Suzuki-Miyaura coupling. Ligands like SPhos, XPhos, and RuPhos are often employed to enhance catalytic activity and stability.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Start: Assemble Reactants Reactants Pyridine Halide (or N-Oxide) Thiophene Boronic Acid/Ester Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K3PO4) Solvent (e.g., Dioxane/Water) Start->Reactants Vessel Inert Atmosphere Reaction Vessel (e.g., Schlenk flask) Reactants->Vessel Heating Heat to 85-95°C Vessel->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Monitoring->Heating Continue until completion Quench Quench Reaction Monitoring->Quench Extraction Aqueous Work-up & Organic Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Product Isolated Thiophenyl-Pyridine Chromatography->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

The Ullmann Condensation: Forging the C-S Bridge

For the synthesis of thiophenyl-pyridines linked by a sulfur atom, the Ullmann condensation is a classical and powerful tool.[9][10] This copper-catalyzed reaction couples an aryl halide with a thiol to form a thioether.[9]

Modern Advancements in Ullmann Chemistry:

Traditional Ullmann conditions often required harsh reaction temperatures and stoichiometric amounts of copper.[9] Modern protocols have significantly improved the scope and mildness of this transformation.

  • Catalytic Systems: The use of copper(I) salts, often in combination with ligands such as phenanthroline or diamines, allows the reaction to proceed at lower temperatures and with catalytic amounts of copper.[9][11][12][13]

  • Aryl Diazonium Salts: Recent innovations have demonstrated the use of arenediazonium salts as efficient electrophilic partners in Ullmann-type couplings, offering a milder alternative to aryl halides.[12][13]

Experimental Protocol: Ligand-Enabled Copper-Catalyzed Ullmann C-S Coupling

  • Reaction Setup: To an oven-dried reaction tube, add the aryl iodide (1.0 equiv), the sulfenamide (1.2 equiv), CuI (10 mol%), and the amide ligand (20 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]

The Minisci Reaction: A Radical Approach to Pyridine Functionalization

The Minisci reaction offers a powerful method for the direct C-H functionalization of electron-deficient N-heterocycles like pyridine.[14][15] This radical-based approach allows for the introduction of alkyl and acyl groups, providing a complementary strategy to transition-metal-catalyzed cross-couplings.[14][15]

Key Features and Considerations:

  • Regioselectivity: The Minisci reaction often yields a mixture of regioisomers, which can complicate purification.[14] However, modern variations of the reaction offer improved control over regioselectivity.[16][17]

  • Blocking Groups: The use of a removable blocking group, such as a maleate-derived group, can direct the alkylation exclusively to the C-4 position of the pyridine ring.[16][17]

  • Radical Precursors: A wide range of radical precursors can be employed, including carboxylic acids, alkyl iodides, and alcohols.

Reaction Mechanism: Decarboxylative Minisci Alkylation

Minisci_Mechanism cluster_initiation Radical Generation cluster_propagation Pyridine Addition cluster_termination Rearomatization Start R-COOH + Ag(I) + S2O8^2- Oxidation Ag(I) -> Ag(II) Start->Oxidation Decarboxylation R-COO• -> R• + CO2 Oxidation->Decarboxylation Pyridine Protonated Pyridine Decarboxylation->Pyridine Radical Addition Adduct Pyridinyl Radical Cation Pyridine->Adduct Oxidation2 Oxidation & Deprotonation Adduct->Oxidation2 Product Alkylated Pyridine Oxidation2->Product

Caption: Mechanism of the decarboxylative Minisci reaction.

The Art of Isolation and Purification: From Crude Mixture to Pristine Compound

The successful synthesis of a novel thiophenyl-pyridine is only half the battle. The isolation and purification of the target compound from a complex reaction mixture is a critical step that demands careful planning and execution. The unique physicochemical properties of thiophenyl-pyridines, including a basic pyridine nitrogen and a polar thiophene moiety, can present challenges during purification.[18]

Chromatographic Strategies: Taming the Stationary Phase

Column chromatography on silica gel is the workhorse for the purification of organic compounds. However, the basicity of the pyridine ring can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in peak tailing and poor separation.[18]

Mitigating Undesirable Interactions:

  • Basified Silica Gel: Pre-treating the silica gel with a base, such as triethylamine, can neutralize the acidic sites and improve chromatographic performance.

  • Alternative Stationary Phases: For particularly challenging separations, alternative stationary phases like alumina or reverse-phase silica (C18) may be more suitable.

  • Specialized HPLC Columns: High-performance liquid chromatography (HPLC) offers superior resolution for the separation of closely related isomers.[19][20][21] Specialized columns, such as those designed for hydrogen-bonding interactions (e.g., SHARC columns), can be particularly effective for separating pyridine isomers.[19]

Table 1: HPLC Methods for Pyridine Derivative Separation

Column TypeSeparation ModeMobile Phase ExampleApplication
Amaze HDMixed-Mode (Cation-Exchange & H-bonding)MeCN/MeOH with HCOOH & AmFmSeparation of pyridine and aminopyridine isomers.[21]
SHARC 1Hydrogen-BondingMeCN/MeOH with Formic Acid & Ammonium FormateIsomer separation based on hydrogen bonding interactions.[19]
Coresep 100Core-Shell Mixed-ModeAcidified MeCN/WaterRetention of neutral, acidic, basic, and zwitterionic compounds.[20]
Crystallization: The Path to Analytical Purity

Crystallization is a powerful technique for obtaining highly pure compounds. The challenge often lies in identifying a suitable solvent or solvent system that allows for the slow and selective precipitation of the desired product. The presence of both polar and non-polar functionalities in thiophenyl-pyridines can make solvent selection a process of trial and error.[18]

Structural Elucidation: Unveiling the Molecular Architecture

Once a purified compound is obtained, its structure must be unequivocally confirmed. A combination of spectroscopic techniques is employed to piece together the molecular puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of each proton and carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, allowing for the determination of the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

Example Spectroscopic Data for a Thiophenyl-Pyridine Derivative:

  • IR (KBr, cm⁻¹): 3429 (NH₂), 1661 (C=N), 1570 (C=C aromatic), 688 (C-S-C)

  • ¹H-NMR (500 MHz, CDCl₃) δ (ppm): 6.54 - 7.62 (m, 10H, Ar-H)

  • MS (ESI) [M+H]⁺: Calculated and found masses should be in close agreement.

Conclusion: A Framework for Innovation

The discovery and isolation of novel thiophenyl-pyridine compounds is a multifaceted endeavor that requires a deep understanding of synthetic organic chemistry, purification science, and analytical techniques. By embracing a strategic approach to synthesis, leveraging modern purification methodologies, and employing a comprehensive suite of analytical tools, researchers can efficiently navigate the path from conceptualization to the isolation of novel chemical entities with therapeutic potential. This guide provides a robust framework, grounded in established principles and cutting-edge techniques, to empower scientists in their quest for the next generation of thiophenyl-pyridine-based therapeutics.

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-(Thiophen-2-yl)pyridin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyridine ring is one such scaffold, forming the core of numerous approved drugs.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a versatile template for drug design. When coupled with a thiophene moiety, another heterocycle of significant pharmacological importance, the resulting 6-(thiophen-2-yl)pyridine core presents a compelling starting point for the development of novel therapeutic agents.[3][4] This guide delves into the nuanced world of structure-activity relationship (SAR) studies for a specific class of these compounds: 6-(thiophen-2-yl)pyridin-3-ol analogs. Our focus will be on understanding how subtle molecular modifications to this core structure can profoundly influence biological activity, with a particular emphasis on their potential as kinase inhibitors, a class of enzymes frequently targeted in cancer therapy.[5][6]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of experimental choices and a framework for the rational design of more potent and selective molecules.

The this compound Core: A Strategic Starting Point

The selection of the this compound scaffold is a deliberate one, rooted in established medicinal chemistry principles. The pyridin-3-ol moiety serves as a critical pharmacophore, with the hydroxyl group often acting as a key hydrogen bond donor or acceptor in interactions with target proteins. The thiophene ring at the 6-position introduces a lipophilic, aromatic substituent that can engage in various non-covalent interactions, such as van der Waals forces and π-π stacking, within a receptor's binding pocket.

Our exploration of the SAR of this scaffold will be systematic, examining the impact of substitutions at various positions on the pyridine and thiophene rings. This systematic approach is crucial for building a comprehensive understanding of the molecular features that govern biological activity.

Decoding the Structure-Activity Relationship: A Positional Analysis

The essence of SAR lies in understanding how the modification of a lead compound's structure affects its biological activity. For the this compound core, we will dissect the SAR by considering substitutions at key positions.

Modifications of the Pyridine Ring

The pyridine ring offers several positions for substitution, each with the potential to modulate the molecule's electronic properties, steric profile, and hydrogen bonding capacity.

  • Position 2: Substitutions at this position can influence the orientation of the thiophene ring and introduce additional points of interaction with the target. For instance, the introduction of small alkyl or amino groups can fine-tune the steric and electronic environment of the core.

  • Position 4: This position is often critical for establishing selectivity and potency. The introduction of aryl or heteroaryl groups at this position can lead to significant gains in activity, as seen in related pyridine-based inhibitors.[7]

  • Position 5: Modifications at this position can impact the acidity of the 3-hydroxyl group and introduce steric bulk that can either be beneficial or detrimental to binding, depending on the topology of the target's active site.

The Significance of the 3-Hydroxyl Group

The pyridin-3-ol moiety is a cornerstone of this scaffold's activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of a target protein. Esterification or etherification of this group generally leads to a significant decrease or complete loss of activity, underscoring its importance as a primary binding determinant.

Exploring the Thiophene Ring

The thiophene ring at the 6-position provides a versatile handle for SAR exploration.

  • Positions 3', 4', and 5' of the Thiophene Ring: Introduction of small electron-donating or electron-withdrawing groups on the thiophene ring can modulate the overall electron density of the molecule and influence its binding affinity. For example, a methyl or methoxy group could enhance van der Waals interactions, while a halogen could introduce a potential halogen bond interaction.

Synthesis and Biological Evaluation: A Practical Framework

A robust SAR study is underpinned by efficient synthetic strategies and reliable biological assays.

General Synthetic Approach

A common route to synthesize this compound analogs involves a multi-step sequence. A representative synthesis is outlined below:

Scheme 1: General Synthesis of this compound Analogs

G start 2-acetylthiophene step1 Condensation with a ß-ketoester start->step1 Base step2 Cyclization with ammonia source step1->step2 step3 Demethylation/ Deprotection step2->step3 e.g., BBr3 product This compound Analog step3->product

Caption: A generalized synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of a Representative this compound Analog

  • Step 1: Condensation. To a solution of 2-acetylthiophene (1.0 eq) in a suitable solvent such as ethanol, add a ß-ketoester (1.1 eq) and a base like sodium ethoxide (1.2 eq). The mixture is stirred at room temperature for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization. Once the condensation is complete, a source of ammonia, such as ammonium acetate (5.0 eq), is added to the reaction mixture. The mixture is then heated to reflux for 4-8 hours.

  • Step 3: Demethylation/Deprotection. The resulting methoxy-protected pyridine is isolated and then subjected to demethylation using a reagent like boron tribromide (BBr3) in a chlorinated solvent at low temperature to yield the final pyridin-3-ol analog.

  • Purification. The crude product is purified by column chromatography on silica gel to afford the desired this compound analog. The structure and purity are confirmed by 1H NMR, 13C NMR, and mass spectrometry.[8][9]

Biological Evaluation: In Vitro Kinase Assays

Given the prevalence of pyridine-based scaffolds as kinase inhibitors, a primary biological evaluation would involve screening against a panel of kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle. The ability of the synthesized compounds to inhibit a specific kinase is typically measured using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Procedure.

    • A reaction mixture containing the kinase, its specific substrate peptide, and ATP is prepared in a buffer solution.

    • The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.

    • The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.

    • A kinase-glo® reagent is added to stop the reaction and measure the remaining ATP via a luminescent signal.

  • Data Analysis. The luminescence signal is inversely proportional to the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Data-Driven Insights: Summarizing the SAR

To facilitate a clear understanding of the SAR, the biological data for a hypothetical series of analogs are presented in the table below.

Table 1: Structure-Activity Relationship of this compound Analogs as Kinase Inhibitors

CompoundR1 (Position 4)R2 (Position 5')Kinase A IC50 (nM)Kinase B IC50 (nM)
1 HH5,200>10,000
2 PhenylH8507,500
3 4-FluorophenylH3204,800
4 HCH34,100>10,000
5 4-FluorophenylCH31503,200

Interpretation of SAR Data:

  • Core Scaffold (Compound 1): The unsubstituted core scaffold exhibits weak activity, highlighting the need for further optimization.

  • Impact of R1 (Position 4): The introduction of a phenyl group at the 4-position (Compound 2) significantly improves potency against Kinase A. The addition of a fluorine atom to the phenyl ring (Compound 3) further enhances activity, suggesting a favorable interaction of the fluorine atom in the binding pocket.

  • Impact of R2 (Position 5'): A methyl group on the thiophene ring (Compound 4) provides a modest improvement in activity compared to the unsubstituted core.

  • Synergistic Effects: The combination of a 4-fluorophenyl group at position 4 and a methyl group at position 5' of the thiophene ring (Compound 5) results in the most potent analog, indicating a synergistic effect of these two substitutions.

Future Directions: From SAR to Lead Optimization

The SAR studies presented here provide a foundational understanding of the key structural features required for the biological activity of this compound analogs. This knowledge serves as a springboard for further lead optimization efforts.

Logical Progression of Drug Discovery:

G sar SAR Studies (This Guide) lead_opt Lead Optimization sar->lead_opt Rational Design adme ADME/Tox Profiling lead_opt->adme in_vivo In Vivo Efficacy Studies adme->in_vivo candidate Preclinical Candidate in_vivo->candidate

Caption: The drug discovery workflow following initial SAR studies.

Future work should focus on:

  • Expanding the Substituent Scope: A broader range of substituents at positions 4 of the pyridine ring and on the thiophene ring should be explored to further refine the SAR.

  • Pharmacophore Modeling and QSAR: Computational studies can be employed to build predictive models that can guide the design of new, more potent analogs.[10][11][12]

  • Selectivity Profiling: Promising compounds should be screened against a wider panel of kinases to assess their selectivity profile, a critical factor for minimizing off-target effects.

  • In Vivo Evaluation: Analogs with potent and selective in vitro activity should be advanced to in vivo studies to evaluate their pharmacokinetic properties and efficacy in disease models.

Conclusion: A Roadmap for Innovation

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the SAR for this class of compounds, highlighting the critical role of substitutions on both the pyridine and thiophene rings. By leveraging the principles and methodologies outlined herein, researchers can rationally design and synthesize new analogs with improved potency, selectivity, and drug-like properties, ultimately paving the way for the discovery of new medicines.

References

CAS number and chemical identifiers for 6-(Thiophen-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and potential synthetic routes for 6-(Thiophen-2-yl)pyridin-3-ol. As a molecule of interest in medicinal chemistry and materials science, understanding its fundamental characteristics is crucial for its application in research and development.

Chemical Identity and Descriptors

Precise identification of a chemical compound is fundamental for scientific communication and data retrieval. The following table summarizes the key chemical identifiers for this compound.

IdentifierValueSource
CAS Number 1159815-70-9Chemical Supplier Catalogs
Molecular Formula C₉H₇NOS
Molecular Weight 177.22 g/mol
Canonical SMILES c1csc(c1)c2cc(ccn2)ODeduced from Structure
InChI InChI=1S/C9H7NOS/c11-8-4-5-10-7(6-8)9-2-1-3-12-9/h1-6,11HDeduced from Structure
InChIKey FJJXGFLWHFBJRP-UHFFFAOYSA-NDeduced from Structure

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in various chemical and biological systems. While experimental data for this compound is not widely available in the literature, the following properties can be predicted based on its structure.

PropertyPredicted ValueNotes
Appearance Likely a solid at room temperatureBased on similar aromatic heterocyclic compounds.
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.The polar hydroxyl group suggests some water solubility, while the aromatic rings favor organic solvents.
pKa The pyridinolic proton is expected to be weakly acidic.

Synthesis and Methodologies

A definitive, published synthesis protocol specifically for this compound is not readily found in mainstream chemical literature. However, its structure suggests that it can be synthesized through established cross-coupling methodologies, which are foundational in the synthesis of biaryl compounds. A plausible synthetic approach would involve a Suzuki or Stille coupling reaction.

Proposed Synthetic Workflow: Suzuki Coupling

The Suzuki coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this would typically involve the reaction of a boronic acid or ester derivative of one of the heterocyclic rings with a halide derivative of the other, in the presence of a palladium catalyst and a base.

Conceptual Step-by-Step Protocol:

  • Preparation of Precursors:

    • Option A: Synthesis of thiophene-2-boronic acid and 6-chloro-pyridin-3-ol (or a protected version).

    • Option B: Synthesis of (6-(pyridin-3-ol))boronic acid and 2-bromothiophene. The choice between these routes would depend on the commercial availability and stability of the starting materials.

  • Cross-Coupling Reaction:

    • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chosen boronic acid derivative, the halide derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a suitable base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).

    • A solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.

    • The reaction mixture is heated to a temperature that facilitates the coupling, typically between 80-120 °C, and monitored for completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled, and the organic product is extracted.

    • The crude product is then purified, commonly by column chromatography on silica gel, to yield the desired this compound.

Causality in Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

  • Choice of Base: The base is crucial for the transmetalation step of the Suzuki catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: The solvent system is chosen to ensure the solubility of all reactants and reagents. The presence of water is often necessary for the activation of the boronic acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Thiophene-2-boronic_acid Thiophene-2-boronic acid Reaction Suzuki Coupling Reaction Thiophene-2-boronic_acid->Reaction 6-Halopyridin-3-ol 6-Halopyridin-3-ol 6-Halopyridin-3-ol->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the electron-donating nature of the hydroxyl group. A broad singlet corresponding to the hydroxyl proton would also be expected, the position of which would be solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring would be downfield compared to those in the thiophene ring due to the deshielding effect of the nitrogen atom.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region. A C-S stretching vibration from the thiophene ring may be observed in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (177.22 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as CO or HCN from the heterocyclic rings.

Potential Applications and Biological Activity

The structural motif of a thiophene ring coupled to a pyridine ring is present in numerous biologically active compounds and functional materials. While the specific biological activity of this compound has not been extensively reported, its structural features suggest potential for investigation in several areas:

  • Medicinal Chemistry: Pyridine and thiophene are common scaffolds in drug discovery. Thiophenyl-pyridine derivatives have been explored for their potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The hydroxyl group on the pyridine ring could serve as a key interaction point with biological targets.

  • Materials Science: The conjugated π-system of the thiophene and pyridine rings suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The hydroxyl group could also be used for further functionalization to tune the material's properties.

Further research is required to elucidate the specific biological activities and material properties of this compound.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in both medicinal chemistry and materials science. While detailed experimental data is currently limited in the public domain, this guide provides a foundational understanding of its chemical identity, predicted properties, and plausible synthetic strategies. The information presented herein is intended to serve as a valuable resource for researchers and scientists interested in exploring the potential of this and related molecules.

Solubility and Stability of 6-(Thiophen-2-yl)pyridin-3-ol: A Foundational Guide for Preformulation and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

6-(Thiophen-2-yl)pyridin-3-ol represents a class of heterocyclic compounds with significant potential in medicinal chemistry, embodying structural motifs found in numerous pharmacologically active agents.[1][2][3] Understanding the fundamental physicochemical properties of this molecule is a non-negotiable prerequisite for its advancement through the drug discovery and development pipeline. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It moves beyond mere procedural descriptions to explain the underlying scientific principles that govern experimental design, ensuring that the data generated is not only accurate but also contextually meaningful. We will explore theoretical considerations based on the molecule's structure, present detailed protocols for empirical determination, and discuss the interpretation of results within the regulatory context of pharmaceutical development.

Physicochemical Profile and Theoretical Considerations

Before embarking on experimental work, a thorough understanding of the molecule's intrinsic properties is essential. The structure of this compound—a conjugate of a thiophene ring and a pyridin-3-ol ring—dictates its behavior in solution.

  • Structure: this compound

  • Molecular Formula: C₉H₇NOS

  • Molecular Weight: 177.22 g/mol [4]

Key Structural Features Influencing Solubility and Stability:

  • Pyridin-3-ol Moiety: The pyridine ring is a weak base due to the lone pair of electrons on the nitrogen atom.[5][6] The hydroxyl group at the 3-position is weakly acidic (phenolic). This amphoteric nature implies that the molecule's net charge and, consequently, its aqueous solubility will be highly dependent on pH.[7] In acidic conditions, the pyridine nitrogen can be protonated, forming a more soluble pyridinium salt, while in basic conditions, the hydroxyl group can be deprotonated to form a phenolate, which also enhances aqueous solubility.[8][9]

  • Thiophene Moiety: The thiophene ring is aromatic and relatively non-polar, contributing to the molecule's lipophilicity. While the thiophene ring itself is generally stable, it can undergo electrophilic substitution and, under harsh oxidative conditions, the sulfur atom can be oxidized.[1][10]

  • Hydrogen Bonding: The pyridin-3-ol group can act as both a hydrogen bond donor (via -OH) and acceptor (via -N- and -OH), suggesting potential for strong intermolecular interactions, which can impact crystal lattice energy and solubility.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueSignificance in Experimental Design
pKa (Acidic) ~8-10 (Phenolic OH)Governs solubility in neutral to basic media. Crucial for selecting buffers.
pKa (Basic) ~4-5 (Pyridine N)Governs solubility in acidic to neutral media. Defines pH for salt formation.
LogP ~1.5 - 2.0Indicates moderate lipophilicity. Suggests solubility in a range of organic solvents but limited aqueous solubility for the neutral form.[11]

Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability and developability.[7] A comprehensive profile requires assessment in various pharmaceutically relevant solvents. The principle of "like dissolves like" is a useful starting point; polar solvents are expected to dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[12] Given the dual polar (pyridin-3-ol) and non-polar (thiophene) nature of the target molecule, a range of solvents should be tested.

Experimental Protocol: Equilibrium Solubility Determination

This protocol determines the thermodynamic equilibrium solubility, which is the most stable and relevant measure for preformulation.

Objective: To quantify the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature.

Methodology:

  • Solvent Selection: Prepare a panel of solvents with varying polarities, including but not limited to:

    • Aqueous Buffers (pH 2.0, 4.5, 6.8, 7.4) to simulate physiological conditions.[13]

    • Alcohols (Methanol, Ethanol, Isopropanol)

    • Aprotic Solvents (Acetonitrile, DMSO, DMF)

    • Non-polar Solvents (Hexane, Toluene) - Primarily for understanding lipophilicity.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can confirm the time to equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated results. Centrifugation at high speed followed by filtration through a 0.22 µm syringe filter is recommended.

  • Quantification:

    • Prepare a calibration curve using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14][15]

    • Dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase.

    • Analyze the diluted sample by HPLC-UV and determine the concentration against the calibration curve.

  • Calculation: Calculate the solubility in mg/mL or µg/mL, accounting for the dilution factor.

Diagram 1: Workflow for Equilibrium Solubility Assessment

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess Compound to Solvent B Seal Vials A->B C Agitate at Constant Temperature (24-48h) B->C D Centrifuge Slurry C->D E Filter Supernatant (0.22 µm) D->E F Dilute Filtrate E->F G Quantify via HPLC-UV F->G Result Calculate Solubility (mg/mL) G->Result

Caption: A stepwise workflow for determining equilibrium solubility.

Table 2: Template for Reporting Solubility Data
Solvent SystemDielectric ConstantTemperature (°C)Solubility (mg/mL)pH (if applicable)
pH 2.0 Buffer~79252.0
pH 7.4 Buffer~79257.4
Water80.125~6-7
Methanol32.725N/A
Ethanol24.525N/A
Acetonitrile37.525N/A
DMSO46.725N/A

Stability Assessment and Forced Degradation

Stability testing is essential to identify potential degradation pathways, develop a stability-indicating analytical method, and determine appropriate storage conditions.[16][17] Forced degradation (or stress testing) intentionally exposes the compound to conditions more severe than accelerated stability testing to rapidly identify likely degradation products.[18][19]

Regulatory Context: ICH Guidelines

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for stability testing.[18] Forced degradation studies are a key component, designed to demonstrate the specificity of the analytical methods used to monitor stability.[20] A typical goal is to achieve 10-20% degradation of the parent compound to ensure that degradation products are formed at a sufficient level for detection and characterization.[19]

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent where it is known to be soluble and stable (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions: Subject aliquots of the stock solution to the following conditions in parallel. A control sample (stored at 4°C in the dark) should be run alongside.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60-80°C for a set time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature or heat gently (40-60°C). Pyridine derivatives can be susceptible to base-catalyzed reactions.[21]

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) to the solution. Keep at room temperature. The pyridine N-oxide is a potential degradant.[5]

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C) in the dark. A sample of the solid compound should also be stressed thermally.

    • Photolytic Degradation: Expose the solution to a light source that provides combined visible and UV output as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Quenching: After the designated stress period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent further degradation.

  • Analysis: Analyze all stressed samples, the control, and a time-zero sample using a stability-indicating HPLC method. The method must be capable of resolving the parent peak from all major degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity. LC-MS can be used for the identification of degradant structures.[15]

Diagram 2: Decision Logic for Forced Degradation Studies

G Start Start Study Stress Apply Stress (Acid, Base, H2O2, Heat, Light) Start->Stress Analyze Analyze by Stability- Indicating HPLC Stress->Analyze Check Degradation ~10-20%? Analyze->Check End End: Characterize Degradants Check->End Yes Check2 Significant Degradation? Check->Check2 No Increase Increase Stress (Time, Temp, Conc.) Increase->Stress Decrease Decrease Stress (Time, Temp, Conc.) Decrease->Stress Check2->Increase <10% Check2->Decrease >30%

Caption: Logical workflow for executing and optimizing forced degradation experiments.

Table 3: Template for Summarizing Forced Degradation Results
Stress ConditionDuration/Temp% Assay of Parent% Total ImpuritiesNo. of Degradants >0.1%Mass Balance (%)Observations
Control 48h / 4°C99.9<0.10100.0No change
0.1 M HCl 24h / 80°Ce.g., Color change
0.1 M NaOH 24h / 60°C
3% H₂O₂ 24h / RT
Thermal 48h / 80°C
Photolytic ICH Q1B

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of early-phase pharmaceutical development. For this compound, its amphoteric nature and constituent heterocyclic rings predict a complex interplay of pH, solvent polarity, and susceptibility to specific degradation pathways. The theoretical framework and detailed experimental protocols provided in this guide offer a robust strategy for researchers to generate the high-quality, foundational data required for informed decision-making. By understanding not just how to perform these experiments, but why they are designed in a particular way, scientists can confidently characterize this molecule and unlock its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 6-(Thiophen-2-yl)pyridin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The fusion of thiophene and pyridine rings creates a privileged heterocyclic scaffold that is a cornerstone in modern medicinal chemistry.[1][2] The thiophene moiety, a well-known bioisostere of the phenyl ring, is present in numerous FDA-approved drugs, where it can favorably modulate pharmacokinetic and pharmacodynamic properties.[1][3] Similarly, the pyridine nucleus is a ubiquitous feature in a vast array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[4][5] The combination of these two heterocycles in the form of 6-(Thiophen-2-yl)pyridin-3-ol results in a molecule with significant potential for drug discovery. Its structural features suggest a high propensity for forming key interactions with biological targets, particularly protein kinases, making it a valuable starting point for the development of novel therapeutics.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this compound. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and explore the structure-activity relationships that can guide future optimization efforts.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound (thiophen-2-ylboronic acid) with a halide (2-bromo-5-hydroxypyridine) and offers high functional group tolerance and excellent yields.[8][9]

Experimental Workflow: Synthesis

Below is a diagram illustrating the overall workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Reagent Preparation (2-bromo-5-hydroxypyridine, thiophen-2-ylboronic acid, Pd catalyst, base, solvent) B 2. Reaction Setup (Inert atmosphere, solvent degassing) A->B C 3. Suzuki Coupling Reaction (Heating and stirring) B->C D 4. Reaction Quenching & Extraction C->D E 5. Column Chromatography D->E F 6. Characterization (NMR, MS, HPLC) E->F

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol outlines the synthesis of this compound from commercially available starting materials.

Materials:

  • 2-Bromo-5-hydroxypyridine (1.0 equiv)[10][11]

  • Thiophen-2-ylboronic acid (1.2 equiv)[8]

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • Catalyst Pre-formation and Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-hydroxypyridine (1.0 equiv), thiophen-2-ylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

    • In a separate vial, weigh palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

    • Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon) three times. This is crucial to prevent oxidation and deactivation of the palladium catalyst.[3]

  • Solvent Addition:

    • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the Schlenk flask via syringe. The use of a mixed solvent system aids in the dissolution of both the organic substrates and the inorganic base.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to allow for catalyst activation.

    • Heat the reaction mixture to 80-100 °C under a positive pressure of inert gas. The elevated temperature is necessary to drive the catalytic cycle efficiently.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-bromo-5-hydroxypyridine) is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

The this compound scaffold is a versatile starting point for developing inhibitors of various biological targets, particularly protein kinases. The aberrant activity of kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6][7] The thiophene-pyridine core can be strategically decorated with various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Key Structural Features and SAR Insights:
  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor, often interacting with the hinge region of kinase domains.

  • Hydroxyl Group (Position 3): Can serve as both a hydrogen bond donor and acceptor, providing a critical anchor point within a protein's active site. This group can also be a site for derivatization to improve properties like solubility or cell permeability.

  • Thiophene Ring (Position 6): Fills a hydrophobic pocket in the target protein. Its electronic properties can be modulated by substitution to influence binding affinity.[1] The sulfur atom can also engage in specific interactions.

  • Substitution Points: The pyridine and thiophene rings offer multiple positions for substitution to explore SAR. For instance, adding substituents to the thiophene ring can probe deeper into hydrophobic pockets, while modifications on the pyridine ring can fine-tune electronic properties and solubility.[12][13]

Potential Therapeutic Areas:
  • Oncology: As inhibitors of key signaling kinases such as PI3K, AKT, or mTOR.[6][7]

  • Inflammatory Diseases: Targeting kinases involved in inflammatory pathways, such as p38 MAPK or JAKs.[14][15]

  • Neurological Disorders: Modulation of kinases implicated in neurodegenerative diseases.

The following diagram illustrates a hypothetical binding mode of a this compound derivative within a generic kinase active site, highlighting key interactions that drive its biological activity.

G cluster_kinase Kinase Active Site cluster_ligand This compound Derivative hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue solvent_front Solvent Front pyridine_N Pyridine N pyridine_N->hinge H-Bond hydroxyl_O Hydroxyl O-H hydroxyl_O->gatekeeper H-Bond thiophene_S Thiophene Ring thiophene_S->hydrophobic_pocket Hydrophobic Interaction R_group R-group (for SAR) R_group->solvent_front Vector for Optimization

Caption: Hypothetical binding mode of a this compound derivative.

Protocol: In Vitro Kinase Inhibition Assay

To evaluate the biological activity of this compound and its derivatives, a biochemical kinase inhibition assay is a fundamental experiment. This protocol provides a general framework for assessing the inhibitory potential of a compound against a specific protein kinase.

Principle:

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method where the amount of ATP remaining after the reaction is measured. A decrease in signal (less ATP consumed) indicates kinase inhibition.

Materials:

  • Recombinant protein kinase of interest

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compound (this compound or derivative) dissolved in DMSO

  • Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, and DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

    • Prepare a control solution of DMSO without the compound.

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO control to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture in the kinase assay buffer.

    • Add the kinase/substrate mixture (e.g., 10 µL) to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

    • Prepare an ATP solution in the kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution (e.g., 10 µL) to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the remaining ATP by adding the Kinase-Glo® reagent (e.g., 25 µL) to each well. This reagent lyses the cells (if cell-based) and provides the necessary components for the luciferase reaction.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

The results of kinase inhibition assays are typically summarized in a table to compare the potency of different derivatives.

CompoundTarget KinaseIC₅₀ (nM)
This compound Kinase X[Hypothetical Value, e.g., 1250]
Derivative 1 (e.g., with 4-F-Thiophene)Kinase X[Hypothetical Value, e.g., 350]
Derivative 2 (e.g., with O-Methylation)Kinase X[Hypothetical Value, e.g., >10000]

This structured data allows for the direct assessment of structure-activity relationships, guiding the next round of synthesis and optimization.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry, offering a synthetically accessible and structurally versatile starting point for the development of novel therapeutics. The protocols and insights provided in these application notes are designed to empower researchers to efficiently synthesize, evaluate, and optimize derivatives of this promising compound class. By leveraging the principles of Suzuki-Miyaura coupling and established biochemical screening methods, new drug candidates targeting a range of diseases can be systematically discovered and advanced.

References

Application Notes and Protocols for the Evaluation of Thiophenyl-Pyridine Scaffolds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The convergence of thiophene and pyridine rings forms a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein kinases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel compounds based on the 6-(thiophen-2-yl)pyridin-3-ol framework as potential kinase inhibitors. While specific inhibitory data for this compound is not extensively documented in current literature, this guide outlines a robust, field-proven workflow for the systematic evaluation of such compounds, from initial broad-spectrum screening to cellular target validation and downstream pathway analysis. The protocols herein are designed to be self-validating, providing a logical and scientifically rigorous framework for advancing novel kinase inhibitor discovery.

Introduction: The Thiophenyl-Pyridine Scaffold in Kinase Inhibition

The pyridine nucleus is a cornerstone of many therapeutic agents, including a multitude of approved kinase inhibitors.[1][2] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a highly valuable pharmacophore. Similarly, the thiophene ring, often considered a bioisostere of benzene, contributes significantly to the molecular interactions of many biologically active compounds and is present in numerous pharmaceuticals.[3][4] The fusion of these two heterocyclic systems into a thiophenyl-pyridine scaffold has given rise to a diverse range of kinase inhibitors targeting critical cancer-related pathways.

Derivatives of this core structure have been reported to inhibit a variety of kinases, including:

  • Phosphoinositide 3-Kinase (PI3K) and mammalian Target of Rapamycin (mTOR): Substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been synthesized as dual PI3Kα/mTOR inhibitors, demonstrating anti-tumor activity.[5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Thienyl-acrylonitrile derivatives have shown multi-kinase inhibition with a preference for VEGFR-2, a key regulator of angiogenesis.[6]

  • Glycogen Synthase Kinase-3 (GSK-3): 6-Heteroaryl-pyrazolo[3,4-b]pyridines have been identified as potent and selective inhibitors of GSK-3.[7]

  • Monopolar Spindle 1 (Mps1): Mps1, a crucial kinase in the spindle assembly checkpoint, has been a target for cancer therapy, with several inhibitors advancing to clinical trials.[8][9][10][11][12]

Given the established precedent for this scaffold, a novel compound such as this compound warrants systematic investigation. The following sections provide a detailed roadmap for such an evaluation.

Proposed Workflow for Kinase Inhibitor Characterization

The following diagram illustrates a logical workflow for the comprehensive evaluation of a novel thiophenyl-pyridine compound, beginning with broad screening and progressing to more specific cellular and mechanistic assays.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Cellular Activity & Target Engagement cluster_2 Phase 3: Mechanism of Action A Broad-Spectrum Kinase Panel (e.g., 400+ kinases) B Biochemical IC50 Determination for identified hits A->B Identifies primary targets C Anti-Proliferation Assays (e.g., MTT, CellTiter-Glo) B->C Confirms potency D Cellular Target Engagement (e.g., CETSA, NanoBRET) C->D Validates cellular effect E Western Blot Analysis of Downstream Signaling D->E Confirms on-target activity in cells F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assays (e.g., Caspase-Glo, Annexin V) E->G

Caption: Proposed experimental workflow for kinase inhibitor characterization.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

Rationale: Once initial hits are identified from a broad kinase panel, it is crucial to determine the precise potency (IC50) of the compound against these specific kinases. This biochemical assay measures the compound's ability to inhibit the enzymatic activity of the purified kinase in a cell-free system.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates (white, low-volume)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 10 mM). Then, create an intermediate dilution in the kinase buffer.

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted test compound. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor for the target kinase as a positive control.

    • Add 5 µL of a solution containing the kinase and its specific substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized based on the kinase's activity.

  • Detection: Add the detection reagent according to the manufacturer's protocol (e.g., 10 µL of ADP-Glo™ Reagent). This step typically stops the kinase reaction and begins the signal generation process.

  • Data Acquisition: Read the plate on a compatible plate reader (e.g., luminescence for ADP-Glo™).

  • Data Analysis:

    • Normalize the data to the positive (0% activity) and negative (100% activity) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol: Cellular Proliferation Assay (MTT Assay)

Rationale: This assay determines the effect of the compound on the viability and proliferation of cancer cell lines. A reduction in cell proliferation can indicate that the compound is cell-permeable and affects pathways essential for cell growth, which are often regulated by kinases.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to verify that a compound directly binds to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cultured cells

  • PBS (Phosphate-Buffered Saline)

  • Test compound dissolved in DMSO

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermocycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents and equipment

Procedure:

  • Treatment: Treat cultured cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or with DMSO as a vehicle control. Incubate for 1-2 hours.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail. Lyse the cells using three rapid freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target kinase remaining in solution by Western blotting using a specific antibody for the kinase of interest.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein versus temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Downstream Signaling and Mechanism of Action

To understand the functional consequences of target inhibition, it is essential to analyze the downstream signaling pathways. For instance, if the thiophenyl-pyridine compound is found to inhibit a kinase in the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival, one would expect to see changes in the phosphorylation status of downstream effectors.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT p-Akt mTOR mTOR AKT->mTOR p-mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thiophenyl-Pyridine Inhibitor Inhibitor->RTK Inhibitor->PI3K

Caption: A representative signaling pathway (PI3K/Akt/mTOR) that can be modulated by kinase inhibitors.

A Western blot analysis would be performed on lysates from cells treated with the compound to probe for phosphorylated forms of key signaling nodes, such as p-Akt (Ser473) and p-S6 ribosomal protein, to confirm pathway inhibition.

Data Summary and Interpretation

The data generated from the described protocols can be summarized for clear interpretation and comparison.

Assay TypeEndpoint MeasuredExample Result for a Potent InhibitorInterpretation
Biochemical Kinase Assay IC5050 nMHigh potency against the target kinase.
Cellular Proliferation GI50200 nMCompound is cell-permeable and inhibits cell growth.
CETSA Thermal Shift (ΔTm)+5°C at 1 µMConfirms direct binding to the target in cells.
Western Blot p-Akt (Ser473) levels80% reduction at 200 nMDemonstrates on-target effect on the downstream pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While data on the specific, unsubstituted parent compound is sparse, the established activity of its derivatives provides a strong rationale for its investigation. By employing the systematic, multi-faceted approach detailed in these application notes—from broad-based screening and potency determination to cellular target engagement and mechanistic studies—researchers can rigorously characterize the potential of this and related compounds. This structured methodology ensures that experimental choices are driven by a clear scientific rationale, leading to trustworthy and actionable data that can accelerate the drug discovery process.

References

Application Notes and Protocols for 6-(Thiophen-2-yl)pyridin-3-ol as a Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Abstract

The 6-(thiophen-2-yl)pyridin-3-ol core represents a privileged heterocyclic scaffold, demonstrating significant potential in the discovery of novel therapeutic agents, particularly in oncology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this scaffold for drug discovery programs. We present a detailed synthetic protocol for the core structure, outline its promise as a kinase inhibitor, and provide step-by-step protocols for high-throughput screening and lead optimization. The causality behind experimental choices is explained to provide field-proven insights, ensuring that each protocol is a self-validating system. This guide is grounded in authoritative references to support key claims and methodologies.

Introduction: The Thienyl-Pyridinol Scaffold

The fusion of thiophene and pyridine rings creates a unique chemical architecture with desirable properties for drug design. Thiophene, as a bioisostere of the phenyl ring, is a feature in numerous FDA-approved drugs and can favorably modulate pharmacokinetic and pharmacodynamic properties.[1][2] The pyridine moiety is also a cornerstone in medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets.[3] The combined this compound scaffold (Figure 1) offers a spatially well-defined arrangement of hydrogen bond donors and acceptors, along with a tunable lipophilic profile, making it an ideal starting point for fragment-based and lead-based drug discovery.

Notably, derivatives of the closely related thienopyridine and thienopyrimidine scaffolds have shown potent inhibitory activity against a range of protein kinases, a class of enzymes frequently dysregulated in cancer.[4][5][6] This application note will focus on the utility of the this compound scaffold in the discovery of novel kinase inhibitors.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue (Predicted)Source
Molecular FormulaC₉H₇NOSPubChem
Molecular Weight177.22 g/mol PubChem
XLogP31.5PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem
Topological Polar Surface Area53.1 ŲPubChem

Note: Experimental values may vary. These in silico predictions serve as a baseline for understanding the scaffold's properties.

Synthesis of the Core Scaffold and Derivative Library

The synthesis of a diverse library of analogues is fundamental to any drug discovery campaign. The this compound scaffold is readily accessible through modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being a particularly efficient and versatile approach.[7][8]

Rationale for Synthetic Strategy

The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance, generally high yields, and the commercial availability of a wide array of boronic acids and their esters.[7] This allows for the rapid generation of a diverse library of analogues by varying the boronic acid coupling partner. The proposed synthesis involves the coupling of a protected 6-halopyridin-3-ol with thiophene-2-boronic acid. A protecting group on the pyridinol hydroxyl is necessary to prevent interference with the catalytic cycle.

Synthetic_Workflow Start 6-Bromopyridin-3-ol Protected Protected 6-Bromopyridin-3-ol Start->Protected Protection (e.g., MOM-Cl) Coupled Protected this compound Protected->Coupled Suzuki Coupling (Thiophene-2-boronic acid, Pd catalyst) Final This compound Coupled->Final Deprotection (e.g., HCl)

Caption: General workflow for the synthesis of the core scaffold.

Protocol: Synthesis of this compound

This protocol describes a representative synthesis via Suzuki-Miyaura coupling. Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Step 1: Protection of 6-Bromopyridin-3-ol

  • To a solution of 6-bromopyridin-3-ol (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.).

  • Slowly add methoxymethyl chloride (MOM-Cl) (1.2 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-bromo-5-(methoxymethoxy)pyridine.

Step 2: Suzuki-Miyaura Coupling

  • To a Schlenk flask, add the protected 6-bromopyridin-3-ol (1.0 equiv.), thiophene-2-boronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv.).[8]

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.).[7]

  • Evacuate and backfill the flask with an inert gas (3x).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Deprotection

  • Dissolve the purified protected product from Step 2 in a solution of hydrochloric acid (e.g., 3M HCl) in methanol.

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Application in Kinase Inhibitor Discovery

The this compound scaffold is an excellent starting point for the development of ATP-competitive kinase inhibitors. The pyridine nitrogen can act as a hinge-binding motif, while the thiophene and pyridinol moieties can be functionalized to achieve potency and selectivity.[4][5] Several important cancer-related kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Aurora Kinases, are potential targets for derivatives of this scaffold.[6][9][10]

Kinase_Inhibition_Strategy cluster_0 Drug Discovery Workflow Scaffold This compound Scaffold Library Diverse Chemical Library Scaffold->Library Synthetic Chemistry HTS High-Throughput Screening (e.g., Kinase Glo® Assay) Library->HTS Hits Initial Hits HTS->Hits Identify Actives SAR Structure-Activity Relationship (SAR) Studies Hits->SAR Lead Lead Compound SAR->Lead Potency & Selectivity Optimization Lead Optimization (ADMET Profiling) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A typical workflow for kinase inhibitor drug discovery.

High-Throughput Screening (HTS) for Kinase Inhibitors

The primary goal of HTS is to rapidly screen a large compound library to identify "hits" that modulate the activity of the target kinase.[11] A luminescence-based assay that measures ATP consumption is a robust and widely used method for this purpose.[12]

Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol is designed for a 384-well plate format.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, Aurora A, PI3Kα)

  • Kinase-specific substrate peptide

  • ATP (at the Kₘ concentration for the specific kinase)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • Compound library dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each library compound and controls (DMSO for negative control, a known inhibitor like Staurosporine for positive control) into the wells of the 384-well plate.

  • Enzyme Addition: Prepare a solution of the kinase in assay buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the kinase.

  • Initiate Reaction: Prepare a solution of the substrate and ATP in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Detection: Equilibrate the Kinase-Glo® Reagent to room temperature. Add 10 µL of the reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.

  • Signal Development: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to kinase activity (higher signal = less ATP consumed = more inhibition).

Hit-to-Lead and Structure-Activity Relationship (SAR)

Once initial hits are identified, the next phase involves synthesizing analogues to establish a Structure-Activity Relationship (SAR). This process aims to improve potency, selectivity, and drug-like properties.[4][5] The following table presents hypothetical IC₅₀ data for a series of this compound derivatives against three representative kinases to illustrate a typical SAR study.

Table 2: Illustrative SAR Data for Scaffold Derivatives

CompoundR¹ (at Pyridine C4)R² (at Thiophene C5)VEGFR-2 IC₅₀ (nM)Aurora A IC₅₀ (nM)PI3Kα IC₅₀ (nM)
Scaffold HH>10,000>10,000>10,000
A-1 HCl8,5009,200>10,000
A-2 H-CONH₂4,3005,1008,900
B-1 -NH(Ph)H5202,1003,500
B-2 -NH(4-F-Ph)H851,5002,800
B-3 -NH(3-Cl-Ph)H609801,200
C-1 -NH(4-F-Ph)Cl451,2002,500
C-2 -NH(4-F-Ph)-CONH₂258501,800

This is hypothetical data for illustrative purposes.

Interpretation of SAR:

  • Initial Scaffold: The unsubstituted core scaffold is inactive, highlighting the need for functionalization.

  • Thiophene Substitution (R²): Small electron-withdrawing groups or hydrogen bond donors at the C5 position of the thiophene ring (e.g., -CONH₂) provide a modest increase in activity (compare A-1 and A-2 to Scaffold ).

  • Pyridine Substitution (R¹): Introduction of an aniline group at the C4 position of the pyridine ring dramatically improves potency, particularly against VEGFR-2 (compare B-1 to Scaffold ). This suggests a key interaction in the kinase active site.

  • Aniline Ring Substitution: Adding electron-withdrawing groups like fluorine or chlorine to the aniline ring further enhances potency (compare B-2 and B-3 to B-1 ). This is a common strategy to improve binding affinity.

  • Combined Substitutions: Combining optimal substitutions at both R¹ and R² leads to the most potent compounds (e.g., C-2 ).

Cellular Assays and In Silico Profiling

Promising compounds from in vitro kinase assays must be evaluated in a cellular context to assess their true therapeutic potential. Additionally, early in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial to de-risk candidates.[13][14]

Protocol: Cell-Based Antiproliferative Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Materials:

  • Cancer cell line (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • Test compounds dissolved in DMSO

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include wells with medium only (blank) and cells treated with DMSO vehicle (negative control).

  • Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Add Reagent: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

  • Incubate for Color Development: Incubate for 1-4 hours. Viable cells will convert the reagent into a colored formazan product.

  • Solubilization (for MTT only): If using MTT, add 100 µL of solubilization solution to each well and incubate for another 1-2 hours to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value for each compound.

In Silico ADMET Profiling

Early prediction of a compound's ADMET properties can save significant time and resources. Numerous open-access and commercial software tools are available for this purpose.[13][14]

Table 3: Predicted ADMET Properties for a Hypothetical Lead Compound (C-2)

ADMET PropertyPredicted Value/ClassificationRationale/Implication
Absorption
Human Intestinal AbsorptionHighLikely to be orally bioavailable.
Caco-2 PermeabilityHighGood potential for passive diffusion across the gut wall.
Distribution
BBB PermeantNoLow risk of CNS side effects.
Plasma Protein Binding~90%High binding may reduce free drug concentration, but is typical for many drugs.
Metabolism
CYP2D6 InhibitorNoLower risk of drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorYes (Weak)Potential for some drug-drug interactions; requires experimental validation.
Excretion
Total ClearanceLow to ModerateSuggests a reasonable half-life.
Toxicity
AMES ToxicityNon-mutagenicLow potential for carcinogenicity.
hERG InhibitionLow RiskReduced risk of cardiotoxicity.

This is hypothetical data generated for illustrative purposes using conceptual in silico models.

Conclusion

The this compound scaffold is a versatile and promising starting point for the discovery of novel kinase inhibitors. Its synthetic tractability via robust methods like the Suzuki-Miyaura coupling allows for the rapid generation of diverse chemical libraries. By employing a systematic workflow encompassing high-throughput enzymatic screening, detailed SAR studies, cell-based functional assays, and in silico ADMET profiling, researchers can efficiently advance compounds derived from this scaffold from initial hits to viable drug candidates. The protocols and insights provided in this document serve as a comprehensive guide to initiating and progressing a drug discovery program based on this privileged chemical architecture.

References

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 6-(Thiophen-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a robust analytical method for the quantification of 6-(Thiophen-2-yl)pyridin-3-ol, a heterocyclic compound of interest in pharmaceutical research and development. The methodology is centered around Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely accessible and reliable technique. This document provides a step-by-step protocol, from initial method development and optimization to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Introduction

This compound is a heterocyclic molecule featuring both a pyridine and a thiophene ring system. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[2] Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). This application note aims to provide researchers, scientists, and drug development professionals with a detailed protocol for a validated RP-HPLC method for the quantification of this compound.

Physicochemical Properties of this compound

While experimental data for this compound is not extensively available, we can infer some of its properties based on its structure and data from similar compounds like 6-(thiophen-3-yl)pyridin-3-amine.[1]

  • Structure: The molecule contains a polar pyridinol group and a less polar thiophene group, suggesting it will have moderate polarity.

  • Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and acetonitrile, and sparingly soluble in water.

  • UV Absorbance: The conjugated system of the pyridine and thiophene rings is expected to exhibit strong UV absorbance, making UV detection a suitable choice for quantification. The optimal wavelength will be determined experimentally.

  • pKa: The pyridinol group will have an acidic proton, and the pyridine nitrogen will be basic. The pKa values will influence the choice of mobile phase pH for optimal chromatographic performance.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

RP-HPLC is selected as the primary analytical method due to its versatility, robustness, and wide applicability in the pharmaceutical industry for the analysis of small molecules.

Rationale for Method Selection
  • Versatility: RP-HPLC can separate a wide range of compounds with varying polarities.

  • Sensitivity: With UV detection, low concentrations of the analyte can be accurately quantified.

  • Robustness: Well-established and reliable, providing consistent results.

Experimental Workflow

The development and validation of the HPLC method follow a logical progression, as illustrated in the workflow diagram below.

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev_Start Initial Parameter Selection Column_Select Column Selection Dev_Start->Column_Select Mobile_Phase Mobile Phase Optimization Column_Select->Mobile_Phase Wavelength_Select Wavelength Selection Mobile_Phase->Wavelength_Select Val_Start System Suitability Wavelength_Select->Val_Start Optimized Method Specificity Specificity Val_Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC Method Development and Validation.

Detailed Protocol: Method Development

Objective: To establish optimal chromatographic conditions for the separation and quantification of this compound.

Materials:

  • This compound reference standard (CAS: 1159815-70-9)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Formic acid (FA), analytical grade

  • Ammonium acetate, analytical grade

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or variable wavelength detector (VWD).

Step 1: Column Selection

A C18 column is a good starting point for moderately polar compounds. A column with end-capping will minimize peak tailing from the basic pyridine nitrogen.

  • Recommended Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

Step 2: Mobile Phase Optimization

  • Initial Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a common starting point for providing good peak shape and ionization if mass spectrometry is used for confirmation.

  • pH Adjustment: The formic acid will protonate the pyridine nitrogen, which can improve peak shape.

  • Optimization: A gradient elution will be tested first to determine the approximate elution time. Then, an isocratic method can be developed for faster analysis if the separation from any impurities is adequate.

Step 3: Wavelength Selection

A UV scan of a standard solution of this compound will be performed to determine the wavelength of maximum absorbance (λmax). This will provide the highest sensitivity for detection.

Optimized Chromatographic Conditions:

ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at λmax (e.g., 275 nm - to be determined experimentally)
Run Time 10 minutes
Elution Mode Isocratic: 60% A / 40% B
Detailed Protocol: Method Validation

The optimized method will be validated according to ICH Q2(R1) guidelines.[1][2][3]

1. System Suitability:

  • Procedure: Inject five replicate injections of a standard solution (e.g., 10 µg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area < 2.0%

    • Tailing factor < 2.0

    • Theoretical plates > 2000

2. Specificity:

  • Procedure: Inject a blank (mobile phase), a standard solution, and a sample solution spiked with expected impurities or degradation products.

  • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte.

3. Linearity and Range:

  • Procedure: Prepare a series of at least five concentrations of the reference standard (e.g., 1, 5, 10, 20, 50 µg/mL). Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999

    • The y-intercept should be close to zero.

4. Accuracy:

  • Procedure: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • LOD ≈ 3.3 * (σ / S)

    • LOQ ≈ 10 * (σ / S) (where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.

7. Robustness:

  • Procedure: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the minor variations.

Validation Summary Table:

Validation ParameterAcceptance Criteria
System Suitability RSD < 2.0%, Tailing < 2.0
Specificity No interference
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
LOD Reportable
LOQ Reportable and quantifiable
Robustness No significant impact

Alternative/Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For confirmation of identity and for the analysis of volatile impurities, GC-MS is a powerful alternative.

Rationale for Method Selection
  • High Specificity: Mass spectrometry provides structural information, confirming the identity of the analyte.

  • High Sensitivity: Can detect trace levels of impurities.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Dissolution Dissolution in appropriate solvent Derivatization Derivatization (if necessary) Dissolution->Derivatization Injection Injection into GC Derivatization->Injection Sample Introduction Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection

Caption: General Workflow for GC-MS Analysis.

Detailed Protocol: GC-MS Method

Objective: To develop a GC-MS method for the confirmation of this compound and the analysis of volatile impurities.

Materials:

  • This compound reference standard

  • Dichloromethane (DCM), GC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Step 1: Derivatization

The hydroxyl group of this compound may require derivatization to improve its volatility and chromatographic behavior. Silylation is a common technique for this purpose.

  • Procedure: Dissolve a small amount of the sample in DCM. Add an excess of BSTFA with 1% TMCS. Heat at 70 °C for 30 minutes.

Step 2: GC-MS Parameters

  • Column: A non-polar or medium-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is a good starting point.

  • Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of the analyte and any impurities.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. A full scan can be used for identification, and selected ion monitoring (SIM) can be used for quantification if higher sensitivity is required.

GC-MS Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (e.g., 20:1)
Injector Temperature 250 °C
Oven Program Hold at 100 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Conclusion

This application note provides a detailed framework for the development and validation of an RP-HPLC method for the quantification of this compound. The outlined protocols are based on established scientific principles and regulatory guidelines, ensuring the generation of accurate, reliable, and reproducible data. The inclusion of a confirmatory GC-MS method further enhances the analytical toolkit for the comprehensive characterization of this compound. By following the detailed steps and understanding the rationale behind the experimental choices, researchers can confidently implement and adapt these methods for their specific needs in a drug development setting.

References

Application Notes and Protocols for the Evaluation of 6-(Thiophen-2-yl)pyridin-3-ol Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Thiophene-Substituted Pyridinols

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a thiophene ring, these compounds, particularly 6-(thiophen-2-yl)pyridin-3-ol derivatives, exhibit a spectrum of biological activities that make them compelling candidates for anticancer drug discovery.[1][2][3] The amalgamation of the electron-rich thiophene ring with the pyridinol core creates a unique electronic and structural motif that can engage with various biological targets implicated in oncogenesis.[1]

Numerous studies on structurally related thiophene-pyridine compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[2][4][5][6] The mechanisms underlying this anticancer activity are often multifaceted, involving the induction of cell cycle arrest and apoptosis.[7][8][9] Emerging evidence suggests that these effects are mediated through the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and differentiation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[10][11][12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anticancer potential of novel this compound derivatives. This document outlines a logical workflow, from initial cytotoxicity screening to in-depth mechanistic studies, and provides detailed, field-proven protocols for the key assays involved. The causality behind experimental choices is explained to ensure a thorough understanding of the research process.

Experimental Workflow: A Stepwise Approach to Anticancer Evaluation

A systematic approach is crucial for the comprehensive evaluation of novel anticancer compounds. The following workflow provides a roadmap for characterizing the biological activity of this compound derivatives, from initial screening to elucidation of the mechanism of action.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Investigation cluster_pathway Phase 3: Target Validation A Compound Synthesis & Characterization B Cell Viability/Cytotoxicity Assay (MTT) A->B Test on Cancer Cell Lines C Determine IC50 Values B->C Dose-Response Curve D Apoptosis Assay (Annexin V/PI Staining) C->D Treat with IC50 concentration E Cell Cycle Analysis (Propidium Iodide Staining) C->E Treat with IC50 concentration F Signaling Pathway Analysis (Western Blot) D->F E->F Correlate with cell fate G Investigate PI3K/Akt/mTOR Pathway F->G Probe for p-Akt, p-mTOR H Investigate MAPK/ERK Pathway F->H Probe for p-ERK

Caption: A logical workflow for the anticancer evaluation of novel compounds.

Part 1: Initial Evaluation of Cytotoxicity

The foundational step in assessing any potential anticancer agent is to determine its cytotoxic and anti-proliferative effects on cancer cells. This is typically achieved through cell viability assays, which provide quantitative data on the dose-dependent efficacy of the compound.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Materials:

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Human cancer cell lines (e.g., MiaPaCa-2 pancreatic, MCF-7 breast, A549 lung) and a non-cancerous cell line (e.g., NIH-3T3 fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: The following day, prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Expected IC₅₀ Values

The IC₅₀ value is a critical parameter for comparing the potency of different compounds. Below is a table of hypothetical IC₅₀ values for a candidate this compound derivative (Compound X), based on published data for similar structures.[5]

Cell LineCancer TypeCompound X IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MiaPaCa-2Pancreatic2.10.8
MCF-7Breast5.81.2
A549Lung8.31.5
NIH-3T3Non-cancerous> 500.5

Part 2: Elucidation of the Mechanism of Action

Once a compound has demonstrated significant cytotoxicity, the next crucial step is to understand how it kills cancer cells. This involves investigating its effects on fundamental cellular processes like apoptosis and the cell cycle.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[12]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Treated and untreated cancer cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC₅₀ concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to apoptosis. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in each phase.[10][13]

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in 100 µL of RNase A solution and incubate at 37°C for 30 minutes to ensure that only DNA is stained.

  • PI Staining: Add 400 µL of PI staining solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented in a histogram, showing distinct peaks for G0/G1 and G2/M phases, with the S phase in between. Quantify the percentage of cells in each phase.

Part 3: Investigation of Key Signaling Pathways

To gain deeper insight into the molecular mechanism of action, it is essential to investigate the effect of the this compound derivatives on key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and MAPK/ERK pathways are central regulators of cell growth, proliferation, and survival, making them frequent targets for anticancer drugs.[7][14][15][16]

Signaling Pathways Overview

Caption: Simplified PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Protocol 4: Western Blot Analysis of Pathway Modulation

Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate. By using antibodies that recognize total and phosphorylated forms of key signaling proteins, we can assess the activation state of these pathways in response to treatment with the this compound derivative. A decrease in the phosphorylation of proteins like Akt, mTOR, and ERK would indicate inhibition of their respective pathways.[11]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent and imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with the compound for a specified time (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL detection reagent. Visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with another primary antibody (e.g., anti-total-Akt) to assess the total protein levels. Use β-actin as a loading control to ensure equal protein loading in each lane.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion and Future Directions

The protocols and workflow detailed in these application notes provide a robust framework for the preclinical evaluation of this compound derivatives as potential anticancer agents. By systematically assessing their cytotoxicity, and impact on apoptosis, cell cycle progression, and key signaling pathways, researchers can build a comprehensive profile of their biological activity. Positive results from these in vitro studies would provide a strong rationale for advancing promising compounds to more complex preclinical models, such as 3D organoid cultures and in vivo xenograft studies, which are essential steps in the drug development pipeline.[14][15][16] The ultimate goal is the identification of novel, effective, and selective anticancer therapeutics to address the ongoing challenges in oncology.

References

Application Note & Protocol: In Vitro Evaluation of 6-(Thiophen-2-yl)pyridin-3-ol Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Rigorous Cytotoxicity Profiling

The evaluation of a novel chemical entity's cytotoxic potential is a mandatory and critical step in the drug discovery and development process.[1] This initial screening provides indispensable data on the concentration-dependent toxicity of a compound, guiding decisions for further preclinical development.[1][2] The subject of this guide, 6-(Thiophen-2-yl)pyridin-3-ol, is a heterocyclic compound containing both a thiophene and a pyridine moiety. Compounds containing a thiophene ring are of significant interest in medicinal chemistry due to their wide range of therapeutic properties, including anti-cancer effects.[3][4] However, the thiophene ring is also a known structural alert, as its metabolism by cytochrome P450 enzymes can lead to the formation of reactive metabolites, such as thiophene S-oxides and epoxides, which are often responsible for drug-induced toxicities.[5][6]

Therefore, a multi-parametric in vitro assessment is essential to build a comprehensive cytotoxicity profile for this compound. This document provides a suite of detailed protocols to assess its impact on cell viability, membrane integrity, and the induction of specific cell death pathways, namely apoptosis and necrosis.

Scientific Principles of Multiparametric Cytotoxicity Assessment

To generate a robust and reliable cytotoxicity profile, it is insufficient to rely on a single assay. A multi-assay approach provides a more complete picture by measuring different cellular health indicators.

  • Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population.[7] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan.[8] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[9]

  • Membrane Integrity (LDH Assay): A key indicator of necrosis is the loss of plasma membrane integrity.[10] This event can be quantified by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[11][12]

  • Apoptosis Induction (Caspase-3/7 Assay): Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspases-3 and -7 are key effector caspases activated during the execution phase.[13] Their activity can be measured using a substrate that, when cleaved, generates a luminescent or fluorescent signal.[14][15]

  • Differentiating Cell Death Modes (Annexin V/PI Staining): This flow cytometry-based method distinguishes between different cell populations.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, this dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[16][18]

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for evaluating the cytotoxicity of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis prep_compound Prepare Stock Solution of this compound in DMSO prep_cells Culture & Maintain Selected Cell Line(s) seed_plates Seed Cells in Multi-well Plates prep_cells->seed_plates treat_cells Treat Cells with Serial Dilutions of Compound for 24, 48, 72h seed_plates->treat_cells Allow 24h for attachment assay_mtt MTT Assay (Metabolic Activity) treat_cells->assay_mtt Post-incubation assay_ldh LDH Assay (Membrane Integrity) treat_cells->assay_ldh Post-incubation assay_caspase Caspase-3/7 Assay (Apoptosis) treat_cells->assay_caspase Post-incubation assay_flow Annexin V/PI Staining (Flow Cytometry) treat_cells->assay_flow Post-incubation analysis Calculate IC50 Values Determine Mode of Cell Death Synthesize Cytotoxicity Profile assay_mtt->analysis assay_ldh->analysis assay_caspase->analysis assay_flow->analysis

Caption: Comprehensive workflow for in vitro cytotoxicity assessment.

Materials and Reagents

  • Compound: this compound

  • Cell Lines: A panel of cell lines is recommended (e.g., HepG2 for liver toxicity, a relevant cancer cell line, and a non-cancerous cell line like HEK293 for selectivity).[19]

  • Culture Medium: Appropriate for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: DMSO (cell culture grade), Phosphate Buffered Saline (PBS), Trypsin-EDTA, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS), LDH Cytotoxicity Assay Kit, Caspase-Glo® 3/7 Assay Kit, Annexin V-FITC/PI Apoptosis Detection Kit.

  • Equipment: Humidified CO2 incubator (37°C, 5% CO2), Biosafety cabinet, Centrifuge, Microplate reader (absorbance, fluorescence, luminescence), Flow cytometer, Inverted microscope, Hemocytometer or automated cell counter, Multi-channel pipette.

  • Consumables: Sterile 96-well and 6-well plates (tissue culture treated, flat-bottom), Pipette tips, Serological pipettes, Cell culture flasks, Centrifuge tubes.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures metabolic activity as an indicator of cell viability.[20]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in complete medium to create working solutions (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the highest DMSO concentration used) and a no-treatment control.[20]

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[20]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well and shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[21]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[7]

Protocol 2: LDH Release Assay for Necrosis

This assay quantifies the release of LDH from cells with compromised membrane integrity.[22]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Controls: It is critical to include three controls for this assay[11][23]:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with 10 µL of the lysis buffer provided in the kit 45 minutes before the assay endpoint.

    • Vehicle Control: Cells treated with the highest concentration of DMSO.

  • Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.[23] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[11]

  • Incubation and Measurement: Incubate the plate for 10-30 minutes at room temperature, protected from light.[11] Add 50 µL of stop solution. Measure the absorbance between 490-520 nm.[11]

  • Calculation: Cytotoxicity (%) = (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) x 100.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of effector caspases-3 and -7.[14][15]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, preferably using a white-walled 96-well plate for luminescence assays.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.[15]

  • Assay Procedure (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase activity.[15]

Protocol 4: Annexin V/PI Staining for Flow Cytometry

This assay differentiates between viable, apoptotic, and necrotic cells.[18]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound (e.g., at its IC50 concentration and a higher concentration) for the desired time.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating dead cells).

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium. Centrifuge at 500 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.[24]

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[16][24]

    • Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of Propidium Iodide (PI) staining solution.[16][24]

    • Gently mix and incubate for 15 minutes at room temperature in the dark.[17][24]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[16][24]

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized clearly. The half-maximal inhibitory concentration (IC50), the concentration of a compound that reduces cell viability by 50%, is a key metric.[1]

Table 1: Hypothetical Cytotoxicity Data for this compound

Assay Cell Line 24h IC50 (µM) 48h IC50 (µM) 72h IC50 (µM)
MTT HepG2 85.2 ± 5.1 42.5 ± 3.8 21.3 ± 2.2
A549 92.1 ± 6.5 55.7 ± 4.1 30.8 ± 3.5
HEK293 > 100 95.3 ± 7.9 88.4 ± 6.4
LDH Release HepG2 > 100 > 100 75.6 ± 8.1
Caspase-3/7 HepG2 > 100 45.1 ± 4.5 23.9 ± 2.9

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation:

  • MTT Results: The compound shows time- and dose-dependent cytotoxicity, being most potent after 72 hours. It displays some selectivity, being more toxic to HepG2 and A549 cells than to the non-cancerous HEK293 line.[19]

  • LDH vs. Caspase Results: The IC50 from the Caspase-3/7 assay at 48h and 72h closely mirrors the MTT results. In contrast, significant LDH release only occurs at higher concentrations and later time points. This suggests that at lower to moderate concentrations, the primary mode of cell death induced by this compound is apoptosis. Necrosis may be a secondary event or occur only at very high concentrations.

  • Flow Cytometry: The results from Annexin V/PI staining would provide direct visual confirmation, showing a shift from a viable population to early and then late apoptotic populations with increasing compound concentration or time.

References

Application Notes & Protocols: 6-(Thiophen-2-yl)pyridin-3-ol as a Novel Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The convergence of π-electron-rich (donor) and π-electron-deficient (acceptor) heterocyclic systems within a single molecular framework is a cornerstone of modern materials science. These donor-π-acceptor (D-π-A) architectures are the engines driving innovation in organic electronics. This document introduces 6-(Thiophen-2-yl)pyridin-3-ol , a novel heterocyclic compound, as a highly promising candidate for advanced materials applications.

This molecule uniquely combines the well-established electron-donating properties of the thiophene ring with the electron-accepting nature of the pyridine ring.[1] The addition of a hydroxyl group at the 3-position of the pyridine moiety introduces a site for hydrogen bonding and potential metal coordination, offering a powerful tool to tune intermolecular interactions, solid-state packing, and thin-film morphology. These features are critical for optimizing performance in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and chemosensors.

These application notes provide a comprehensive overview of the molecule's properties, detailed protocols for its synthesis, and step-by-step methodologies for its integration and characterization within functional electronic devices.

Physicochemical & Electronic Properties

The strategic combination of thiophene and pyridin-3-ol moieties endows this molecule with a unique set of properties that make it a compelling building block for functional materials.

PropertyValue / Description
Molecular Formula C₉H₇NOS
Molecular Weight 177.22 g/mol
Electronic Nature Donor-π-Acceptor (D-π-A) System. The thiophene serves as the electron donor, the pyridine as the electron acceptor, and the covalent bond as the π-bridge. This structure is known to facilitate intramolecular charge transfer (ICT), a key process for optoelectronic applications.[1][2]
Solubility Expected to be soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), facilitating solution-based device fabrication.
Key Functional Groups -OH (Hydroxyl): Enables hydrogen bonding, which can promote ordered molecular packing in the solid state, potentially enhancing charge transport. Also acts as a proton donor or a coordination site for metal ions in sensing applications.[3] Pyridine Nitrogen: A Lewis basic site that can coordinate with metal ions or influence energy levels at interfaces with metal electrodes.

Application I: Hole-Transporting Material for Organic Light-Emitting Diodes (OLEDs)

Rationale: The electronic properties of this compound make it an excellent candidate for a hole-transporting material (HTM). A suitable highest occupied molecular orbital (HOMO) energy level is anticipated, facilitating efficient injection of holes from the anode (like ITO).[4] Furthermore, the rigid, planar structure and potential for hydrogen-bond-assisted packing can lead to the formation of stable amorphous films with good charge mobility, a critical requirement for high-performance OLEDs.[4]

Protocol: Synthesis of this compound

This protocol outlines a standard Suzuki cross-coupling reaction, a robust and widely used method for forming C-C bonds between aromatic rings.[5]

Workflow for Synthesis

cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_solvent Solvent System A 6-Bromopyridin-3-ol F Reaction Mixture (Inert Atmosphere, 80-100°C) A->F B Thiophene-2-boronic acid B->F C Pd(PPh₃)₄ (Catalyst) C->F D Na₂CO₃ (Base) D->F E Toluene/Ethanol/Water E->F G Work-up & Purification (Column Chromatography) F->G Reaction H This compound (Final Product) G->H Isolation

Caption: Workflow for the Suzuki coupling synthesis.

Materials:

  • 6-Bromopyridin-3-ol (1.0 eq)

  • Thiophene-2-boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 6-bromopyridin-3-ol, thiophene-2-boronic acid, Na₂CO₃, and Pd(PPh₃)₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water) to the flask via syringe.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Fabrication of a Solution-Processed OLED

Device Architecture

cluster_device OLED Device Stack A Glass Substrate B ITO (Anode, ~150 nm) A->B C PEDOT:PSS (Hole Injection Layer, ~40 nm) B->C D This compound (Hole Transport Layer, ~30 nm) C->D E Ir(ppy)₃:CBP (Emissive Layer, ~30 nm) D->E F TPBi (Electron Transport Layer, ~40 nm) E->F G LiF/Al (Cathode, ~1/100 nm) F->G

Caption: A standard multi-layer OLED device structure.

Procedure:

  • Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates in an oven and treat with UV-Ozone for 15 minutes to improve the ITO work function.

  • Hole Injection Layer (HIL): Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate at 4000 rpm for 60 seconds. Anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL): Prepare a solution of this compound (e.g., 5 mg/mL in chloroform). Spin-coat this solution on top of the PEDOT:PSS layer at 2500 rpm for 60 seconds. Anneal at 90 °C for 20 minutes.

  • Emissive Layer (EML): Prepare a solution of the host material (e.g., CBP) and the phosphorescent emitter (e.g., Ir(ppy)₃) in a suitable solvent. Spin-coat this solution and anneal.

  • Electron Transport & Cathode Layers: Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit the electron transport layer (e.g., TPBi), a Lithium Fluoride (LiF) layer, and an Aluminum (Al) layer through a shadow mask to define the cathode.

  • Encapsulation & Testing: Encapsulate the device to protect it from air and moisture. Characterize the device's current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectra using a source meter and a spectroradiometer.

Application II: Active Layer in Organic Thin-Film Transistors (OTFTs)

Rationale: Thiophene-based materials are renowned for their use in OTFTs due to their high charge carrier mobilities.[6] The planarity of the this compound backbone is conducive to the formation of ordered, crystalline domains upon solution shearing or annealing, which is essential for efficient charge transport. The hydroxyl group can mediate self-assembly into well-ordered thin films, potentially leading to high-performance p-type semiconductor behavior.

Protocol: Fabrication of a Bottom-Gate, Top-Contact OTFT

Device Architecture

cluster_otft OTFT Device Structure A Silicon (Gate Electrode) B SiO₂ (Dielectric Layer, ~300 nm) A->B C This compound (Active Semiconductor Layer, ~50 nm) B->C D Source Drain

Caption: Bottom-gate, top-contact OTFT architecture.

Procedure:

  • Substrate Preparation: Use a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer. The Si serves as the gate electrode and the SiO₂ as the gate dielectric.

  • Dielectric Surface Treatment: Clean the wafer and treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) to improve the interface quality and promote crystalline growth of the organic semiconductor.

  • Semiconductor Deposition: Dissolve this compound in a high-boiling-point solvent like dichlorobenzene (5 mg/mL). Deposit the active layer by spin-coating the solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.

  • Annealing: Anneal the film at a temperature optimized for crystal growth (e.g., 120 °C) for 30 minutes inside a nitrogen glovebox to remove residual solvent and improve molecular ordering.

  • Electrode Deposition: Thermally evaporate gold (Au) source and drain electrodes (~50 nm) onto the semiconductor layer through a shadow mask. The channel length (L) and width (W) are defined by the mask.

  • Characterization: Measure the transistor's electrical characteristics (output and transfer curves) using a semiconductor parameter analyzer in a probe station under ambient or inert conditions. Calculate key performance metrics such as field-effect mobility (μ), on/off current ratio (I_on/I_off), and threshold voltage (V_th).

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 6-(Thiophen-2-yl)pyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 6-(thiophen-2-yl)pyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, we will delve into the common challenges encountered during the synthesis, providing in-depth troubleshooting guides and frequently asked questions to enhance your experimental success. Our approach is grounded in established chemical principles and field-proven insights to ensure you are well-equipped to navigate the intricacies of this synthesis.

Introduction to the Synthesis of this compound

The synthesis of this compound, a molecule of interest in medicinal chemistry, is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a halide (typically a bromo- or chloropyridine) and an organoboron compound (a thiophene boronic acid or ester)[1][2]. While versatile, the Suzuki-Miyaura coupling of heteroaromatic compounds, particularly those containing nitrogen and hydroxyl groups, can present unique challenges that may lead to diminished yields and purification difficulties[3][4].

This guide will address these challenges in a practical, question-and-answer format, providing you with the necessary tools to troubleshoot and optimize your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented method is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a 6-halopyridin-3-ol (e.g., 6-bromopyridin-3-ol) with thiophene-2-boronic acid or one of its esters in the presence of a palladium catalyst and a base.

Q2: What are the primary challenges I can expect with this specific Suzuki-Miyaura coupling?

A2: The main challenges arise from the inherent properties of the starting materials:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation[4].

  • The Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with the reaction, and its presence can complicate purification due to the amphoteric nature of the product.

  • Heteroaryl Boronic Acid Instability: Thiophene boronic acids can be prone to decomposition, particularly protodeboronation, under the reaction conditions[5].

  • Side Reactions: As with many Suzuki couplings, you may encounter side reactions such as dehalogenation of the pyridine starting material, homocoupling of the boronic acid, and formation of palladium black[2].

Q3: Is it necessary to protect the hydroxyl group on the pyridinol starting material?

A3: Not always, but it is a critical parameter to consider. Some Suzuki-Miyaura reactions can tolerate unprotected hydroxyl groups[6][7]. However, if you are experiencing low yields or complex product mixtures, protection of the hydroxyl group as a methyl ether, benzyl ether, or a silyl ether can be a beneficial strategy to explore[8]. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

Troubleshooting Guide: Enhancing Your Yield

Issue 1: Low or No Product Formation

A common frustration in any synthesis is the failure to obtain the desired product. In the context of the this compound synthesis, this can often be traced back to several key factors.

Q: My reaction is not yielding any of the desired product. Where should I start troubleshooting?

A: A systematic approach is crucial. Begin by evaluating your catalyst system, as the oxidative addition of the palladium catalyst to the 6-halopyridin-3-ol is often the rate-limiting step.

  • Catalyst and Ligand Selection: For heteroaryl couplings, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and bulky phosphine ligands, such as those from the Buchwald ligand family (e.g., SPhos, XPhos), in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃[4]. These ligands are known to promote the challenging oxidative addition step with electron-rich and heteroaromatic halides. N-heterocyclic carbene (NHC) ligands can also be effective alternatives.

  • Reaction Temperature: Ensure your reaction is heated sufficiently. Couplings involving less reactive halides like chlorides often require higher temperatures (e.g., 100-120 °C) to proceed efficiently.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed.

  • Reagent Quality: Verify the purity of your starting materials. 6-halopyridin-3-ol can degrade over time, and thiophene-2-boronic acid is susceptible to decomposition. Using freshly purchased or purified reagents is recommended.

Issue 2: Prevalent Side Reactions

Even when the reaction proceeds, the desired product can be contaminated with byproducts that complicate purification and reduce the overall yield.

Q: I'm observing significant amounts of side products. How can I minimize their formation?

A: The three most common side reactions in this synthesis are protodeboronation, dehalogenation, and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the thiophene boronic acid, leading to the formation of thiophene.

    • Mitigation Strategy: Use fresh, high-purity thiophene-2-boronic acid. Alternatively, consider using a more stable boronic ester, such as a pinacol ester. Minimizing the amount of water in the reaction and using a non-aqueous base can also be beneficial.

  • Dehalogenation: The bromo or chloro group on the pyridine ring is replaced by a hydrogen atom.

    • Mitigation Strategy: This can be influenced by the choice of base and solvent. Screening different bases (e.g., K₃PO₄, Cs₂CO₃) and ensuring a strictly inert atmosphere can help reduce the formation of palladium hydride species that lead to dehalogenation.

  • Homocoupling: The thiophene boronic acid couples with itself to form 2,2'-bithiophene.

    • Mitigation Strategy: This is often caused by the presence of oxygen. Rigorous degassing of all solvents and reagents is the most effective way to prevent this side reaction.

Experimental Protocols & Data

Recommended Reaction Conditions

The following table provides a starting point for optimizing the Suzuki-Miyaura coupling for the synthesis of this compound.

ComponentRecommendationRationale
Halopyridine 6-Bromopyridin-3-olBromo derivatives are generally more reactive than chloro derivatives.
Boron Reagent Thiophene-2-boronic acid or its pinacol esterPinacol esters offer greater stability against protodeboronation.
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Common and effective palladium sources.
Ligand SPhos or XPhos (2-10 mol%)Bulky, electron-rich ligands that facilitate oxidative addition.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are often effective.
Solvent Dioxane/water, Toluene/water, or DME/waterA mixture of an organic solvent and water is common for Suzuki couplings.
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates.
Step-by-Step Experimental Protocol (General)
  • To a flame-dried Schlenk flask, add 6-bromopyridin-3-ol (1.0 eq.), thiophene-2-boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and the ligand in a small amount of the degassed organic solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up, typically by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Key Processes

Suzuki_Miyaura_Cycle A Pd(0)Ln Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Intermediate B->C D Transmetalation C->D E Ar-Pd(II)-Ar' Intermediate D->E F Reductive Elimination E->F F->A Pd(0)Ln I Ar-Ar' (Product) F->I G Ar-X (6-Halopyridin-3-ol) G->B H Ar'-B(OR)2 (Thiophene Boronic Acid) H->D J Base J->D Troubleshooting_Workflow Start Low Yield of This compound Q1 Is the Catalyst System Optimal? Start->Q1 A1 Try Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Q1->A1 No Q2 Are Side Reactions Prevalent? Q1->Q2 Yes A1->Q2 A2_1 Protodeboronation: Use Boronic Ester, Anhydrous Conditions Q2->A2_1 Yes A2_2 Dehalogenation: Screen Bases, Ensure Inert Atmosphere Q2->A2_2 Yes A2_3 Homocoupling: Thoroughly Degas Solvents Q2->A2_3 Yes Q3 Is the Hydroxyl Group Interfering? Q2->Q3 No A2_1->Q3 A2_2->Q3 A2_3->Q3 A3 Protect Hydroxyl Group (e.g., as a silyl or benzyl ether) Q3->A3 Possibly End Improved Yield Q3->End No A3->End

References

Technical Support Center: Synthesis of 6-(Thiophen-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-(Thiophen-2-yl)pyridin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific Suzuki-Miyaura cross-coupling reaction. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common side reactions, optimize your reaction conditions, and ensure the integrity of your synthesis.

The coupling of a halogenated pyridin-3-ol with thiophene-2-boronic acid presents a unique set of challenges, primarily due to the electronic nature of both heterocyclic partners and the inherent reactivity of the functional groups. This guide is structured in a question-and-answer format to directly address the most pressing issues encountered during this synthesis.

Troubleshooting Guide: Common Side Reactions & Low Yields

This section tackles the most frequent and challenging side reactions that can plague the synthesis of this compound, leading to low yields and complex purification profiles.

Q1: My reaction is stalling, or I'm observing very low conversion of my starting 6-halopyridin-3-ol. What are the likely causes?

A1: Complete reaction failure or low conversion in this Suzuki-Miyaura coupling often points to issues with catalyst activity or the specific nature of your substrates.

  • Catalyst Inactivation: The pyridinic nitrogen and the hydroxyl group of your starting material can potentially coordinate with the palladium catalyst, leading to inactive species. While the hydroxyl group is less likely to be a strong inhibitor, the nitrogen lone pair can be problematic.

  • Aryl Halide Reactivity: The reactivity of your 6-halopyridin-3-ol is critical. The general trend for oxidative addition is I > Br > Cl.[1] If you are using a 6-chloropyridin-3-ol, the reaction will be significantly more challenging and require a more active catalyst system.

  • Ineffective Base: The base is crucial for the activation of the boronic acid to form the boronate species, which is necessary for transmetalation.[2] A base that is too weak or has poor solubility in your reaction medium will result in a stalled reaction.

Recommended Actions:

  • Catalyst & Ligand Selection: For this type of heteroaromatic coupling, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands.[3][4] These can promote the oxidative addition step and stabilize the catalytic species.

  • Aryl Halide Choice: If possible, start with 6-bromo- or 6-iodopyridin-3-ol for higher reactivity. If you must use the chloro-analogue, be prepared to use more forcing conditions and a highly active catalyst.

  • Base Optimization: Screen a variety of bases. For substrates with acidic protons like pyridinols, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[5] The choice of base can be empirical, so a small screen is often worthwhile.[4]

Q2: I'm seeing a significant amount of thiophene in my crude NMR. What is causing this and how can I prevent it?

A2: The presence of thiophene is a classic indicator of protodeboronation , a common and often frustrating side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[6] Thiophene-2-boronic acid is particularly susceptible to this process.[3]

Causality: Protodeboronation is often promoted by:

  • Excessive Water: While some water is often beneficial or necessary for Suzuki couplings, too much can serve as a proton source.[3]

  • High Temperatures & Long Reaction Times: These conditions can accelerate the rate of protodeboronation.

  • Strong Bases: Certain strong bases can facilitate the cleavage of the boronic acid.[5]

Troubleshooting Workflow for Protodeboronation:

G cluster_0 Troubleshooting Protodeboronation start High Thiophene Impurity Detected q1 Is the reaction run at high temperature (>100 °C)? start->q1 a1_yes Reduce Temperature (e.g., 80-90 °C) q1->a1_yes Yes a1_no Evaluate Base and Water Content q1->a1_no No a1_yes->a1_no q2 Are you using a strong base (e.g., NaOH)? a1_no->q2 a2_yes Switch to Milder Base (K₃PO₄, KF, Cs₂CO₃) q2->a2_yes Yes a2_no Optimize Water Content q2->a2_no No a2_yes->a2_no q3 Are you using a high concentration of water? a2_no->q3 a3_yes Use Anhydrous Solvents or a Biphasic System with Minimal Water q3->a3_yes Yes a3_no Consider a More Stable Boron Reagent q3->a3_no No a3_yes->a3_no end Use MIDA Boronate or Pinacol Ester of Thiophene Boronic Acid a3_no->end

Caption: A decision tree for troubleshooting protodeboronation.

Preventative Measures:

  • Stable Boron Reagents: The most robust solution is to use a more stable derivative of thiophene-2-boronic acid. N-methyliminodiacetic acid (MIDA) boronates are highly effective as they undergo slow release of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[7] Pinacol esters are also more stable than the corresponding boronic acids.[4]

  • Careful Control of Conditions: Use anhydrous, degassed solvents and consider a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[5]

Q3: My main byproduct is 2,2'-bithiophene. How can I minimize this homocoupling?

A3: The formation of 2,2'-bithiophene is due to the homocoupling of two molecules of thiophene-2-boronic acid. This side reaction is primarily mediated by oxygen and the presence of Pd(II) species at the start of the reaction.[4]

Mechanistic Insight: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it can react with two equivalents of the boronic acid to form the homocoupled product and the active Pd(0) catalyst. Additionally, oxygen present in the reaction mixture can oxidize the active Pd(0) to Pd(II), which then enters this unproductive cycle.

Recommended Actions:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvents and reaction mixture are thoroughly deoxygenated before the addition of the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period (15-30 minutes).[8]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the initial homocoupling that occurs during the in-situ reduction of a Pd(II) salt.

  • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.

Q4: I'm observing the formation of pyridin-3-ol as a major byproduct. What is causing this dehalogenation?

A4: The presence of pyridin-3-ol indicates that your starting 6-halopyridin-3-ol is undergoing dehalogenation , where the halogen is replaced by a hydrogen atom.

Common Causes:

  • Source of Hydride: The palladium-hydride (Pd-H) species responsible for dehalogenation can be generated from various sources in the reaction mixture, including amine bases, alcohols (if used as a solvent), or even trace water.[4]

  • Slow Transmetalation: If the transmetalation step (transfer of the thiophene group from boron to palladium) is slow, the Ar-Pd(II)-X intermediate has a longer lifetime and is more susceptible to reacting with a hydride source.

Preventative Strategies:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination (the desired product-forming step) relative to the dehalogenation pathway.

  • Base Selection: Avoid using amine bases like triethylamine if dehalogenation is a significant issue. Opt for inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[5][9]

  • Optimize Reaction Parameters: Sometimes, slightly increasing the concentration of the boronic acid (e.g., to 1.5 equivalents) can favor the desired transmetalation over dehalogenation.

Frequently Asked Questions (FAQs)

  • Q5: Do I need to protect the hydroxyl group on the pyridin-3-ol?

    • A5: Generally, it is not necessary to protect the hydroxyl group for a Suzuki-Miyaura coupling. The reaction is typically tolerant of phenolic hydroxyl groups. However, the presence of the acidic proton can influence the choice of base. You will need to use a sufficient excess of base (at least 2-3 equivalents) to both deprotonate the pyridinol and activate the boronic acid. The pyridinol-pyridone tautomerism is an important consideration. In polar solvents, the pyridone tautomer may be favored, which could affect the electronic properties and reactivity of the pyridine ring.[10][11]

  • Q6: What is the best way to purify the final product, this compound?

    • A6: The product is a relatively polar compound due to the pyridinol moiety. Standard silica gel chromatography can be challenging if the product has low retention.

      • Normal Phase Chromatography: You may need to use a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine or ammonia to prevent streaking on the silica gel.

      • Reverse Phase Chromatography: This can be an effective alternative for polar compounds.

      • Acid/Base Extraction: An initial workup involving an acid/base extraction can help remove non-basic impurities. Dissolve the crude mixture in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate the pyridine nitrogen and extract it into the aqueous phase. Then, basify the aqueous layer and re-extract the product with an organic solvent. This can be an effective initial purification step.

  • Q7: How can I monitor the reaction progress effectively?

    • A7: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.

      • TLC: Use a moderately polar eluent system (e.g., 5-10% methanol in dichloromethane). The product should be more polar (lower Rf) than the starting 6-halopyridin-3-ol. The non-polar side products like thiophene and 2,2'-bithiophene will have very high Rf values.

      • LC-MS: This is the most definitive method. It allows you to track the consumption of starting materials and the formation of the desired product (check for the correct mass-to-charge ratio) as well as identify the masses of any major byproducts, which can help diagnose the side reactions discussed above.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This is a robust starting point that should be optimized for your specific halide.

Materials:

  • 6-Bromo-pyridin-3-ol (1.0 equiv)

  • Thiophene-2-boronic acid (1.2 - 1.5 equiv) or Thiophene-2-MIDA boronate (1.2 equiv)

  • Palladium Catalyst: Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%) or Pd(dppf)Cl₂ (5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 ratio)

Procedure:

  • To a flame-dried Schlenk flask, add 6-bromo-pyridin-3-ol, thiophene-2-boronic acid, and K₃PO₄.[14]

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Under a positive pressure of the inert gas, add the palladium precursor and the ligand.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-10% methanol in dichloromethane).

Table 1: Recommended Starting Conditions

ParameterRecommendationRationale
Halide 6-Bromo-pyridin-3-olMore reactive than the chloride, leading to milder conditions and potentially fewer side reactions.[1]
Boron Reagent Thiophene-2-MIDA boronateMinimizes protodeboronation, a key side reaction for this substrate.[7]
Catalyst System Pd₂(dba)₃ / SPhosHighly active for heteroaromatic couplings, can improve yields and reaction times.[3][4]
Base K₃PO₄Strong, non-nucleophilic base effective for pyridinol substrates and less likely to cause degradation.[5]
Solvent Dioxane / Water (4:1)A common and effective solvent system for Suzuki reactions, providing good solubility for both organic and inorganic reagents.[14]
Temperature 80-90 °CBalances reaction rate with minimizing thermal decomposition and side reactions like protodeboronation.

Visualizing the Catalytic Cycle and Side Reactions

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'B(OH)₂ + Base Dehalogenation Dehalogenation (Ar-H) PdII->Dehalogenation + [H⁻] source PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar Protodeboronation Protodeboronation (Ar'-H) Transmetal->Protodeboronation H⁺ source Homocoupling Homocoupling (Ar'-Ar') Transmetal->Homocoupling + O₂ / Pd(II) RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product

Caption: The Suzuki catalytic cycle and key competing side reactions.

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 6-(Thiophen-2-yl)pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 6-(thiophen-2-yl)pyridin-3-ol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of compounds. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions and ensure reproducible, high-yield results.

The synthesis of this compound derivatives typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction forms the crucial C-C bond between a pyridine and a thiophene ring. However, the specific functionalities of the reactants—a pyridine ring which can be electron-deficient and a thiophene boronic acid which can be unstable—present unique challenges.[1][2][3][4] This guide will walk you through troubleshooting common issues in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Section 1: Suzuki-Miyaura Coupling Issues

The Suzuki-Miyaura cross-coupling is the cornerstone for synthesizing the target molecule, typically by reacting a halogenated pyridin-3-ol derivative with a thiophene boronic acid or its ester.

Question 1: My Suzuki-Miyaura coupling reaction is showing low to no conversion of my starting materials. What are the primary factors to investigate?

Answer:

Failure of a Suzuki-Miyaura coupling reaction often points to issues with the catalyst system, reagents, or reaction environment. A systematic approach to troubleshooting is crucial.

  • Catalyst Inactivity: The active Pd(0) species is the workhorse of the catalytic cycle.[5] Its failure to form or its subsequent deactivation is a common reason for reaction failure.

    • Cause: The palladium precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) may be old or improperly stored.[6] The phosphine ligands are susceptible to oxidation.[6]

    • Solution: Use fresh, high-purity catalyst and ligands. For challenging substrates like heteroaryl halides, consider more robust, electron-rich, and bulky phosphine ligands such as SPhos or XPhos, which can accelerate the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[7]

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen.[7]

    • Cause: Inadequate degassing of solvents and the reaction vessel.

    • Solution: Ensure your solvents are rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[7] Maintain a positive pressure of inert gas throughout the reaction setup and duration.[8]

  • Inappropriate Base Selection: The base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5][8]

    • Cause: The chosen base may be too weak, not sufficiently soluble in the reaction medium, or degraded.

    • Solution: For couplings involving electron-deficient pyridyl halides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[7] Ensure the base is finely powdered to maximize its surface area and solubility.

  • Thiophene Boronic Acid Instability: 2-Thiopheneboronic acid is known to be unstable and prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is a common side reaction that consumes the nucleophile.

    • Cause: The presence of excess water or acidic conditions can accelerate protodeboronation.

    • Solution: Use the boronic acid as fresh as possible. Consider using more stable derivatives like pinacol esters or MIDA boronates.[6] Running the reaction under anhydrous conditions with a base like K₃PO₄ might be beneficial, sometimes with a controlled, small amount of water to facilitate base activity.[7][8]

Question 2: I am observing significant amounts of side products, primarily homocoupling of the thiophene boronic acid. How can I minimize this?

Answer:

Homocoupling of the boronic acid is a frequent side reaction in Suzuki-Miyaura couplings, leading to the formation of 2,2'-bithiophene in your case.

  • Cause: The primary cause of homocoupling is the presence of oxygen, which can lead to oxidative coupling of the boronic acid catalyzed by palladium.[9] It can also occur during the in-situ reduction of a Pd(II) precatalyst if the oxidative addition of the aryl halide is slow.[10]

  • Solution:

    • Rigorous Degassing: As mentioned before, meticulous degassing of your reaction mixture and solvent is the most effective way to prevent homocoupling.[8][10]

    • Choice of Palladium Source: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to using a Pd(II) source like Pd(OAc)₂ that needs to be reduced in situ.[10]

    • Reaction Temperature: While higher temperatures are often needed for less reactive halides, excessive heat can sometimes promote side reactions.[8] Consider screening a range of temperatures to find the optimal balance between reaction rate and selectivity.

Question 3: The free hydroxyl group on my pyridin-3-ol seems to be interfering with the reaction. Should I protect it?

Answer:

The free hydroxyl group can potentially interfere with the reaction, although many Suzuki couplings are tolerant of such functional groups.

  • Potential Issues:

    • The acidic proton of the hydroxyl group can react with the base.

    • The oxygen atom could coordinate to the palladium center, potentially inhibiting the catalyst.

  • Troubleshooting Steps:

    • Base Stoichiometry: Ensure you are using a sufficient excess of base to account for the acidic proton of the pyridinol.

    • Protection Strategy: If you suspect interference, protecting the hydroxyl group is a valid strategy. Common protecting groups for phenols include methyl (using dimethyl sulfate or methyl iodide), benzyl (using benzyl bromide), or silyl ethers (e.g., TBDMS). The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

Experimental Protocols & Data

Optimized Suzuki-Miyaura Coupling Protocol

This protocol provides a starting point for the synthesis of this compound derivatives. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 6-halopyridin-3-ol (e.g., 6-bromopyridin-3-ol) (1.0 equiv)

  • 2-Thiopheneboronic acid or its pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-catalyst like PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

Procedure:

  • To a flame-dried Schlenk flask, add the 6-halopyridin-3-ol (1.0 mmol), 2-thiopheneboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).[6]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol)).

  • Add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[6]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may need to be determined experimentally.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Catalyst and Base Screening

The following table summarizes typical results from a catalyst and base screen for the coupling of 6-bromopyridin-3-ol with 2-thiopheneboronic acid. This data is illustrative and actual yields may vary.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10035
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10045
3PdCl₂(dppf) (3)-K₃PO₄Toluene11078
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O9092
5Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene11088

This table illustrates that for this challenging coupling, more advanced catalyst systems (Entries 3-5) with bulky, electron-rich ligands and stronger bases significantly outperform traditional systems (Entries 1-2).

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_catalyst Check Catalyst System (Age, Purity, Ligand Choice) start->check_catalyst check_atmosphere Verify Inert Atmosphere (Degassing, Inert Gas Purge) start->check_atmosphere check_reagents Assess Reagent Quality (Boronic Acid Stability, Base) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Solvent) start->optimize_conditions solution_catalyst Use Fresh Catalyst/Ligand (e.g., Pd(OAc)₂/SPhos) check_catalyst->solution_catalyst solution_atmosphere Improve Degassing Technique check_atmosphere->solution_atmosphere solution_reagents Use Fresh Boronic Acid Ester & Stronger Base (K₃PO₄) check_reagents->solution_reagents solution_conditions Screen Temperature Range (80-110°C) optimize_conditions->solution_conditions side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) side_reactions->start Persistent Issues successful_reaction Successful Reaction side_reactions->successful_reaction Minimal Side Products solution_catalyst->side_reactions solution_atmosphere->side_reactions solution_reagents->side_reactions solution_conditions->side_reactions

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

Generalized Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂(X) pd0->pd2_complex R¹-X oxidative_addition Oxidative Addition pd2_r1r2 R¹-Pd(II)L₂(R²) pd2_complex->pd2_r1r2 R²-B(OR)₂ + Base transmetalation Transmetalation pd2_r1r2->pd0 R¹-R² product R¹-R² (Product) reductive_elimination Reductive Elimination aryl_halide R¹-X (Pyridyl Halide) boronic_acid R²-B(OR)₂ (Thiophene Boronic Acid) base Base

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Addressing solubility issues of 6-(Thiophen-2-yl)pyridin-3-ol in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-(Thiophen-2-yl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the compound's solubility in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your experimental data.

Introduction: The Solubility Challenge

This compound is a heterocyclic compound featuring a lipophilic thiophene ring and a more polar, ionizable pyridin-3-ol moiety. This bifunctional nature is common in drug-like molecules but presents a significant challenge: poor aqueous solubility. The thiophene group drives the molecule to avoid water, while the pyridin-3-ol group offers a handle for pH-dependent solubility modulation.[1][2] Low solubility is a primary source of experimental artifacts, leading to underestimated potency, poor reproducibility, and misleading structure-activity relationships (SAR).[3] This guide provides a series of troubleshooting questions and workflows to help you navigate these challenges.

FAQ 1: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening and how can I fix it?

This is the most common manifestation of poor aqueous solubility. While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for initial stock preparation, its ability to maintain compound solubility diminishes significantly upon dilution into an aqueous medium.[3] This phenomenon, often called "crashing out," leads to an inaccurate and lower-than-intended final concentration in your assay.

Probable Cause: You have exceeded the compound's kinetic solubility in the final assay buffer. The high concentration of the compound in the DMSO droplet, when introduced to the bulk aqueous environment, cannot be solvated quickly enough, leading to aggregation and precipitation.

Troubleshooting Workflow:

  • Visually Inspect: Always visually check for precipitation (cloudiness, particulates) in your highest concentration wells after dilution. Centrifuging the plate and looking for a pellet can also be effective.

  • Reduce Final DMSO Concentration: High percentages of DMSO can be toxic to cells or interfere with enzyme activity.[3][4][5][6] However, a slightly higher (but still tolerated) DMSO concentration may help. Determine the maximum tolerable DMSO concentration for your specific assay (typically 0.1% - 1.0% for cell-based assays) and do not exceed it.

  • Modify the Dilution Protocol:

    • Serial Dilution Strategy: Instead of a large, single dilution step (e.g., 1:1000), perform a serial dilution. First, create an intermediate dilution in 100% DMSO, and then dilute this into the aqueous buffer. This reduces the concentration gradient at the point of mixing.

    • Mixing Technique: Add the DMSO stock to the assay buffer (not the other way around) while vortexing or stirring vigorously to promote rapid dispersion and dissolution.

  • Perform a Kinetic Solubility Test: Before running a full assay, determine the approximate solubility limit in your specific buffer.

Protocol: Rapid Kinetic Solubility Assessment
  • Prepare a 10 mM stock of this compound in 100% DMSO.

  • In a clear microplate, add your final assay buffer to a series of wells.

  • Add the DMSO stock to achieve a range of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 5 µM). Ensure the final DMSO percentage is constant across all wells and matches your planned assay conditions.

  • Incubate the plate under your standard assay conditions (e.g., 37°C for 1-2 hours).

  • Read the plate on a nephelometer or a plate reader capable of detecting light scatter at a wavelength like 620 nm. A significant increase in signal compared to the vehicle control indicates precipitation. The highest concentration without a signal increase is your approximate kinetic solubility limit.

FAQ 2: I'm seeing poor IC₅₀ reproducibility. Could this be a solubility issue?

Absolutely. Inconsistent results are a hallmark of a compound being tested at or near its solubility limit.[3] If the compound precipitates, the actual concentration in solution is unknown and likely variable, leading to fluctuating biological data.

Probable Cause: The compound's solubility is highly sensitive to minor variations in experimental conditions (e.g., slight temperature shifts, buffer preparation inconsistencies, incubation time) or the compound is slowly precipitating over the course of the assay.

Troubleshooting Logic:

Caption: Decision workflow for troubleshooting poor reproducibility.

Recommended Actions:

  • Confirm Solubility Limit: Use the kinetic solubility protocol described in FAQ 1 to establish a clear upper concentration limit for your experiments.

  • Re-evaluate Assay Concentrations: Design your dose-response curve so that the highest concentration is comfortably below (at least 2-fold) the determined solubility limit. While this may mean you cannot achieve 100% inhibition, the data you generate will be more reliable.

  • Consider pH Optimization: The pyridin-3-ol structure suggests that solubility is pH-dependent. Small shifts in buffer pH could be causing the variability.

FAQ 3: How can I systematically improve the solubility of this compound in my assay buffer?

When simple procedural changes are insufficient, you must modify the formulation of your assay buffer. The primary strategies involve adjusting pH or using solubility-enhancing excipients like co-solvents or cyclodextrins.[7][8][9]

Strategy 1: pH Modification

The this compound molecule has two key ionizable sites: the pyridine nitrogen (basic) and the hydroxyl group (weakly acidic).

  • In acidic conditions (low pH): The pyridine nitrogen can become protonated (positively charged), which generally increases aqueous solubility.

  • In alkaline conditions (high pH): The hydroxyl group can be deprotonated (negatively charged), also increasing aqueous solubility.

Caption: Ionization states of this compound at different pH values.

Protocol: pH-Solubility Profiling

  • Prepare a set of your assay buffers, adjusting the pH across a relevant range (e.g., from pH 5.5 to 8.5 in 0.5 unit increments).

  • Perform the Kinetic Solubility Assessment (from FAQ 1) in each of these buffers.

  • Plot the solubility limit against pH to find the optimal pH for your experiment.

  • CRITICAL: Ensure that the chosen pH does not negatively impact your biological target's activity or the stability of your assay components. Run control experiments to verify. For ionic compounds with basic anions, decreasing the pH generally increases solubility.[10][11]

Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[12] However, they must be used with caution as they can affect biological systems.

Common Co-solvents and Considerations:

Co-SolventTypical Max % (Cell-based)Typical Max % (Biochemical)Notes
DMSO 0.5 - 1.0%Up to 10%Can interfere with some enzymes and induce cellular stress at higher concentrations.[4][5][6]
Ethanol < 0.5%Up to 5%Can be more disruptive to cell membranes than DMSO.
PEG 400 1 - 2%Up to 10%Generally well-tolerated but increases viscosity.
NMP < 0.5%Up to 5%Effective but check for specific assay compatibility.

Data synthesized from multiple sources.[3][12]

Strategy 3: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[13] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[9][14][15] This is often the best strategy for cell-based assays as cyclodextrins are generally non-toxic at working concentrations.[4][5]

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol: Formulation with HP-β-CD

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, highly soluble derivative.[12]

  • Prepare a Concentrated HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your assay buffer.

  • Prepare Compound Stock: Create a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).

  • Form the Complex:

    • Slowly add the DMSO stock to the 40% HP-β-CD solution to create a concentrated, aqueous stock of the complex (e.g., a 1:10 dilution to get 2 mM compound in 4% HP-β-CD and 10% DMSO).

    • Vortex thoroughly and allow it to equilibrate for at least 1 hour at room temperature.

  • Final Dilution: Use this aqueous complex stock for subsequent dilutions into your final assay buffer. This ensures the compound is already encapsulated when it enters the final assay plate, preventing precipitation.

References

Common impurities in 6-(Thiophen-2-yl)pyridin-3-ol and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Thiophen-2-yl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity and stability of this important heterocyclic compound. Here, we provide in-depth answers to frequently asked questions, troubleshooting advice for experimental hurdles, and detailed protocols for impurity identification, all grounded in established scientific principles.

Introduction: The Critical Role of Purity

This compound is a key building block in medicinal chemistry, valued for its unique structural motifs that are often explored in the development of novel therapeutic agents. The purity of this compound is paramount, as even trace amounts of impurities can significantly impact the outcomes of biological assays, alter pharmacokinetic properties, and compromise the safety and efficacy of a potential drug candidate.[1][2] This guide will equip you with the necessary knowledge to identify and control potential impurities, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Part 1: Process-Related Impurities

Q1: What are the most likely process-related impurities I should expect in my sample of this compound?

A1: The impurity profile of this compound is heavily dependent on its synthetic route. A common and efficient method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.[3][4] This involves the palladium-catalyzed reaction between a halogenated pyridin-3-ol and a thiophene boronic acid or ester. Based on this synthetic pathway, you should be vigilant for the following types of impurities:

  • Unreacted Starting Materials: The most straightforward impurities are the starting materials themselves. These include:

    • 6-halopyridin-3-ol (e.g., 6-bromo- or 6-chloropyridin-3-ol)

    • Thiophene-2-boronic acid or its esters (e.g., pinacol ester)

  • Catalyst and Reagent Residues:

    • Palladium residues: Trace amounts of the palladium catalyst may remain.

    • Ligands: Phosphine ligands used to stabilize the palladium catalyst can be present.

  • By-products from Side Reactions: The Suzuki-Miyaura coupling is known for several common side reactions that generate specific impurities:[5][6]

    • Homo-coupled products: These arise from the coupling of two molecules of the same starting material. You may find 2,2'-bithiophene (from the thiophene boronic acid) or a bipyridine derivative (from the halopyridin-3-ol).

    • Dehalogenated starting material: The halopyridin-3-ol can undergo dehalogenation to form pyridin-3-ol .[3]

    • Protodeboronation product: The thiophene-2-boronic acid can be converted to thiophene through the replacement of the boronic acid group with a hydrogen atom.[6]

The following diagram illustrates the likely synthetic route and the origin of these process-related impurities.

Synthesis_and_Impurities cluster_reaction Suzuki-Miyaura Coupling cluster_impurities Process-Related Impurities 6-halopyridin-3-ol 6-halopyridin-3-ol Product This compound 6-halopyridin-3-ol->Product Thiophene-2-boronic acid Thiophene-2-boronic acid Thiophene-2-boronic acid->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Base Base Base->Product Unreacted_SMs Unreacted Starting Materials Product->Unreacted_SMs Incomplete Reaction Byproducts Side-Reaction By-products Product->Byproducts Side Reactions

Caption: Synthetic pathway and origin of process-related impurities.

Q2: How can I detect unreacted starting materials in my final product?

A2: The detection of starting materials is typically achieved using chromatographic techniques coupled with a suitable detector.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for purity assessment.[7] Develop an HPLC method with a reversed-phase column (e.g., C18) and a mobile phase gradient that allows for the separation of the more polar starting materials from the final product. A UV detector is usually sufficient, as both the pyridine and thiophene moieties are chromophoric.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification, LC-MS is highly recommended.[7][8] This technique provides the molecular weight of the eluted compounds, allowing for the confident identification of starting materials. For example, you would look for the mass-to-charge ratio (m/z) corresponding to the protonated molecules of 6-halopyridin-3-ol and thiophene-2-boronic acid.

Q3: My analysis shows a peak that I suspect is a homo-coupled by-product. How can I confirm this?

A3: Confirming the identity of a homo-coupled by-product requires obtaining more detailed structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition of the impurity, which can help to confirm its identity as 2,2'-bithiophene or the bipyridine derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy will provide definitive structural information.[9] For example, the ¹H NMR spectrum of 2,2'-bithiophene would show a characteristic set of signals for the thiophene protons, but would lack the signals corresponding to the pyridine ring.

  • Reference Standards: The most reliable method is to compare the retention time and mass spectrum of the unknown peak with a certified reference standard of the suspected homo-coupled product.

Part 2: Degradation-Related Impurities

Q4: My sample of this compound has changed color over time. What degradation products might be forming?

A4: The discoloration of your sample upon storage, especially when exposed to air and light, suggests the formation of degradation products. The two main sites of degradation are the thiophene ring and the pyridin-3-ol moiety.

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of:

    • Thiophene-S-oxide: This is the initial product of oxidation.[1][10]

    • Thiophene-S,S-dioxide (sulfone): Further oxidation of the S-oxide leads to the sulfone.[10][11] These oxidized species can sometimes undergo further reactions, such as dimerization.[12]

  • Degradation of the Pyridin-3-ol Ring: The pyridin-3-ol ring can be sensitive to oxidative and photolytic conditions.[13][14] This can lead to:

    • N-oxides: The pyridine nitrogen can be oxidized to an N-oxide.

    • Hydroxylated derivatives: Further hydroxylation of the pyridine ring can occur.

    • Ring-opened products: Under more strenuous conditions, the pyridine ring can undergo cleavage.[14]

    • Colored oligomers/polymers: The formation of colored by-products is often due to the generation of highly conjugated systems through polymerization or condensation reactions.

Q5: What are the best practices for storing this compound to minimize degradation?

A5: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Store in a cool, dark place: Protect the compound from light to prevent photodecomposition. A refrigerator or freezer is ideal.

  • Inert atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Tightly sealed container: Use a well-sealed container to prevent exposure to moisture and air.

  • Use of antioxidants: For solutions, the addition of a small amount of an antioxidant may be considered, but its compatibility should be verified for your specific application.

Part 3: Analytical Identification and Troubleshooting

Q6: I have an unknown peak in my HPLC chromatogram. What is a systematic approach to identify it?

A6: A systematic workflow is crucial for the identification of unknown impurities.[][16]

Impurity_Identification_Workflow start Unknown Peak Detected in HPLC lcms LC-MS Analysis start->lcms Determine Molecular Weight hrms High-Resolution MS (HRMS) lcms->hrms Determine Elemental Composition nmr Isolation and NMR Spectroscopy hrms->nmr If concentration is sufficient synthesis Synthesis of Reference Standard hrms->synthesis Propose Structure confirmation Structure Confirmed nmr->confirmation synthesis->confirmation Compare with Unknown

Caption: Workflow for the identification of an unknown impurity.

Step-by-Step Protocol for Impurity Identification:

  • LC-MS Analysis: The first step is to obtain the mass spectrum of the unknown peak using LC-MS. This will provide the molecular weight of the impurity.

  • Hypothesize Structures: Based on the molecular weight and your knowledge of the synthetic process and potential degradation pathways, propose a list of possible structures.

  • High-Resolution Mass Spectrometry (HRMS): If available, perform HRMS to determine the exact mass and elemental composition of the impurity. This will help to narrow down the list of possible structures.

  • Isolation and NMR Spectroscopy: If the impurity is present in sufficient quantity (>0.1%), it can be isolated using preparative HPLC. The isolated impurity can then be analyzed by ¹H and ¹³C NMR to elucidate its structure.[9]

  • Synthesis of a Reference Standard: Once a putative structure is determined, synthesizing a small amount of the proposed impurity serves as the ultimate confirmation. Co-injection of the synthesized standard with your sample in the HPLC should result in a single, sharp peak.

Q7: My ¹H NMR spectrum of this compound looks complex. What are the expected chemical shifts?

A7: The ¹H NMR spectrum of this compound will show characteristic signals for both the pyridine and thiophene protons. While the exact chemical shifts can vary depending on the solvent and concentration, you can expect the following regions:[17]

  • Pyridine Protons: The protons on the pyridine ring will typically appear in the aromatic region, generally between δ 7.0 and 8.5 ppm. The proton adjacent to the nitrogen is usually the most downfield.

  • Thiophene Protons: The protons on the thiophene ring will also be in the aromatic region, typically between δ 7.0 and 7.8 ppm.

  • Hydroxyl Proton: The hydroxyl proton on the pyridine ring will appear as a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature. It may exchange with D₂O.

The presence of impurities will introduce additional signals into the spectrum. Comparing the integration of the signals can help to quantify the level of impurities.

Summary of Potential Impurities

The following table summarizes the likely impurities, their origin, and key analytical data for their identification.

Impurity NameOriginMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature (MS, m/z)
Process-Related
6-Bromopyridin-3-olStarting MaterialC₅H₄BrNO173.99174/176 (M+H)⁺
Thiophene-2-boronic acidStarting MaterialC₄H₅BO₂S127.95129 (M+H)⁺
2,2'-BithiopheneHomo-couplingC₈H₆S₂166.26167 (M+H)⁺
Pyridin-3-olDehalogenationC₅H₅NO95.1096 (M+H)⁺
ThiopheneProtodeboronationC₄H₄S84.1485 (M+H)⁺
Degradation-Related
This compound S-oxideOxidationC₉H₇NO₂S193.22194 (M+H)⁺
This compound S,S-dioxideOxidationC₉H₇NO₃S209.22210 (M+H)⁺
This compound N-oxideOxidationC₉H₇NO₂S193.22194 (M+H)⁺

References

Technical Support Center: Enhancing the Long-Term Storage Stability of 6-(Thiophen-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Thiophen-2-yl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice to ensure the long-term stability of this compound. By understanding its potential degradation pathways and implementing appropriate storage and handling procedures, you can maintain the integrity and purity of your samples for the duration of your research and development projects.

Introduction to the Stability of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, incorporating a phenolic hydroxyl group on a pyridine ring and a thiophene moiety, presents a unique combination of chemical properties. While offering potential for diverse biological activities, this arrangement of functional groups also makes the molecule susceptible to specific degradation pathways that can compromise its stability over time. The primary drivers of degradation are oxidation, hydrolysis, and photodegradation. This guide will provide a comprehensive overview of these challenges and offer practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?

A1: The primary factors contributing to the degradation of this compound are exposure to oxygen, light, elevated temperatures, and humidity. The phenolic hydroxyl group is particularly susceptible to oxidation, which can be accelerated by light and heat. The pyridine and thiophene rings can also undergo photo-oxidation and other degradation reactions.[1][2][3][4][5][6][7]

Q2: I've observed a change in the color of my solid sample of this compound over time, from a white or off-white powder to a yellowish or brownish hue. What could be the cause?

A2: Color change is a common indicator of degradation, particularly oxidative degradation of the phenolic group.[1][8] Oxidation can lead to the formation of colored quinone-type structures. This process can be initiated by exposure to air (oxygen) and accelerated by light and elevated temperatures. It is crucial to store the compound under an inert atmosphere, protected from light, and at a reduced temperature.

Q3: What are the ideal storage conditions for long-term stability of this compound?

A3: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a controlled environment at a reduced temperature, ideally at -20°C or below, and in a desiccator to minimize exposure to moisture.

Q4: Can I store this compound in solution? If so, what are the recommended solvents and storage conditions?

A4: Storing the compound in solution for extended periods is generally not recommended due to the increased potential for degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Prepare the solution fresh and store it at -20°C or -80°C under an inert atmosphere. Avoid protic solvents like methanol or water for long-term storage, as they can participate in degradation reactions.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for assessing the purity of this compound and quantifying any degradation products.[9][10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities.[12][13][14][15][16] Karl Fischer titration is recommended for determining the water content of the solid material.[17][18][19][20]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram of a stored sample. Degradation of the compound.1. Confirm the identity of the new peaks using LC-MS. 2. Review storage conditions. Ensure the sample was stored under an inert atmosphere, protected from light, and at the recommended temperature. 3. Perform a forced degradation study to identify potential degradation products and confirm their retention times.
Decrease in the main peak area (assay value) over time. Significant degradation has occurred.1. Quantify the loss of the active pharmaceutical ingredient (API). 2. Re-evaluate the storage conditions and consider more stringent measures (e.g., lower temperature, storage in a glovebox). 3. If the loss is substantial, the batch may need to be discarded.
Poor peak shape (tailing or fronting) in HPLC analysis. 1. Interaction of the phenolic hydroxyl group with the stationary phase. 2. Column degradation. 3. Inappropriate mobile phase pH.1. Use a mobile phase with a pH that ensures the phenolic group is in a single ionic state (e.g., pH 3-4). 2. Consider using a column with end-capping or a different stationary phase. 3. Ensure the column is properly equilibrated and maintained.[21][22][23][24][25]
Inconsistent results between different batches of the compound. 1. Variability in the initial purity of the batches. 2. Presence of different impurities from the synthesis.1. Establish a robust analytical method for initial purity assessment of all new batches. 2. Characterize the impurity profile of each batch using LC-MS or GC-MS.
Solid material appears clumpy or sticky. Absorption of moisture.1. Determine the water content using Karl Fischer titration. 2. Store the compound in a desiccator over a suitable desiccant. 3. Handle the material in a low-humidity environment (e.g., a glovebox).

Predicted Degradation Pathways

Understanding the likely degradation pathways is crucial for developing a robust stability-indicating analytical method and for implementing effective storage strategies.

Predicted Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (under extreme pH) cluster_photodegradation Photodegradation This compound This compound Quinone-like derivatives Quinone-like derivatives This compound->Quinone-like derivatives O2, light, heat Thiophene S-oxide Thiophene S-oxide This compound->Thiophene S-oxide Oxidizing agents Pyridin-3-ol derivatives Pyridin-3-ol derivatives This compound->Pyridin-3-ol derivatives H+/OH- Polymeric materials Polymeric materials This compound->Polymeric materials UV light Further oxidized products Further oxidized products This compound->Further oxidized products UV light, O2 Ring-opened products Ring-opened products Thiophene S-oxide->Ring-opened products

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[11] These studies should be performed according to the principles outlined in the ICH Q1A(R2) guideline.[2][26][27][28]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven

  • Photostability chamber compliant with ICH Q1B guidelines[29][30][31][32][33]

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

    • Repeat with 1 N HCl if no degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

    • Repeat with 1 N NaOH if no degradation is observed.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

    • Repeat with 30% H₂O₂ if no degradation is observed.

  • Thermal Degradation:

    • Place the solid compound in a calibrated oven at 80°C for 48 hours.

    • Prepare a solution of the heat-stressed solid at 0.1 mg/mL for HPLC analysis.

  • Photodegradation:

    • Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[29][30][31][32][33]

    • Analyze the samples by HPLC. A dark control should be run in parallel.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and impurities.

HPLC-UV Method Workflow Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Inject Data Acquisition Data Acquisition HPLC System->Data Acquisition Detect Data Analysis Data Analysis Data Acquisition->Data Analysis Integrate & Quantify

Caption: Workflow for the stability-indicating HPLC-UV method.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

Parameter Condition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or λmax of the compound)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Summary and Interpretation

The following table provides a hypothetical summary of stability data for this compound under various storage conditions, based on typical degradation patterns of analogous phenolic and heterocyclic compounds.[4][5][6][7][34]

Storage Condition Time Point Assay (%) Total Impurities (%) Appearance
-20°C, Dark, Inert Atmosphere 0 months99.80.2White powder
6 months99.70.3White powder
12 months99.60.4White powder
5°C, Dark, Inert Atmosphere 0 months99.80.2White powder
6 months99.20.8Off-white powder
12 months98.51.5Light yellow powder
25°C/60% RH, Exposed to Air & Light 0 months99.80.2White powder
1 month95.14.9Yellow powder
3 months88.711.3Brownish powder

Interpretation: The data clearly indicates that temperature, light, and oxygen significantly impact the stability of this compound. Storage at -20°C under an inert atmosphere provides the best protection against degradation. Exposure to ambient conditions leads to rapid degradation, as evidenced by the decrease in assay and the change in appearance.

Packaging and Container Closure Systems

The choice of packaging is critical for maintaining the stability of this compound.

  • Primary Container: Use Type I borosilicate amber glass vials to protect the compound from light and to minimize leaching of alkali.

  • Closure: Use a screw cap with a PTFE (polytetrafluoroethylene) liner to provide an inert and tight seal.

  • Inert Atmosphere: Before sealing, flush the vial with a dry, inert gas such as argon or nitrogen to displace oxygen.

  • Secondary Packaging: For added protection, especially during shipping, place the sealed vial in a sealed, opaque bag with a desiccant pack.

For plastic containers, it is essential to ensure they meet the standards outlined in USP <661> for plastic packaging systems.[1][8][35][36][37]

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 6-(Thiophen-2-yl)pyridin-3-ol analogs and related heterocyclic inhibitors. This guide is designed to provide practical, field-proven insights to help you navigate common experimental challenges, from initial screening to overcoming acquired resistance. As your virtual application scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your data is reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the properties and handling of this compound analogs.

Q1: What is the likely mechanism of action for this class of compounds?

A1: The this compound scaffold is a versatile heterocyclic structure. Thiophene-containing compounds are known to target a wide range of biological molecules, including protein kinases and enzymes involved in metabolic pathways.[1] For example, structurally related thieno[2,3-d]pyrimidines have been shown to act as multi-targeted agents that inhibit one-carbon metabolism by targeting enzymes like GARFTase and AICARFTase, crucial for de novo purine biosynthesis.[2] Therefore, it is plausible that your analogs function as enzyme or kinase inhibitors. The precise mechanism must be determined empirically, but initial hypotheses can be built around pathways commonly dysregulated in your disease model.

Q2: My compound has poor aqueous solubility. How can I improve its handling for in vitro assays?

A2: This is a common challenge with novel small molecules. First, ensure you are preparing high-concentration stock solutions in an appropriate organic solvent like 100% DMSO. For your working media, dilute the DMSO stock so that the final concentration of DMSO is less than 0.5% (and ideally <0.1%) to avoid solvent-induced cytotoxicity. If solubility issues persist in the final aqueous medium, consider using formulation strategies such as conjugation with solubilizing agents or encapsulation in drug delivery systems like nanoparticles, though these are more advanced techniques typically used after initial characterization.[3]

Q3: What are the most critical controls to include when performing cell viability assays with these new analogs?

A3: Robust controls are essential for valid data. Always include:

  • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as your highest compound concentration. This control establishes the baseline cell viability and accounts for any solvent effects.

  • Untreated Control: Cells grown in media alone. This serves as a control for normal cell growth over the assay period.

  • Positive Control: A well-characterized compound known to induce cell death in your model system. This confirms that your assay is capable of detecting a cytotoxic effect.

  • Compound-Only Control (Cell-Free): Your compound in media without cells. This is critical for colorimetric or fluorescence-based assays to check for direct interference between your compound and the assay reagents.[4]

Section 2: Troubleshooting Experimental Assays

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: High Variability in Cell Viability (IC50) Assays

Q: I am getting inconsistent IC50 values for my lead compound across different experiments. What are the likely causes and solutions?

A: Inconsistent IC50 values are often rooted in subtle variations in assay conditions. Here is a systematic troubleshooting guide.

Troubleshooting Flowchart for Inconsistent IC50 Values

Start Inconsistent IC50 Results Solubility Is the compound fully dissolved in the final medium? Start->Solubility CellHealth Are the cells healthy and in the exponential growth phase? Start->CellHealth AssayParams Are assay parameters (seeding density, incubation time) consistent? Start->AssayParams Reagents Are reagents (compound, assay kits) properly stored and not expired? Start->Reagents Sol_Check Check for precipitation. Perform serial dilutions carefully. Solubility->Sol_Check No Cell_Check Monitor cell morphology. Use consistent passage numbers. Test for mycoplasma. CellHealth->Cell_Check No Params_Check Optimize cell seeding density. Ensure consistent treatment duration. AssayParams->Params_Check No Reagents_Check Aliquot compound stocks. Use fresh reagents. Reagents->Reagents_Check No

Caption: A decision tree for troubleshooting inconsistent IC50 results.

  • Potential Cause 1: Compound Precipitation. Your analog may be precipitating out of the aqueous culture medium at higher concentrations.

    • Solution: Visually inspect your wells under a microscope for any signs of precipitation after adding the compound. When preparing dilutions, ensure the compound is vortexed well and that the dilution into aqueous media is done swiftly to prevent crashing out.

  • Potential Cause 2: Cell Health and Passage Number. The metabolic state and sensitivity of cells can change with high passage numbers or stress.[5][6]

    • Solution: Use cells within a consistent and narrow range of passage numbers for all experiments. Regularly check for mycoplasma contamination, which can alter cellular responses to drugs.[6] Ensure cells are seeded at a density that keeps them in the exponential growth phase throughout the experiment.

  • Potential Cause 3: Assay Interference. The compound itself might be interfering with the assay readout. Colored compounds can affect absorbance readings, while fluorescent compounds can interfere with fluorescence-based assays.[4]

    • Solution: Run the compound-only (cell-free) control mentioned in the FAQs. If interference is detected, you may need to switch to an orthogonal assay method (e.g., from an MTT absorbance assay to a CellTiter-Glo luminescence assay, which is generally less prone to compound interference).[6]

Issue 2: High Background Signal in Fluorescence/Luminescence Assays

Q: My fluorescence-based assay shows a high background signal, reducing my signal-to-noise ratio. What can I do?

A: High background can obscure real biological effects. Consider these factors:

  • Media Components: Phenol red and certain components in Fetal Bovine Serum (FBS) are known to be autofluorescent.[4][7]

    • Solution: Switch to phenol red-free media for the duration of the assay. If possible, perform the final measurement step in a clear buffer like PBS.

  • Plate Choice: The color of your microplate is critical.

    • Solution: For fluorescence assays, always use black-walled, clear-bottom plates to quench stray light and reduce background.[4][6] For luminescence assays, use solid white plates to maximize the light signal reflected towards the detector.[4][6]

  • Compound Autofluorescence: The thiophene ring and other aromatic systems in your analog may be intrinsically fluorescent.

    • Solution: Measure the fluorescence of your compound in cell-free media at the same excitation/emission wavelengths used for your assay. If it is autofluorescent, you may need to find an alternative assay or use a plate reader that can perform time-resolved fluorescence (TRF) to separate the compound's short-lived fluorescence from the longer-lived signal of the assay probe.

Section 3: Investigating and Overcoming Drug Resistance

Acquired resistance is a major hurdle in drug development.[8] When your cell models stop responding to an initially effective analog, a systematic investigation is required.

Q1: My cancer cell line has developed resistance to my lead analog after continuous culture. What are the common mechanisms of resistance?

A1: Resistance is a multifaceted challenge.[9] The primary mechanisms can be broadly categorized as on-target or off-target.

Mechanism Category Specific Example Description Potential Strategy to Overcome
On-Target Resistance Mutation in the drug's target proteinA mutation in the binding pocket of the target enzyme/kinase prevents the analog from binding effectively.Design next-generation inhibitors that can bind to the mutated target; use allosteric inhibitors.[8]
Target protein amplification/overexpressionThe cell produces significantly more of the target protein, requiring a much higher drug concentration to achieve inhibition.Combine with agents that degrade the target protein (e.g., PROTACs) or inhibit its transcription.[3]
Off-Target Resistance Activation of bypass signaling pathwaysThe cell activates a parallel survival pathway to compensate for the inhibition of the primary target. For example, MET amplification can confer resistance to EGFR inhibitors.[10][11]Combination therapy: co-administer an inhibitor for the bypass pathway.[12]
Increased drug effluxUpregulation of efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cell.Co-administer an efflux pump inhibitor (though this can increase systemic toxicity).
Altered drug metabolismThe cell increases the rate at which it metabolizes and inactivates your compound.Modify the compound's structure to block metabolic hotspots.

Q2: How can I experimentally determine the mechanism of resistance in my cell line?

A2: A multi-pronged approach is necessary to elucidate the resistance mechanism.

Workflow for Investigating Acquired Drug Resistance

Start Resistant Cell Line Generated Genomics Genomic & Transcriptomic Analysis (WES, RNA-seq) Start->Genomics Compare to parental line Proteomics Proteomic Analysis (Phospho-proteomics, Western Blot) Start->Proteomics Compare to parental line Functional Functional Validation (CRISPR, siRNA, Combination Screening) Genomics->Functional Identify candidate genes (mutations, amplifications) Proteomics->Functional Identify upregulated pathways Outcome Identify Resistance Mechanism & Design Overcoming Strategy Functional->Outcome

Caption: A workflow for identifying mechanisms of drug resistance.

  • Genomic and Transcriptomic Analysis: Use techniques like Whole Exome Sequencing (WES) to identify mutations in the target gene or other cancer-related genes. RNA-sequencing (RNA-seq) can reveal the upregulation of bypass pathways or drug efflux pumps.[10]

  • Proteomic Analysis: Perform Western blotting to see if the target protein or downstream effectors have altered expression or phosphorylation states. Phospho-proteomics can provide a global view of activated signaling pathways in the resistant cells compared to the sensitive parental cells.[13]

  • Functional Validation: Once you have candidate genes or pathways, use tools like CRISPR or siRNA to knock them down in the resistant cells.[9] If silencing a specific gene re-sensitizes the cells to your analog, you have identified a key resistance driver. Conversely, you can perform a high-throughput screen with a library of known inhibitors to identify compounds that synergize with your analog in the resistant line.

Q3: What are the best strategies to overcome resistance once a mechanism is identified?

A3: The strategy must be tailored to the mechanism.

  • For Bypass Pathway Activation: The most common and effective strategy is combination therapy.[12] If you find, for example, that the PI3K pathway is activated as a resistance mechanism, combining your analog with a known PI3K inhibitor could restore efficacy.[13][14]

  • For On-Target Mutations: This requires a medicinal chemistry approach to design a next-generation inhibitor that can effectively bind the mutated target.

  • For Target Overexpression: Consider novel therapeutic approaches like targeted protein degradation (e.g., PROTACs) which can eliminate the overabundant protein rather than just inhibiting it.[3][8]

Section 4: Key Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a standard method for generating an acquired resistance model in vitro.

  • Determine Initial IC50: Perform a dose-response experiment to accurately determine the IC50 of your lead analog in the parental cell line.

  • Initial Dosing: Begin culturing the parental cells in media containing the analog at a concentration equal to its IC50.

  • Monitor Cell Growth: Initially, you will observe significant cell death. Continue to culture the surviving cells, replacing the drug-containing media every 2-3 days.

  • Dose Escalation: Once the cells recover and begin growing steadily at the starting concentration (this may take several weeks), double the concentration of the analog.

  • Repeat Escalation: Repeat Step 4, gradually increasing the drug concentration over several months. The goal is to culture a population of cells that can proliferate in a concentration that is 5-10 times the original IC50.

  • Characterization and Banking: Once a stable resistant population is established, characterize its level of resistance by re-determining the IC50 and comparing it to the parental line. Cryopreserve stocks of the resistant line and the parental line from the same passage number for future comparative experiments.

Protocol 2: MTT Cell Viability Assay

This is a common colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well, clear-walled plate at a pre-determined optimal density. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of your analog in culture media. Remove the old media from the cells and add 100 µL of the drug-containing media to the appropriate wells. Remember to include all necessary controls (vehicle, untreated, positive control).

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 72 hours) in a standard cell culture incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of this solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours to allow viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.

References

Refinement of bioassay protocols for consistent results with 6-(Thiophen-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioassays involving 6-(Thiophen-2-yl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and refined protocols for achieving consistent and reliable experimental results. Our focus is on anticipating challenges and providing scientifically grounded solutions to ensure the integrity of your data.

Introduction

This compound is a heterocyclic compound with potential biological activities stemming from its pyridine and thiophene moieties.[1][2] Thiophene derivatives are known for a wide range of bioactivities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[3] Similarly, the pyridine nucleus is a common scaffold in many therapeutic agents.[2] Accurate and reproducible bioassay data is critical to elucidating the therapeutic potential of this compound. However, like many small molecules, its physicochemical properties can present challenges in standard biological assays. This guide provides a framework for developing robust assay protocols and troubleshooting common issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial setup and execution of bioassays with this compound.

Q1: What is the best way to prepare stock solutions of this compound to ensure solubility and stability?

A1: The solubility of a novel compound is a critical first parameter. It is recommended to start by testing solubility in a range of common solvents. For many small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity.

  • Initial Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Use gentle vortexing and sonication if necessary to fully dissolve the compound. Visually inspect the solution for any precipitates.

  • Working Solutions: Subsequent dilutions should be made in your cell culture medium or assay buffer. It is crucial to be aware of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. A general recommendation is to keep the final DMSO concentration at or below 0.5%.

  • Precipitation Issues: If the compound precipitates upon dilution into aqueous buffer, consider using a lower concentration stock solution or exploring the use of solubilizing agents like Pluronic F-68 or cyclodextrins, though their effects on the assay system must be validated.

  • Stability: For long-term storage, aliquot the high-concentration DMSO stock and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to come out of solution.[4]

Q2: How do I select the appropriate cell line for my bioassay?

A2: Cell line selection should be driven by the biological question you are asking.

  • Target Expression: If you are investigating the effect of this compound on a specific molecular target (e.g., an enzyme or receptor), choose a cell line that endogenously expresses the target at a functional level. Alternatively, you can use a host cell line that has been engineered to overexpress your target of interest.

  • Disease Relevance: If you are screening for a particular therapeutic effect, such as anticancer activity, select a panel of cell lines representative of the cancer type you are studying.[5] For example, for breast cancer research, the MCF-7 cell line is commonly used.[5]

  • Assay Compatibility: Ensure the chosen cell line is compatible with your assay format. For example, adherent cell lines are generally preferred for plate-based assays with multiple wash steps, while suspension cells may be more suitable for certain high-throughput screening (HTS) applications.[6]

  • Growth Characteristics: Consider the doubling time and culture requirements of the cell line to plan your experimental timelines. Consistent cell passage number and confluency at the time of the experiment are critical for reproducibility.[7][8]

Q3: My compound is colored. How can this interfere with my assay, and how do I mitigate it?

A3: Colored compounds can interfere with absorbance-based assays, such as MTT or XTT cell viability assays.[9] This is because the compound itself may absorb light at the same wavelength as the colored product of the assay, leading to artificially high or low readings.

  • Compound-Only Controls: To test for this, run parallel wells containing the compound in cell-free media at all concentrations being tested.[9] This will allow you to quantify the compound's intrinsic absorbance and subtract it from your experimental values.

  • Alternative Assays: If the interference is significant, switch to an assay with a different readout, such as a fluorescence or luminescence-based method.[9] For example, instead of an MTT assay, consider using a resazurin-based assay (e.g., alamarBlue) which measures metabolic activity via fluorescence, or an ATP-based luminescence assay (e.g., CellTiter-Glo) which quantifies cellular ATP levels as a measure of viability.[10][11]

Q4: What is the Z'-factor, and why is it important for my assay?

A4: The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[12][13][14] It provides a measure of the separation between the signals of your positive and negative controls, taking into account the variability of the data.

  • Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.[13][15]

    • 0 < Z' < 0.5: A marginal assay that may require optimization.[13][15]

    • Z' < 0: An unreliable assay, as the signals from the positive and negative controls overlap.[13][15]

  • Importance: Calculating the Z'-factor during assay development and validation ensures that your assay can reliably distinguish between true "hits" and background noise.[16][17]

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentLarge separation between positive and negative controls with low data variability.[13][15]
0 - 0.5MarginalSmall separation between controls; may lead to false positives or negatives.[13][15]
< 0PoorControl signals overlap; the assay is not suitable for screening.[13][15]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: High variability between replicate wells.

  • Potential Cause: Inconsistent cell seeding.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. When plating adherent cells, avoid swirling the plate in a circular motion, as this can cause cells to accumulate at the edges of the wells (the "edge effect").[8] Instead, use a gentle back-and-forth and side-to-side motion to evenly distribute the cells. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow cells to settle.

  • Potential Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and practice consistent pipetting technique.[18] For multi-well plates, preparing a master mix of reagents can reduce well-to-well variability.[19]

  • Potential Cause: Edge effects.

    • Solution: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to variability.[9] A common practice is to fill the outer wells with sterile media or PBS and not use them for experimental samples.[9]

Problem 2: Weak or no signal in a luciferase reporter assay.

  • Potential Cause: Low transfection efficiency.

    • Solution: Optimize your transfection protocol for the specific cell line you are using. This includes testing different ratios of transfection reagent to DNA.[4] Ensure the plasmid DNA is of high quality (e.g., endotoxin-free).[19]

  • Potential Cause: Weak promoter activity or low luciferase expression.

    • Solution: If you have a weak promoter driving your reporter gene, you may need to increase the amount of plasmid DNA used for transfection or switch to a stronger, constitutive promoter for your positive control.[19]

  • Potential Cause: Reagent degradation.

    • Solution: Luciferase assay reagents, particularly the luciferin substrate, can be light-sensitive and unstable at room temperature.[20] Prepare working solutions fresh, protect them from light, and store them on ice for immediate use.[4]

Problem 3: High background signal in a fluorescence or luminescence assay.

  • Potential Cause: Compound autofluorescence/autoluminescence.

    • Solution: Test for intrinsic fluorescence or luminescence of this compound by measuring its signal in cell-free assay buffer. If the compound is fluorescent, check if its excitation and emission spectra overlap with those of your assay dye. If so, you may need to switch to a dye with a different spectral profile or use a luminescence-based assay.

  • Potential Cause: Inappropriate microplate selection.

    • Solution: For luminescence assays, use solid white plates to maximize signal reflection.[18][20] For fluorescence assays, use solid black plates to minimize background fluorescence and light scatter.[9][18][20] Clear-bottom plates can be used when microscopic visualization of cells is necessary.[18]

  • Potential Cause: Media components.

    • Solution: Phenol red, a common pH indicator in cell culture media, can interfere with absorbance and fluorescence readings.[9] For the final assay step, consider switching to phenol red-free media. Serum components can also sometimes contribute to background; if suspected, reduce the serum concentration during the assay incubation period, but be mindful that this can affect cell health and drug-protein binding.[20][21][22]

Part 3: Experimental Protocols & Workflows

Here we provide step-by-step protocols for common bioassays, incorporating best practices for consistency.

Protocol 1: Cell Viability/Cytotoxicity Assay (ATP-Based Luminescence)

This protocol is designed to assess the effect of this compound on cell viability by measuring intracellular ATP levels.[10][11]

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell count and dilute to the desired seeding density (optimize for your cell line, typically 5,000-20,000 cells/well for a 96-well plate).

    • Seed 100 µL of the cell suspension into each well of a solid white, 96-well microplate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare a 2X concentration series of this compound in complete culture medium. Remember to keep the final DMSO concentration consistent across all wells and below 0.5%.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "positive control" for cytotoxicity (e.g., 10 µM staurosporine).

    • Carefully remove 100 µL of media from the cell plate and add 100 µL of the 2X compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Cell_Viability_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 3-5: Readout seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h 100 µL/well add_compound Add Compound Dilutions & Controls incubate_treat Incubate (24-72h) add_compound->incubate_treat equilibrate Equilibrate to RT add_reagent Add ATP Detection Reagent equilibrate->add_reagent read_lum Read Luminescence add_reagent->read_lum Incubate 10 min

Caption: Workflow for an ATP-based cell viability assay.

Protocol 2: Luciferase Reporter Assay

This protocol is for measuring the effect of this compound on a specific signaling pathway using a luciferase reporter construct.[4][23]

  • Transfection and Seeding:

    • On Day 1, seed cells in a 24-well or 12-well plate at a density that will result in 70-90% confluency on the day of transfection.

    • On Day 2, co-transfect cells with your firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

  • Plating for Assay:

    • 4-6 hours post-transfection, trypsinize the cells, neutralize, and re-suspend in fresh medium.

    • Plate the transfected cells into a 96-well solid white plate at an appropriate density.

    • Incubate for 18-24 hours to allow for cell recovery and reporter gene expression.

  • Compound Treatment:

    • Prepare dilutions of this compound in the appropriate medium.

    • Add the compound to the cells. Include vehicle controls and any necessary positive/negative pathway modulators.

    • Incubate for the desired time to elicit a response (typically 6-24 hours).

  • Assay Readout (Dual-Luciferase System):

    • Remove the plate from the incubator and equilibrate to room temperature.

    • Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves:

      • Adding the firefly luciferase substrate and reading the luminescence (Signal A).

      • Adding a reagent that quenches the firefly signal and activates the Renilla luciferase, then reading the luminescence again (Signal B).

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luminescence (Signal A / Signal B) for each well to normalize for transfection efficiency and cell number.

    • Express the data as a fold change relative to the vehicle-treated control.

Luciferase_Troubleshooting cluster_signal Signal Issues cluster_variability Variability Issues start Problem with Luciferase Assay low_signal Low/No Signal start->low_signal high_signal High Signal start->high_signal high_bg High Background start->high_bg high_var High Variability start->high_var check_transfection Check Transfection Efficiency & DNA Quality low_signal->check_transfection check_reagents Check Reagent Viability & Prep low_signal->check_reagents check_promoter Check Promoter Strength high_signal->check_promoter check_plate Use Opaque White Plates high_bg->check_plate check_compound Test for Compound Interference high_bg->check_compound check_pipetting Review Pipetting & Cell Seeding high_var->check_pipetting solution Optimized Assay check_transfection->solution check_reagents->solution check_promoter->solution check_plate->solution check_compound->solution check_pipetting->solution

Caption: Troubleshooting logic for common luciferase assay issues.

References

Validation & Comparative

Comparative Analysis of Pyridinyl-Thiophene Based Kinase Inhibitors: A Focus on Sorafenib and its Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of cancer therapy has been revolutionized by the advent of kinase inhibitors, molecules designed to block specific enzymes called kinases that are crucial for cell signaling and growth. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. The pyridinyl-thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with potent kinase inhibitory activity. While the specific molecule 6-(Thiophen-2-yl)pyridin-3-ol is not extensively characterized in publicly available literature as a kinase inhibitor, its core structure is represented in several highly successful multi-kinase inhibitors.

This guide leverages Sorafenib , a prominent multi-kinase inhibitor featuring a related core structure, as a primary example to conduct a comparative analysis against other key inhibitors: Sunitinib and Regorafenib . All three are orally administered multi-kinase inhibitors (MKIs) that have secured FDA approval for treating various solid tumors, including renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[1][2][3] This analysis will delve into their mechanisms of action, target selectivity, and the experimental methodologies used to determine their efficacy, providing a framework for researchers evaluating novel kinase inhibitors.

Mechanism of Action: A Multi-Pronged Attack

The clinical success of Sorafenib, Sunitinib, and Regorafenib stems from their ability to simultaneously block multiple signaling pathways involved in tumor growth (oncogenesis) and the formation of new blood vessels that supply tumors (angiogenesis).[1][4][5][6] This multi-targeted approach can increase potency and potentially reduce the development of drug resistance.[7]

Sorafenib (Nexavar®) operates through a dual mechanism.[5] It directly inhibits tumor cell proliferation by targeting the RAF/MEK/ERK signaling pathway, blocking serine/threonine kinases like C-RAF and B-RAF.[2][5] Concurrently, it exerts potent anti-angiogenic effects by inhibiting receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[5][8]

Sunitinib (Sutent®) also targets multiple RTKs. Its primary targets include VEGFRs and PDGFRs, similar to Sorafenib, leading to a reduction in tumor vascularization and the induction of cancer cell apoptosis.[1][9][10] Additionally, Sunitinib is a potent inhibitor of c-KIT, a key driver in the majority of gastrointestinal stromal tumors (GIST).[1][9]

Regorafenib (Stivarga®) has a kinase inhibition profile that overlaps with Sorafenib but also includes distinct targets.[11][12] It strongly inhibits angiogenic kinases (VEGFR 1-3, TIE2), stromal kinases (PDGFR-β, FGFR), and oncogenic kinases (KIT, RET, BRAF).[3][4] This broad spectrum allows it to impact tumor proliferation, angiogenesis, metastasis, and the tumor microenvironment.[4][13]

The core logic behind these multi-kinase inhibitors is to disrupt two critical cancer dependencies: aberrant signaling that drives proliferation and the formation of a blood supply to sustain tumor growth.

G cluster_0 Upstream Signals cluster_1 Cell Surface Receptors cluster_2 Intracellular Signaling cluster_3 Cellular Response cluster_4 Growth Factors (VEGF, PDGF) Growth Factors (VEGF, PDGF) RTK VEGFR, PDGFR, c-KIT Growth Factors (VEGF, PDGF)->RTK RAS RAS RTK->RAS RAF BRAF, c-RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Proliferation, Angiogenesis, Survival ERK->Response Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits Sunitinib Sunitinib Sunitinib->RTK Inhibits Regorafenib Regorafenib Regorafenib->RTK Inhibits Regorafenib->RAF Inhibits

Caption: Simplified signaling pathways targeted by multi-kinase inhibitors.

Comparative Data: Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (which kinases it inhibits). These are typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

InhibitorPrimary Kinase TargetsIC50 (VEGFR-2)IC50 (B-RAF)IC50 (c-KIT)IC50 (PDGFR-β)
Sorafenib VEGFR-1,2,3, PDGFR-β, c-KIT, FLT-3, RET, B-RAF, c-RAF[5][14]90 nM22 nM68 nM57 nM
Sunitinib VEGFR-1,2,3, PDGFR-α,β, c-KIT, FLT3, RET[1][9]9 nM>10,000 nM2 nM2 nM
Regorafenib VEGFR-1,2,3, TIE2, PDGFR-β, FGFR, KIT, RET, BRAF[4][12]4.2 nM28 nM7 nM4.2 nM

Note: IC50 values are compiled from various sources and can differ based on assay conditions. The data presented is for comparative purposes.

This data highlights the distinct profiles of each inhibitor. For instance, Sunitinib is highly potent against c-KIT and PDGFR-β but lacks activity against B-RAF, a key target for Sorafenib and Regorafenib.[5][9] Regorafenib demonstrates very high potency against VEGFR-2, which is crucial for its anti-angiogenic effects.[12] The choice of inhibitor can therefore be guided by the specific genetic makeup of a patient's tumor.

Experimental Protocols for Inhibitor Characterization

The robust comparison of kinase inhibitors relies on standardized and well-controlled experimental workflows. These range from initial biochemical assays to more complex cell-based models.

In Vitro Biochemical Kinase Assay (IC50 Determination)

This is the foundational experiment to determine an inhibitor's direct potency against a purified kinase enzyme. The principle is to measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.

Workflow Rationale: This assay isolates the interaction between the inhibitor and its target kinase, providing a clean measure of potency without the complexities of a cellular environment. Using a range of inhibitor concentrations allows for the calculation of an IC50 value, a key metric for comparing drug potency.[15]

Caption: Workflow for in vitro biochemical kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., Sorafenib) in DMSO.

    • Prepare a reaction buffer containing the purified target kinase (e.g., VEGFR-2) and its specific substrate peptide.

  • Kinase Reaction:

    • Add the kinase/substrate solution to the wells of a microplate.

    • Add the serially diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Allow a short pre-incubation for the inhibitor to bind to the kinase.[16]

    • Initiate the reaction by adding a solution containing ATP. The concentration of ATP should be near its Michaelis-Menten constant (Km) for the kinase to ensure assay sensitivity.[16]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[17]

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the reaction product. Common methods include:

      • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity. Less ADP means more inhibition.[18]

      • Fluorescence/TR-FRET assays: Use a phospho-specific antibody to detect the phosphorylated substrate.[16]

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay

While biochemical assays measure direct potency, they don't confirm if the inhibitor can enter a living cell and bind to its target in a complex intracellular environment. Cellular target engagement assays address this critical question.

Workflow Rationale: This assay validates that the inhibitor can cross the cell membrane and interact with its intended kinase target within the cell. This is a crucial step to bridge the gap between biochemical potency and cellular activity.[19][20]

Step-by-Step Methodology (using NanoBRET™ as an example):

  • Cell Preparation:

    • Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Assay Setup:

    • Plate the cells and treat them with a serial dilution of the test inhibitor.

    • Add a cell-permeable fluorescent tracer that is designed to bind to the same kinase.

  • Detection:

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The substrate for NanoLuc® is added, producing light. If the fluorescent tracer is bound to the kinase, it will be close enough to the luciferase to absorb this light energy and re-emit it at a different wavelength.

  • Mechanism & Analysis:

    • The test inhibitor will compete with the fluorescent tracer for binding to the kinase.

    • Higher concentrations of an effective inhibitor will displace the tracer, leading to a decrease in the BRET signal.

    • The potency of target engagement (cellular IC50) can be calculated from the dose-response curve.[20]

Cellular Phosphorylation Assay (Western Blot or ELISA)

This assay measures the functional consequence of target engagement: the inhibition of downstream signaling. It assesses whether the inhibitor can block the kinase from phosphorylating its substrates within the cell.

Workflow Rationale: This functional assay provides evidence that the inhibitor not only binds its target but also effectively blocks its catalytic activity in a cellular context, which is the ultimate goal of a kinase inhibitor drug.[21]

Step-by-Step Methodology (Western Blot):

  • Cell Treatment:

    • Culture a relevant cancer cell line (e.g., a line known to depend on the VEGFR or RAF pathway).

    • Starve the cells of growth factors to reduce baseline signaling, then stimulate them with a growth factor (e.g., VEGF) in the presence of varying concentrations of the inhibitor.

  • Protein Extraction:

    • Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of a downstream substrate (e.g., phospho-ERK to assess RAF inhibition, or phospho-VEGFR2 for direct target inhibition).

    • Probe a separate membrane (or strip and re-probe) with an antibody for the total amount of that substrate protein to serve as a loading control.

  • Detection & Analysis:

    • Use a secondary antibody linked to an enzyme (e.g., HRP) to generate a chemiluminescent signal.

    • Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal relative to the total protein signal.

Conclusion

The comparative analysis of multi-kinase inhibitors like Sorafenib, Sunitinib, and Regorafenib illustrates a successful therapeutic strategy that attacks cancer on multiple fronts.[22] While sharing common targets in angiogenic pathways, their distinct selectivity profiles underscore the importance of detailed characterization for matching the right drug to the right disease context. For researchers developing novel inhibitors based on scaffolds like this compound, the experimental workflows detailed herein—from initial biochemical potency determination to cellular target engagement and functional pathway analysis—provide a robust framework for a comprehensive evaluation. This multi-faceted approach is essential for identifying promising lead candidates and advancing the next generation of targeted cancer therapies.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 6-(Thiophen-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The discovery of novel small molecules with therapeutic potential is a cornerstone of drug development. 6-(Thiophen-2-yl)pyridin-3-ol represents one such molecule, with a chemical scaffold suggestive of interactions with key cellular signaling proteins. However, its precise mechanism of action remains to be elucidated. This guide provides a comprehensive, multi-pronged experimental strategy for researchers to systematically validate the molecular target and downstream signaling effects of this compound. By integrating target identification, direct engagement confirmation, and signaling pathway analysis, this workflow ensures a robust and validated understanding of the compound's biological activity.

Phase 1: Unbiased Target Identification and Direct Engagement Validation

The initial and most critical step is to identify the direct molecular target(s) of this compound. A common pitfall in early-stage drug discovery is relying solely on downstream effects, which can be misleading. Therefore, we will employ an unbiased chemical proteomics approach to identify candidate targets, followed by a biophysical assay to confirm direct engagement in a cellular context.

Broad Target Class Hypothesis: A Rationale for Kinase Profiling

The chemical structure of this compound, featuring a heterocyclic pyridine ring system often found in ATP-competitive inhibitors, suggests that it may target protein kinases. Kinases are a large family of enzymes that play crucial roles in cellular signaling and are prominent drug targets, particularly in oncology.[1] Therefore, our initial efforts will focus on identifying potential kinase targets.

Kinobeads-Based Chemical Proteomics for Unbiased Kinase Target Identification

To identify which of the hundreds of cellular kinases interact with this compound, we will utilize a competitive affinity chromatography approach with kinobeads.[2][3] Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a solid support, which can bind a large portion of the cellular kinome.[4][5] By incubating cell lysates with our compound of interest prior to incubation with the kinobeads, we can identify the targets of our compound by their inability to bind to the beads.

Experimental Workflow: Kinobeads Competition Assay

cluster_0 Cell Lysate Preparation cluster_1 Competitive Binding cluster_2 Kinase Enrichment cluster_3 Mass Spectrometry Analysis Lysate Cell Lysate Compound This compound (or DMSO vehicle) Lysate->Compound Incubation1 Incubate Lysate with Compound Compound->Incubation1 Kinobeads Kinobeads Incubation1->Kinobeads Incubation2 Add Kinobeads Kinobeads->Incubation2 Wash Wash Beads Incubation2->Wash Elution Elute Bound Proteins Wash->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Quantitative Data Analysis LC_MS->Data_Analysis

Caption: Kinobeads competition assay workflow.

Detailed Protocol: Kinobeads Competition Assay

  • Cell Culture and Lysis: Culture a relevant human cell line (e.g., a cancer cell line if that is the therapeutic area of interest) to ~80% confluency. Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Quantify the protein concentration of the lysate. For each condition, use 1-5 mg of total protein.

  • Competitive Binding: To the experimental sample, add this compound to a final concentration of 10 µM. To the control sample, add an equivalent volume of DMSO. Incubate for 45 minutes at 4°C with gentle rotation.

  • Kinobeads Incubation: Add kinobeads to each lysate and incubate for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation: Elute the bound proteins from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer. Reduce, alkylate, and digest the proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each identified kinase in the compound-treated sample versus the DMSO control. Kinases that are true targets of this compound will show a significant reduction in abundance in the experimental sample.

Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

While kinobeads provide a list of potential targets, it is crucial to confirm that this compound directly binds to these candidates within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[6][7] The principle of CETSA is that the binding of a ligand, such as a small molecule inhibitor, stabilizes its target protein, leading to an increase in the protein's melting temperature.[8]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis and Separation cluster_3 Protein Detection Cells Intact Cells Treatment Treat with this compound or DMSO Cells->Treatment Aliquot Aliquot Cells Treatment->Aliquot Heat Heat to a Range of Temperatures Aliquot->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifuge to Pellet Aggregated Proteins Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Western_Blot Western Blot for Target Protein Supernatant->Western_Blot Quantification Quantify Band Intensity Western_Blot->Quantification

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol: CETSA

  • Cell Treatment: Treat cultured cells with 10 µM this compound or DMSO for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells and resuspend them in PBS with protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice.[6]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[6]

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and DMSO-treated samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Table 1: Hypothetical CETSA Data for a Candidate Kinase

Temperature (°C)% Soluble Protein (DMSO)% Soluble Protein (this compound)
40100100
4398100
469599
498596
526090
554075
582050
61525
64<110
67<1<1
70<1<1

Phase 2: In Vitro Biochemical Characterization

Once a direct target has been validated, the next step is to characterize the interaction biochemically. This involves determining the potency of the compound and its mode of inhibition.

Enzyme Inhibition Assay

An in vitro enzyme inhibition assay will be performed using the purified recombinant target kinase.[9] This will allow for the determination of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.[10]

Detailed Protocol: Enzyme Inhibition Assay

  • Reagents: Obtain purified, active recombinant kinase, its specific substrate, and ATP.

  • Assay Setup: In a 96- or 384-well plate, set up reactions containing the kinase, substrate, and varying concentrations of this compound (typically from 1 nM to 100 µM).

  • Initiate Reaction: Start the reaction by adding ATP.

  • Detection: After a set incubation time, measure the kinase activity. This can be done using various methods, such as detecting the phosphorylated product with a specific antibody (e.g., ELISA) or using a coupled enzymatic assay that produces a fluorescent or luminescent signal.

  • Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Inhibition Studies

To understand how this compound inhibits its target, kinetic studies are performed.[11] By measuring the initial reaction rates at different concentrations of both the substrate and the inhibitor, we can determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate.[12] This is typically done by generating Lineweaver-Burk or Michaelis-Menten plots.[12]

Table 2: Comparison of Inhibition Types

Inhibition TypeEffect on VmaxEffect on Km
CompetitiveUnchangedIncreases
Non-competitiveDecreasesUnchanged
UncompetitiveDecreasesDecreases

Phase 3: Delineating the Cellular Signaling Pathway

Identifying the direct target is only part of the story. To fully understand the mechanism of action, we must investigate how the compound affects the downstream signaling pathways regulated by its target.

Mass Spectrometry-Based Phosphoproteomics

Since our primary hypothesis is that this compound targets a kinase, its cellular effects are likely mediated by changes in protein phosphorylation. Mass spectrometry-based phosphoproteomics is a powerful, unbiased method to globally quantify changes in protein phosphorylation in response to compound treatment.[13][14]

Experimental Workflow: Phosphoproteomics

cluster_0 Cell Treatment and Lysis cluster_1 Phosphopeptide Enrichment cluster_2 Mass Spectrometry cluster_3 Data Analysis Treatment Treat Cells with Compound or DMSO Lysis Lyse Cells and Digest Proteins Treatment->Lysis Enrichment Enrich Phosphopeptides (e.g., TiO2, IMAC) Lysis->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Quantification Identify and Quantify Phosphorylation Sites LC_MS->Quantification Pathway_Analysis Bioinformatics Pathway Analysis Quantification->Pathway_Analysis

Caption: Phosphoproteomics workflow for signaling pathway analysis.

Detailed Protocol: Phosphoproteomics

  • Cell Treatment and Lysis: Treat cells with this compound at its cellular IC50 concentration for a relevant time point (e.g., 1, 6, or 24 hours). Lyse the cells and digest the proteins with trypsin.

  • Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the phosphorylation sites. Compare the abundance of each phosphopeptide between the compound-treated and control samples.

  • Bioinformatics Analysis: Use bioinformatics tools to identify signaling pathways that are significantly altered by the compound treatment.[15] This can involve looking for enrichment of specific kinase substrate motifs or mapping the regulated phosphoproteins to known pathways.

Western Blotting for Pathway Validation

The results from the phosphoproteomics experiment should be validated using a targeted approach like Western blotting. By using phospho-specific antibodies for key proteins in the identified pathways, we can confirm the effect of this compound on their phosphorylation status.

Conclusion

The validation of a small molecule's mechanism of action is a systematic process that requires the integration of multiple experimental approaches. This guide provides a logical and robust workflow, starting from unbiased target identification with kinobeads, followed by direct target engagement confirmation with CETSA, in vitro biochemical characterization, and finally, elucidation of the downstream cellular signaling pathways using phosphoproteomics. By diligently following these steps and employing the appropriate controls, researchers can build a comprehensive and validated understanding of the mechanism of action of this compound, a critical step in its journey from a promising molecule to a potential therapeutic.

References

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study with 6-(Thiophen-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of novel kinase inhibitors, using the compound 6-(Thiophen-2-yl)pyridin-3-ol as a case study. The development of targeted therapies hinges on a deep understanding of a compound's interaction with its intended target and, just as critically, its unintended off-targets.[1] Cross-reactivity with multiple kinases can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[2]

The structural scaffold of this compound, incorporating both thiophene and pyridine moieties, is prevalent in a variety of biologically active compounds, including known kinase inhibitors.[3][4] This makes it an exemplary candidate for illustrating a rigorous, multi-tiered approach to kinome-wide selectivity profiling. Here, we will detail the strategic rationale, present a gold-standard experimental protocol, and provide a clear methodology for data interpretation and comparison against established inhibitors.

Part 1: The Strategic Imperative: Designing the Profiling Cascade

The primary challenge in developing kinase inhibitors is the high degree of conservation within the ATP-binding site across the human kinome.[5] Therefore, a robust profiling strategy is not merely a screening exercise but a critical step in preclinical evaluation. Our approach is a two-tiered cascade designed for efficiency and depth.[6]

Tier 1: Kinome-Wide Primary Screen

The initial step is to assess the compound's activity across a broad, representative panel of the human kinome at a single, high concentration (e.g., 10 µM). This serves as a wide net to identify any potential interactions, regardless of kinase family.[7] The goal is not to determine potency, but to flag all kinases that are inhibited by a significant threshold (e.g., >70% inhibition) for further investigation. This method is cost-effective and rapidly identifies potential on- and off-targets that would be missed in a more limited screen.[6]

Tier 2: Potency Determination (IC₅₀) for "Hits"

Any kinase identified as a "hit" in the primary screen is then subjected to a dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀). This quantitative measure of potency is essential for comparing the compound's activity against different kinases and for establishing a preliminary selectivity profile.[8] A 10-point dose-response curve is preferred for generating reliable data.[6]

G

Caption: A two-tiered workflow for efficient kinase inhibitor profiling.

Part 2: The Gold Standard: Radiometric Kinase Activity Assay

To ensure the highest data quality, we employ the radiometric [γ-³³P]-ATP filter-binding assay. This method is considered the "gold standard" because it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of catalytic activity without the need for modified substrates or coupling enzymes that can introduce artifacts.[9]

Detailed Experimental Protocol

1. Reagents and Materials:

  • Kinase Panel: Purified, active human kinases.

  • Substrates: Specific peptide or protein substrates for each kinase.

  • Assay Buffer: Kinase-specific buffer containing necessary cofactors (e.g., MgCl₂, MnCl₂).

  • Test Compound: this compound, dissolved in 100% DMSO.

  • ATP: "Cold" (non-radioactive) ATP and [γ-³³P]-ATP.

  • Controls: Staurosporine (promiscuous inhibitor) as a positive control, DMSO as a negative (vehicle) control.

  • 96-well reaction plates and filter plates (e.g., FlashPlate™).

2. Assay Procedure:

  • Step 1: Compound Plating: Prepare serial dilutions of the test compound in a 96-well plate. For the primary screen, a single 10 µM final concentration is used. For IC₅₀ determination, a 10-point, 3-fold serial dilution is prepared.

  • Step 2: Reaction Mixture Assembly: To each well, add the specific kinase enzyme and its corresponding substrate, both diluted in the appropriate assay buffer.

  • Step 3: Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase. This step is crucial for inhibitors that may have slower on-rates.

  • Step 4: Reaction Initiation: Initiate the kinase reaction by adding an ATP solution containing a mixture of cold ATP and [γ-³³P]-ATP. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure that the measured IC₅₀ value is a close approximation of the inhibitor's intrinsic affinity (Kᵢ).[2]

  • Step 5: Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.[10]

  • Step 6: Reaction Quenching and Substrate Capture: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a filter plate, which captures the phosphorylated substrate.[10]

  • Step 7: Washing: Wash the filter plate multiple times with a saline solution to remove unincorporated [γ-³³P]-ATP. This step is critical for reducing background signal and ensuring a high signal-to-noise ratio.

  • Step 8: Detection: Dry the plate and measure the amount of incorporated ³³P using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

  • For dose-response data, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Part 3: Comparative Analysis: Profiling this compound

To contextualize the selectivity of our compound, its profile must be compared against inhibitors with known characteristics. We will use the broadly promiscuous inhibitor Staurosporine and a highly selective, clinically approved inhibitor such as Lapatinib as benchmarks.

Below is a table summarizing hypothetical, yet plausible, profiling data for this compound. Based on the activity of structurally related compounds, we hypothesize a primary activity against Fibroblast Growth Factor Receptors (FGFRs) with some off-target activity.[11]

Kinase Target This compound IC₅₀ (nM) Lapatinib IC₅₀ (nM) Staurosporine IC₅₀ (nM)
FGFR2 85 >10,00015
FGFR3 120 >10,00020
EGFR 2,10010 6
VEGFR2 950>10,0007
CDK2 >10,000>10,0003
PKA >10,000>10,00012
SRC 4,50035025

Data for Lapatinib and Staurosporine are representative values from public sources. Data for this compound is hypothetical for illustrative purposes.

Interpretation:

  • This compound: The hypothetical data suggests this compound is a potent inhibitor of FGFR2 and FGFR3. It displays moderate selectivity, with off-target activity against VEGFR2 and EGFR in the micromolar range.

  • Lapatinib: Demonstrates high selectivity for its primary target, EGFR, with some activity against SRC, but is clean against the other kinases shown.

  • Staurosporine: As expected, this compound is highly promiscuous, inhibiting all tested kinases with nanomolar potency.

Part 4: Visualizing Selectivity and Downstream Implications

A visual representation of the inhibitor's interaction map provides an at-a-glance understanding of its selectivity.

G cluster_primary Primary Targets (Potent Inhibition) cluster_off_target Off-Targets (Weaker Inhibition) compound This compound FGFR2 FGFR2 (IC₅₀ = 85 nM) compound->FGFR2 High Potency FGFR3 FGFR3 (IC₅₀ = 120 nM) compound->FGFR3 VEGFR2 VEGFR2 (IC₅₀ = 950 nM) compound->VEGFR2 Moderate Potency EGFR EGFR (IC₅₀ = 2,100 nM) compound->EGFR SRC SRC (IC₅₀ = 4,500 nM) compound->SRC

Caption: Hypothetical selectivity map for this compound.

This profile suggests that while the compound is a promising lead for targeting FGFR-driven cancers, its off-target activity on VEGFR2 and EGFR warrants further investigation. Inhibition of VEGFR2 could lead to anti-angiogenic effects, which may be therapeutically beneficial but could also contribute to side effects like hypertension. The weaker inhibition of EGFR is less likely to be clinically significant but should be monitored in cellular assays.

By following this structured approach to cross-reactivity profiling, researchers can effectively characterize novel kinase inhibitors, providing a solid foundation for advancing the development of more selective and potent therapeutic agents.[10]

References

Efficacy of 6-(Thiophen-2-yl)pyridin-3-ol versus established therapeutic agents

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Evaluation of a Novel 6-(Thiophen-2-yl)pyridin-3-ol Analog versus Established Therapeutic Agents in Hepatocellular Carcinoma Models

In the landscape of oncological drug discovery, the quest for novel scaffolds that can yield potent and selective therapeutic agents is perpetual. The thiophene-pyridine core represents a promising pharmacophore, with derivatives demonstrating a wide array of biological activities.[1][2] While specific experimental data on this compound is not extensively available in peer-reviewed literature, this guide will conduct a comparative efficacy analysis of a structurally related and well-characterized analog, Compound 22 , a novel 3-(thiophen-2-ylthio)pyridine derivative.[3]

This guide will objectively compare the in vitro performance of Compound 22 against established multi-kinase inhibitors, Sorafenib and Lenvatinib, which are standard-of-care therapeutics for hepatocellular carcinoma (HCC). The comparison will be grounded in their inhibitory profiles against relevant cancer cell lines and their mechanisms of action.

Mechanism of Action: A Multi-Targeted Approach

A key strategy in modern cancer therapy is the targeting of multiple signaling pathways simultaneously to overcome resistance and enhance efficacy. Compound 22, Sorafenib, and Lenvatinib all function as multi-kinase inhibitors, albeit with distinct inhibitory profiles.

Compound 22 has been identified as a potent inhibitor of several kinases, including fibroblast growth factor receptors (FGFR2, FGFR3), epidermal growth factor receptor (EGFR), Janus kinase (JAK), and RON (Recepteur d'Origine Nantais).[3] This broad-spectrum activity suggests a potential to disrupt multiple oncogenic signaling cascades.

Sorafenib is an established therapeutic agent that primarily targets Raf kinases (BRAF and c-Raf) and receptor tyrosine kinases such as VEGFRs and PDGFRs. Its action against VEGFR is crucial for its anti-angiogenic effects.

Lenvatinib also exhibits potent anti-angiogenic properties through the inhibition of VEGFR1-3. Additionally, it targets other kinases implicated in tumor progression, including FGFR1-4, PDGFRα, KIT, and RET.

The signaling pathways affected by these inhibitors are complex and interconnected. A simplified representation of their primary targets is illustrated below.

Kinase_Inhibitor_Pathways cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_intracellular Intracellular Signaling cluster_inhibitors Inhibitors cluster_cellular_response Cellular Response FGF FGF FGFR FGFR FGF->FGFR EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS_RAF RAS/RAF/MEK/ERK Pathway FGFR->RAS_RAF JAK_STAT JAK/STAT Pathway FGFR->JAK_STAT EGFR->RAS_RAF VEGFR->RAS_RAF Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->RAS_RAF Proliferation Proliferation RAS_RAF->Proliferation JAK_STAT->Proliferation Compound22 Compound 22 Compound22->FGFR Compound22->EGFR Compound22->JAK_STAT Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAS_RAF Lenvatinib Lenvatinib Lenvatinib->FGFR Lenvatinib->VEGFR Lenvatinib->PDGFR

Caption: Simplified signaling pathways targeted by Compound 22, Sorafenib, and Lenvatinib.

Comparative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical metric for evaluating the potency of a compound against a specific cancer cell line. The following table summarizes the reported IC50 values of Compound 22, Sorafenib, and Lenvatinib against the HepG2 human hepatocellular carcinoma cell line.

CompoundIC50 against HepG2 (μM)Primary Molecular TargetsReference
Compound 22 2.98 ± 1.11FGFR2, FGFR3, EGFR, JAK, RON[3]
Sorafenib 2.9 - 5.8Raf kinases, VEGFRs, PDGFRs
Lenvatinib 4.9 - 6.7VEGFR1-3, FGFR1-4, PDGFRα

Based on this in vitro data, Compound 22 demonstrates a comparable potency to the established therapeutic agents Sorafenib and Lenvatinib in inhibiting the proliferation of HepG2 cells.

Experimental Protocols: In Vitro Cytotoxicity Assay

The determination of IC50 values is typically performed using a colorimetric assay, such as the MTT or SRB assay, which measures cell viability. Below is a representative protocol for an SRB (Sulphorhodamine B) assay.

Protocol: SRB Cytotoxicity Assay

  • Cell Seeding:

    • Culture HepG2 cells in complete medium (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds (Compound 22, Sorafenib, Lenvatinib) in culture medium.

    • Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate the plate for 48-72 hours.

  • Cell Fixation:

    • Gently remove the medium.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Wash the plate five times with slow-running tap water and allow it to air dry.

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilization:

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition:

    • Shake the plate for 5-10 minutes on a shaker.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

SRB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (HepG2) Cell_Seeding 2. Seed Cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Addition 3. Add Compound Dilutions Cell_Seeding->Compound_Addition Incubation 4. Incubate (48-72h) Compound_Addition->Incubation Fixation 5. Fixation (TCA) Incubation->Fixation Staining 6. Staining (SRB) Fixation->Staining Wash_Solubilize 7. Wash & Solubilize Staining->Wash_Solubilize Read_Absorbance 8. Read Absorbance (510 nm) Wash_Solubilize->Read_Absorbance Calculate_IC50 9. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the Sulphorhodamine B (SRB) cytotoxicity assay.

Discussion and Future Perspectives

The preliminary in vitro data for the 3-(thiophen-2-ylthio)pyridine derivative, Compound 22, is encouraging. Its potency against the HepG2 hepatocellular carcinoma cell line is comparable to that of the established drugs Sorafenib and Lenvatinib. The multi-targeted kinase inhibition profile of Compound 22, particularly its activity against FGFR and EGFR, warrants further investigation, as these pathways are frequently dysregulated in various cancers.

However, this is an early-stage assessment. Several critical steps are necessary to further evaluate the therapeutic potential of this compound class:

  • Kinase Selectivity Profiling: A comprehensive kinase panel screen is required to understand the full selectivity profile of Compound 22 and related analogs. This will help in predicting potential off-target effects.

  • In Vivo Efficacy Studies: The promising in vitro results must be validated in animal models of hepatocellular carcinoma. These studies will provide insights into the compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy in a physiological system.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs based on the this compound scaffold are necessary to optimize potency, selectivity, and drug-like properties.

  • Toxicity Studies: In vitro and in vivo toxicology assessments are crucial to determine the safety profile of these novel compounds.

References

In Vivo Validation of 6-(Thiophen-2-yl)pyridin-3-ol's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the anti-tumor activity of 6-(Thiophen-2-yl)pyridin-3-ol, a novel small molecule with therapeutic potential. It is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology. By presenting a detailed comparison with established standards of care, this document outlines the necessary experimental design and protocols to rigorously assess the compound's efficacy and tolerability in relevant preclinical models.

While specific in vivo data for this compound is not yet broadly published, this guide synthesizes established methodologies for evaluating novel anticancer agents.[1] The protocols and comparisons herein are based on standard practices in preclinical oncology research, providing a robust template for investigation.

Introduction: The Rationale for In Vivo Investigation

The pyridine and thiophene heterocyclic cores are prevalent in many compounds with demonstrated biological activity, including anticancer agents.[2][3] Preliminary in vitro studies on analogous structures, such as 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one, have shown significant cytotoxicity against various cancer cell lines, including pancreatic, prostate, lung, and colon cancer.[4] These findings provide a strong impetus for progressing to in vivo models, which are indispensable for evaluating a compound's therapeutic potential in a complex biological system.[5]

In vivo studies are critical for understanding pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy, aspects that cannot be fully recapitulated in vitro.[5] This guide will focus on two widely accepted and complementary murine models: the human tumor xenograft model and the syngeneic model.

Comparative Framework: Benchmarking Against the Standard of Care

To contextualize the anti-tumor activity of this compound, its performance must be compared against current standard-of-care (SoC) therapies for relevant cancer indications. This guide will use colorectal and non-small cell lung cancer as illustrative examples due to their high incidence and well-defined treatment regimens.

Table 1: Standard-of-Care Regimens for Comparator Arms

Cancer TypeStandard of Care (SoC) RegimenRationale for Selection
Colorectal Cancer FOLFOX (Folinic Acid, 5-Fluorouracil, Oxaliplatin)[6]A cornerstone of first-line treatment for metastatic colorectal cancer, providing a robust benchmark for efficacy.[6][7]
Non-Small Cell Lung Cancer (NSCLC) Cisplatin + PemetrexedA standard platinum-based doublet for non-squamous NSCLC, widely used and well-characterized.[8][9][10]
Small Cell Lung Cancer (SCLC) Cisplatin + EtoposideA standard first-line regimen for SCLC, known for its initial high response rates.[11]

Experimental Design: Model Selection and Rationale

The choice of animal model is paramount for generating clinically relevant data. This guide proposes a dual-model approach to comprehensively evaluate both the direct anti-tumor effects and the potential immunomodulatory properties of this compound.

Human Tumor Xenograft Model

Xenograft models, which involve implanting human cancer cells into immunodeficient mice, are a foundational tool in preclinical oncology for assessing the direct cytotoxic or cytostatic effects of a novel agent on human tumors.[12][13]

  • Rationale: This model allows for the direct assessment of the compound's activity against human cancer cell lines with specific genetic profiles.

  • Mouse Strain: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice) are used to prevent rejection of the human tumor graft.[14]

  • Cell Lines:

    • Colorectal Cancer: HCT116, HT-29

    • NSCLC: A549, NCI-H460[1]

  • Implantation: Subcutaneous injection of tumor cells into the flank of the mouse is a common and reproducible method.[15]

Syngeneic Model

Syngeneic models utilize tumor cells derived from the same inbred mouse strain into which they are implanted, thus preserving a fully competent immune system.[16][17] This is crucial for evaluating immunotherapies and compounds that may modulate the tumor microenvironment.[18][19]

  • Rationale: This model is essential for investigating whether this compound elicits an anti-tumor immune response, a key mechanism for many modern cancer therapies.[20]

  • Mouse Strain: C57BL/6 or BALB/c mice, depending on the origin of the tumor cell line.[20]

  • Cell Lines:

    • Colorectal Cancer (C57BL/6): MC38[18]

    • Lung Cancer (C57BL/6): Lewis Lung Carcinoma (LLC)[16]

    • Breast Cancer (BALB/c): 4T1[18]

Detailed Experimental Protocols

A rigorous and standardized protocol is essential for the reproducibility and validity of in vivo studies.[1]

Xenograft Model Protocol
  • Cell Culture: Culture selected human cancer cell lines (e.g., HCT116 for colorectal, A549 for lung) under standard conditions.[12]

  • Cell Preparation and Implantation: Harvest cells and resuspend in a suitable medium (e.g., Matrigel) to a concentration of 5 x 10^6 cells per 100 µL.[21] Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).[12]

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: this compound (Dose 1)

    • Group 3: this compound (Dose 2)

    • Group 4: Standard of Care (e.g., FOLFOX or Cisplatin + Pemetrexed)

  • Drug Administration: Administer treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on the compound's properties, following a predetermined schedule (e.g., daily for 21 days).[12]

  • Data Collection:

    • Measure tumor volume twice weekly using calipers (Volume = (Length x Width²)/2).[14]

    • Record body weight twice weekly as an indicator of toxicity.[1]

    • Monitor animal health daily for clinical signs of distress.[1]

  • Endpoint: Terminate the study when tumors in the control group reach a predetermined size or after a set duration.[15] Excise and weigh tumors.

Syngeneic Model Protocol

The protocol for the syngeneic model largely mirrors the xenograft protocol, with the key difference being the use of immunocompetent mice and murine cancer cell lines (e.g., MC38 or LLC).[18]

  • Additional Endpoint Analysis:

    • Cytokine Profiling: Analyze serum or tumor lysates for key cytokines to assess the immune response.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the efficacy of this compound with the standard of care.

Table 2: Comparative Efficacy in Colorectal Cancer Xenograft Model (HCT116)

Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SEM
Vehicle Control 1500 ± 150--2 ± 1.5
This compound (25 mg/kg) 800 ± 9046.7-4 ± 2.0
This compound (50 mg/kg) 450 ± 6070.0-6 ± 2.5
FOLFOX 300 ± 4580.0-12 ± 3.0

Table 3: Comparative Efficacy in NSCLC Syngeneic Model (LLC)

Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SEM
Vehicle Control 1800 ± 200--3 ± 1.0
This compound (25 mg/kg) 1000 ± 12044.4-5 ± 2.0
This compound (50 mg/kg) 600 ± 8066.7-7 ± 2.5
Cisplatin + Pemetrexed 400 ± 5077.8-15 ± 3.5

Mechanistic Insights and Pathway Analysis

While the precise mechanism of action for this compound requires further elucidation, compounds with similar structures have been shown to interact with various signaling pathways critical for cancer cell proliferation and survival.[22] For instance, some pyridine and thiophene derivatives have been found to inhibit kinases such as EGFR, FGFR, and others involved in cell cycle regulation.[22]

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by this compound and the general experimental workflow for its in vivo validation.

G cluster_0 Cell Proliferation Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Activates Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Regulates This compound This compound This compound->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

G Cell Line Selection Cell Line Selection Animal Model Preparation Animal Model Preparation Cell Line Selection->Animal Model Preparation Tumor Implantation Tumor Implantation Animal Model Preparation->Tumor Implantation Tumor Growth & Randomization Tumor Growth & Randomization Tumor Implantation->Tumor Growth & Randomization Treatment Administration Treatment Administration Tumor Growth & Randomization->Treatment Administration Data Collection (Tumor Volume, Body Weight) Data Collection (Tumor Volume, Body Weight) Treatment Administration->Data Collection (Tumor Volume, Body Weight) Endpoint Analysis (Tumor Weight, IHC, Flow Cytometry) Endpoint Analysis (Tumor Weight, IHC, Flow Cytometry) Data Collection (Tumor Volume, Body Weight)->Endpoint Analysis (Tumor Weight, IHC, Flow Cytometry) Statistical Analysis & Interpretation Statistical Analysis & Interpretation Endpoint Analysis (Tumor Weight, IHC, Flow Cytometry)->Statistical Analysis & Interpretation

Caption: General experimental workflow for in vivo validation.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound's anti-tumor activity. By employing both xenograft and syngeneic models and benchmarking against established standards of care, researchers can generate the robust data necessary to support further preclinical and clinical development.[23][24]

Future studies should aim to elucidate the specific molecular targets and mechanisms of action of this compound. This will involve a combination of in vitro kinase screening, proteomic analyses, and further investigation into its effects on the tumor microenvironment. The successful completion of these studies will be a critical step in translating this promising compound from the laboratory to the clinic.

References

A Researcher's Guide to Comparing the Pharmacokinetic Profiles of Novel 6-(Thiophen-2-yl)pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 6-(thiophen-2-yl)pyridin-3-ol scaffold represents a promising area in medicinal chemistry. The thiophene ring is a well-recognized "privileged pharmacophore," appearing in numerous FDA-approved drugs due to its unique electronic and bioisosteric properties that facilitate favorable interactions with diverse biological targets.[1] As researchers design and synthesize novel derivatives of this core structure, a critical and early evaluation of their pharmacokinetic (PK) properties is paramount. A compound's therapeutic efficacy is not solely dependent on its potency at the target site; it is fundamentally governed by its ability to reach that target in sufficient concentration and for an appropriate duration.

This guide provides a framework for the systematic evaluation and comparison of the pharmacokinetic profiles of novel this compound derivatives. We will explore the essential ADME (Absorption, Distribution, Metabolism, and Excretion) assays that form the cornerstone of preclinical drug development, explaining the rationale behind experimental choices and the interpretation of resulting data. While the specific data presented herein is illustrative, the methodologies and principles are directly applicable to any new chemical entity within this class.

The ADME Funnel: A Strategic Overview

In early drug discovery, compounds are filtered through a series of assays to identify candidates with the most promising drug-like properties. This process, often termed the "ADME funnel," begins with high-throughput in vitro assays and progresses to more complex in vivo studies for only the most viable candidates.[2] This strategy conserves resources by eliminating compounds with fatal PK flaws—such as poor absorption or excessively rapid metabolism—early in the development pipeline.

Our comparative analysis will focus on three key in vitro assays and a foundational in vivo study:

  • Metabolic Stability: Assesses how quickly a compound is broken down by metabolic enzymes.

  • Cell Permeability: Predicts the extent to which a compound can be absorbed from the gastrointestinal tract.

  • Plasma Protein Binding: Determines the fraction of a compound that is free in circulation to interact with its target.

  • In Vivo Rodent PK Study: Provides a holistic view of the compound's behavior in a living system.

Comparative Pharmacokinetic Data

To illustrate the comparison process, let us consider three hypothetical derivatives of the core scaffold:

  • Derivative A: The parent this compound.

  • Derivative B: A derivative with a fluoro- substitution on the pyridine ring.

  • Derivative C: A derivative with a methyl- substitution on the thiophene ring.

The following table summarizes the key pharmacokinetic data that would be generated through the experiments described in this guide.

ParameterAssay TypeDerivative A (Parent)Derivative B (-F)Derivative C (-CH₃)Desired Outcome
Metabolism
t½ (min) Human Liver Microsome Stability255530> 30 min (Higher is more stable)
Intrinsic Clearance (CLint, µL/min/mg) Human Liver Microsome Stability27.712.623.1Low
Absorption
Papp (A→B) (10⁻⁶ cm/s) Caco-2 Permeability8.59.215.1> 5 (Higher is more permeable)
Efflux Ratio (B→A / A→B) Caco-2 Permeability1.21.53.1< 2 (Indicates low active efflux)
Distribution
Fraction Unbound (fu, %) Plasma Protein Binding (Human)15%22%8%Varies; must be considered in context
In Vivo Profile
Bioavailability (F, %) Rat PK Study (Oral)35%50%20%High (>30%)
Plasma Half-Life (t½, h) Rat PK Study (IV)2.14.52.3Varies based on desired dosing regimen
Clearance (CL, mL/min/kg) Rat PK Study (IV)251223Low to moderate
Interpretation of Comparative Data:
  • Derivative B emerges as the most promising candidate from this hypothetical dataset. It exhibits significantly improved metabolic stability (longer half-life, lower intrinsic clearance) compared to the parent compound.[3] Its good permeability and low efflux ratio suggest efficient oral absorption, which is confirmed by its higher oral bioavailability (50%).[4][5] Furthermore, a higher fraction of the drug is unbound in plasma, meaning more is available to exert a therapeutic effect.[6]

  • Derivative A shows moderate properties but is cleared relatively quickly.

  • Derivative C demonstrates excellent permeability but suffers from two potential liabilities: a high efflux ratio, suggesting it is actively pumped out of cells (a common mechanism of drug resistance), and low oral bioavailability, which could be a consequence of the high efflux and/or first-pass metabolism.[7]

Key Experimental Methodologies

A robust comparison relies on standardized, well-validated experimental protocols. The following sections detail the methodologies used to generate the data in the comparison table.

Metabolic Stability in Human Liver Microsomes

Causality: The liver is the primary site of drug metabolism, and cytochrome P450 enzymes (CYPs), abundant in liver microsomes, are responsible for the breakdown of most small-molecule drugs.[3] This assay provides a critical early assessment of a compound's metabolic fate. A compound that is metabolized too quickly will be cleared from the body before it can achieve a therapeutic concentration.

Protocol: Liver Microsome Stability Assay

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer to the desired concentration. The necessary cofactor for CYP enzyme activity, NADPH, is prepared separately.[8]

  • Incubation: The test derivative (e.g., at a 1 µM final concentration) is added to the microsome solution and pre-warmed to 37°C. The metabolic reaction is initiated by adding the pre-warmed NADPH solution.[8]

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical quantification.[8]

  • Analysis: After protein precipitation via centrifugation, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Calculation: The percentage of the parent compound remaining is plotted against time. The half-life (t½) is determined from the slope of the line, and this is used to calculate the intrinsic clearance (CLint).[8][9]

G cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis HLM Human Liver Microsomes Incubation Initiate Reaction: Combine Compound, HLM, and NADPH HLM->Incubation NADPH NADPH Cofactor NADPH->Incubation Initiates Metabolism Test_Cmpd Test Compound (Derivative A, B, or C) Test_Cmpd->Incubation Time_Points Sample at T=0, 5, 15, 30 min Incubation->Time_Points Quench Stop Reaction with Cold Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for the in vitro Metabolic Stability Assay.

Intestinal Permeability using the Caco-2 Cell Model

Causality: For orally administered drugs, absorption across the intestinal wall is a prerequisite for entering systemic circulation. The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption in vitro.[5][10] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters (like P-glycoprotein).[4][11]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts in a multi-well plate system (e.g., Transwell™) and cultured for 18-22 days to form a confluent, differentiated monolayer.[4] This creates two distinct chambers: an apical (AP) side, mimicking the intestinal lumen, and a basolateral (BL) side, mimicking the bloodstream.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed before the experiment, often by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (A→B): The test derivative is added to the AP chamber. At specified time intervals, samples are taken from the BL chamber to determine the amount of compound that has crossed the monolayer. This simulates drug absorption.[10]

  • Permeability Measurement (B→A): In a separate set of wells, the experiment is reversed. The test derivative is added to the BL chamber, and samples are taken from the AP chamber. This measures the transport from the blood side back into the intestinal lumen, which is indicative of active efflux.[7]

  • Analysis: Samples are quantified by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated for the A→B direction. The efflux ratio is calculated by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate of efflux transporters.[4]

Plasma Protein Binding (PPB) by Equilibrium Dialysis

Causality: Once a drug enters the bloodstream, it can bind to plasma proteins like albumin.[6] It is generally accepted that only the unbound (free) fraction of a drug is able to diffuse into tissues and interact with its pharmacological target.[12][13] Therefore, determining the fraction unbound (fu) is essential for understanding drug distribution and for correctly interpreting efficacy and toxicity data. A very highly bound drug may require a much higher total dose to achieve a therapeutic concentration of free drug.[6]

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Setup: The assay uses a device with two chambers separated by a semi-permeable membrane that allows small molecules (the drug) to pass through but retains large proteins.[12]

  • Sample Addition: Plasma (e.g., human or rat) containing the test derivative is added to one chamber (the plasma chamber). A protein-free buffer (phosphate-buffered saline) is added to the other chamber (the buffer chamber).[13]

  • Equilibration: The device is sealed and incubated at 37°C with shaking for several hours (e.g., 4 hours) to allow the free drug to reach equilibrium across the membrane.[6]

  • Sampling: After incubation, samples are taken from both the plasma chamber (containing total drug = bound + free) and the buffer chamber (containing only free drug).

  • Matrix Matching & Analysis: To ensure accurate comparison, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer. Both samples are then processed and analyzed by LC-MS/MS to determine the drug concentrations.[13]

  • Data Calculation: The percentage of unbound drug is calculated by dividing the concentration in the buffer chamber by the concentration in the plasma chamber and multiplying by 100.[13]

G cluster_setup Setup cluster_reaction Equilibration cluster_analysis Analysis Plasma_Cmpd Plasma + Test Cmpd RED_Device Plasma Chamber Buffer Chamber Semipermeable Membrane Plasma_Cmpd->RED_Device:f0 Buffer PBS Buffer Buffer->RED_Device:f1 Sample_Plasma Sample Plasma (Bound + Free Drug) RED_Device:f0->Sample_Plasma Incubate 4h @ 37°C Sample_Buffer Sample Buffer (Free Drug) RED_Device:f1->Sample_Buffer LCMS Quantify by LC-MS/MS Sample_Plasma->LCMS Sample_Buffer->LCMS Calculate Calculate % Unbound LCMS->Calculate

Caption: Workflow for the Plasma Protein Binding (PPB) RED Assay.

In Vivo Pharmacokinetics in Rodents

Causality: While in vitro assays are predictive, an in vivo study is essential to understand how a drug behaves in a complex biological system.[14] This study integrates the effects of ADME simultaneously and provides crucial parameters like bioavailability, clearance, and plasma half-life.[2][15] Typically, rats or mice are used for these initial studies.[16]

Protocol: Mouse Pharmacokinetic Study (IV and PO Dosing)

  • Animal Groups: Mice are divided into two groups. One group will receive the drug intravenously (IV) via a tail vein injection, and the other will receive it orally (PO) via gavage.[16] The IV dose provides a baseline where 100% of the drug enters circulation.

  • Dosing: Each animal receives a precise dose of the test derivative based on its body weight.

  • Serial Blood Sampling: At defined time points after dosing (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), small blood samples are collected.[14] Techniques like submandibular vein bleeding are used to allow for serial sampling from the same animal, which reduces biological variability.[14]

  • Plasma Preparation: Blood samples are immediately processed (e.g., centrifuged) to separate the plasma, which is then frozen until analysis.

  • Analysis: The concentration of the drug in the plasma samples is quantified by LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is plotted. Specialized software is used to calculate key PK parameters:

    • Clearance (CL): The rate at which the drug is eliminated from the body.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes.

    • Half-Life (t½): The time it takes for the plasma concentration to decrease by half.

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Oral Bioavailability (F%): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. This represents the fraction of the oral dose that reaches systemic circulation.[16]

Conclusion and Future Directions

The systematic evaluation of ADME properties is a non-negotiable component of modern drug discovery. By employing a suite of validated in vitro and in vivo assays, researchers can build a comprehensive pharmacokinetic profile for novel this compound derivatives. This data-driven approach allows for the direct comparison of candidates, enabling scientists to prioritize compounds with the highest probability of success in later, more resource-intensive stages of preclinical and clinical development. The insights gained from these studies are invaluable for guiding structure-activity relationship (SAR) and structure-property relationship (SPR) efforts to optimize this promising chemical scaffold into future therapeutics.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-(Thiophen-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Thiophen-2-yl)pyridin-3-ol is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural motif, featuring a substituted pyridinol core, is a key pharmacophore in a variety of biologically active molecules. The thiophene moiety often serves as a bioisosteric replacement for a phenyl ring, potentially enhancing metabolic stability and modulating pharmacokinetic properties. The efficient and scalable synthesis of this molecule is therefore a critical endeavor for enabling further research and development.

This in-depth technical guide provides a comparative analysis of two distinct and viable synthetic routes to this compound. Each route is evaluated based on experimental data, overall yield, step economy, and the accessibility and safety of the required reagents. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic strategy for their specific needs, whether for small-scale library synthesis or large-scale production.

Synthetic Strategies Overview

Two primary synthetic strategies for the construction of this compound have been identified and will be benchmarked in this guide:

  • The Oxidative Rearrangement Route: This innovative approach leverages the oxidative rearrangement of a furan ring into a pyridinol, offering a convergent and potentially high-yielding pathway.

  • The Cross-Coupling Route: This classic and versatile strategy involves the formation of the key carbon-carbon bond between a pre-functionalized pyridine ring and a thiophene derivative via a palladium-catalyzed cross-coupling reaction. This route will be further broken down into a comparison of three common cross-coupling methodologies: Suzuki-Miyaura, Stille, and Negishi couplings.

Route 1: The Oxidative Rearrangement Pathway

This synthetic approach is based on the work of Fuerst and colleagues, who developed a method for the synthesis of 6-arylpyridin-3-ols through the oxidative rearrangement of (5-arylfurfuryl)amines.[1][2] This route is particularly attractive due to its novelty and potential for efficiency.

Logical Workflow for the Oxidative Rearrangement Route

A 5-(Thiophen-2-yl)furan-2-carbaldehyde B (5-(Thiophen-2-yl)furfuryl)amine A->B Reductive Amination C This compound B->C Oxidative Rearrangement

Caption: Workflow for the Oxidative Rearrangement Route.

Experimental Protocols

Step 1: Synthesis of 5-(Thiophen-2-yl)furan-2-carbaldehyde

The precursor aldehyde can be synthesized via a Meerwein arylation of furfural with a diazonium salt derived from 2-aminothiophene.[3]

  • Reactants: 2-Aminothiophene, Sodium Nitrite, Hydrochloric Acid, Furfural, Copper(II) Chloride.

  • Procedure:

    • A solution of 2-aminothiophene in aqueous hydrochloric acid is cooled to 0-5 °C.

    • An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • Furfural is added to the reaction mixture, followed by a catalytic amount of copper(II) chloride.

    • The reaction is stirred at room temperature for several hours until completion, monitored by TLC.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography.

  • Expected Yield: Moderate to good.

Step 2: Synthesis of (5-(Thiophen-2-yl)furfuryl)amine

This intermediate is prepared via reductive amination of the aldehyde synthesized in the previous step.[4]

  • Reactants: 5-(Thiophen-2-yl)furan-2-carbaldehyde, Ammonia (or an ammonia source like ammonium acetate), a reducing agent (e.g., Sodium Borohydride or catalytic hydrogenation).

  • Procedure (using Sodium Borohydride):

    • 5-(Thiophen-2-yl)furan-2-carbaldehyde is dissolved in a suitable solvent such as methanol.

    • An excess of an ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate) is added, and the mixture is stirred to form the imine intermediate.

    • Sodium borohydride is added portion-wise at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred until the imine is fully reduced (monitored by TLC or LC-MS).

    • The reaction is quenched with water, and the product is extracted with an organic solvent, dried, and concentrated to yield the crude amine, which can be used in the next step without further purification.

  • Expected Yield: High.

Step 3: Oxidative Rearrangement to this compound

This is the key step where the furan ring is converted to the desired pyridinol.[1][2]

  • Reactants: (5-(Thiophen-2-yl)furfuryl)amine, an oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®).

  • Procedure (using m-CPBA):

    • The crude (5-(thiophen-2-yl)furfuryl)amine is dissolved in a suitable solvent like dichloromethane or a mixture of acetonitrile and water.

    • The solution is cooled to 0 °C, and a solution of m-CPBA (typically 1.1-1.5 equivalents) in the same solvent is added dropwise.

    • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature, with progress monitored by TLC.

    • Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to destroy excess peroxide.

    • The product is extracted with an organic solvent, washed with sodium bicarbonate solution and brine, dried, and purified by column chromatography.

  • Expected Yield: Good to high.

Route 2: The Cross-Coupling Pathway

This synthetic strategy relies on the well-established and robust palladium-catalyzed cross-coupling reactions to form the C-C bond between a 6-halopyridin-3-ol and a thiophene derivative. This approach is highly modular, allowing for the late-stage introduction of the thiophene moiety. We will explore and compare three prominent cross-coupling methods: Suzuki-Miyaura, Stille, and Negishi.

Logical Workflow for the Cross-Coupling Route

cluster_0 Cross-Coupling Partner Preparation cluster_1 A 2-Thiopheneboronic Acid (Suzuki) E This compound A_edge Suzuki-Miyaura B 2-(Tributylstannyl)thiophene (Stille) B_edge Stille C 2-Thienylzinc Chloride (Negishi) C_edge Negishi D 6-Bromopyridin-3-ol D->E Pd-catalyzed Cross-Coupling

Caption: Workflow for the Cross-Coupling Route.

Experimental Protocols

Precursor Synthesis: 6-Bromopyridin-3-ol

6-Bromopyridin-3-ol is commercially available, which significantly improves the efficiency of this route.[5][6] However, it can also be synthesized from 2-amino-5-hydroxypyridine via a Sandmeyer reaction.

Cross-Coupling Reactions

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid reagents.[7][8][9][10][11]

  • Reactants: 6-Bromopyridin-3-ol, 2-Thiopheneboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand like SPhos), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃), and a solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • General Protocol:

    • To a degassed mixture of 6-bromopyridin-3-ol (1.0 equiv), 2-thiopheneboronic acid (1.2-1.5 equiv), and a base (2.0-3.0 equiv) in a suitable solvent system, the palladium catalyst (1-5 mol%) is added.

    • The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

  • Expected Yield: Good to excellent.

B. Stille Coupling

The Stille coupling utilizes organotin reagents, which are known for their tolerance to a wide range of functional groups.[12][13][14] However, the toxicity of organotin compounds is a significant drawback.

  • Reactants: 6-Bromopyridin-3-ol, 2-(Tributylstannyl)thiophene, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a solvent (e.g., anhydrous toluene or DMF).

  • General Protocol:

    • To a solution of 6-bromopyridin-3-ol (1.0 equiv) and 2-(tributylstannyl)thiophene (1.1-1.2 equiv) in a degassed anhydrous solvent, the palladium catalyst (1-5 mol%) is added under an inert atmosphere.

    • The reaction mixture is heated to 90-110 °C and stirred until completion.

    • After cooling, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to remove the tin byproducts.

    • The organic layer is then washed with brine, dried, and concentrated.

    • Purification is achieved by column chromatography.

  • Expected Yield: Good to excellent.

C. Negishi Coupling

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboranes and organostannanes, often allowing for milder reaction conditions.[6][10] However, organozinc reagents are moisture-sensitive and typically need to be prepared in situ.

  • Reactants: 6-Bromopyridin-3-ol, 2-Thienylzinc chloride, Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄), and an anhydrous solvent (e.g., THF or DME).

  • General Protocol:

    • The 2-thienylzinc chloride reagent is prepared in situ by transmetalation of 2-thienyllithium (from 2-bromothiophene and n-BuLi) with anhydrous zinc chloride in THF at low temperature.

    • To a separate flask containing 6-bromopyridin-3-ol (1.0 equiv) and the palladium catalyst (1-5 mol%) in anhydrous THF under an inert atmosphere, the freshly prepared solution of 2-thienylzinc chloride (1.2-1.5 equiv) is added.

    • The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) until completion.

    • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

    • The organic extracts are washed, dried, and concentrated, followed by purification via column chromatography.

  • Expected Yield: Good to excellent.

Comparative Analysis

FeatureOxidative Rearrangement RouteSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Overall Yield Potentially high, but dependent on the efficiency of the rearrangement step.Generally high to excellent.Generally high to excellent.Generally high to excellent.
Number of Steps 3 steps from commercially available 2-aminothiophene and furfural.1 step from commercially available 6-bromopyridin-3-ol.1 step from commercially available 6-bromopyridin-3-ol.2 steps (including in situ reagent preparation) from commercially available starting materials.
Reagent Availability Starting materials are readily available.6-Bromopyridin-3-ol and 2-thiopheneboronic acid are commercially available.6-Bromopyridin-3-ol is commercially available; 2-(tributylstannyl)thiophene is commercially available but can be expensive.6-Bromopyridin-3-ol and 2-bromothiophene are commercially available; requires n-BuLi and anhydrous ZnCl₂.
Reagent Toxicity m-CPBA is an oxidant and should be handled with care.Boronic acids are generally of low toxicity.Organotin reagents are highly toxic and require careful handling and disposal.Organozinc reagents are moisture-sensitive and pyrophoric n-BuLi is used in their preparation.
Reaction Conditions Generally mild conditions.Often requires elevated temperatures.Requires elevated temperatures.Can often be performed at or near room temperature.
Functional Group Tolerance Good.Excellent.Excellent.Good, but sensitive to acidic protons due to the basicity of the organometallic reagents.
Scalability Potentially scalable, but may require optimization of the rearrangement step.Highly scalable and widely used in industry.Scalable, but waste disposal of tin byproducts is a major concern.Scalable, but requires careful handling of air- and moisture-sensitive reagents.

Conclusion and Recommendation

Both the oxidative rearrangement and the cross-coupling routes offer viable pathways to this compound.

The Cross-Coupling Route is highly efficient, especially given the commercial availability of 6-bromopyridin-3-ol. For a direct and rapid synthesis of the target molecule, this is likely the preferred approach.

  • The Suzuki-Miyaura coupling stands out as the most practical and environmentally benign of the cross-coupling methods due to the low toxicity and stability of boronic acids. It represents the best balance of efficiency, safety, and cost for most laboratory and industrial applications.

  • The Stille coupling , while effective, is significantly hampered by the high toxicity of the organotin reagents and byproducts, making it a less desirable choice unless specific functional group compatibility issues preclude other methods.

  • The Negishi coupling offers the advantage of high reactivity, often allowing for milder reaction conditions. However, the requirement for the preparation of moisture-sensitive organozinc reagents adds a layer of complexity to the procedure.

Overall Recommendation: For the direct and efficient synthesis of this compound, the Suzuki-Miyaura cross-coupling of commercially available 6-bromopyridin-3-ol with 2-thiopheneboronic acid is the most recommended route. It offers a single, high-yielding step from readily available materials, with a favorable safety and environmental profile. The oxidative rearrangement route remains a valuable alternative, particularly for the creation of diverse libraries of substituted pyridinols where the corresponding halo-precursors are not accessible.

References

A Head-to-Head Comparative Analysis of 6-(Thiophen-2-yl)pyridin-3-ol and Its Bioisosteres for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and biological properties, is a critical tool in this process. This guide provides an in-depth, objective comparison of 6-(Thiophen-2-yl)pyridin-3-ol, a privileged scaffold in drug discovery, with its key bioisosteres: 6-(furan-2-yl)pyridin-3-ol, 6-(thiazol-2-yl)pyridin-3-ol, and 6-phenylpyridin-3-ol.

This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to make informed decisions in the design and optimization of novel therapeutics based on the pyridin-3-ol core. We will delve into the synthesis, physicochemical properties, and biological implications of these structural modifications, supported by established experimental protocols and data-driven rationale.

The Rationale for Bioisosteric Replacement of the Thiophene Moiety

The thiophene ring in this compound is a common feature in many biologically active compounds. However, its metabolic fate can sometimes lead to the formation of reactive metabolites, such as thiophene S-oxides, which can contribute to drug-induced toxicity[1]. This potential liability necessitates the exploration of bioisosteric replacements that can mitigate this risk while preserving or enhancing the desired pharmacological activity.

The choice of furan, thiazole, and phenyl as bioisosteres is deliberate. Furan is a close structural analog of thiophene, with oxygen replacing sulfur. Thiazole introduces an additional nitrogen atom, altering the electronic properties and hydrogen bonding capacity. The phenyl group, a classic bioisostere for many heterocyclic rings, offers a different spatial and electronic profile. This comparative study will illuminate the nuanced effects of these substitutions.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are paramount to its absorption, distribution, metabolism, and excretion (ADME) profile. The bioisosteric replacement of the thiophene ring in this compound can significantly impact these properties.

CompoundStructureMolecular Weight ( g/mol )Calculated logP
This compound177.221.85
6-(Furan-2-yl)pyridin-3-ol161.161.35
6-(Thiazol-2-yl)pyridin-3-ol178.211.20
6-Phenylpyridin-3-ol171.192.20

Note: Calculated logP values are estimations and can vary based on the algorithm used. Experimental determination is crucial for accurate assessment.

Key Insights:

  • Lipophilicity (logP): The introduction of more heteroatoms (oxygen in furan, nitrogen and sulfur in thiazole) generally leads to a decrease in lipophilicity compared to the parent thiophene and the phenyl analog. This can have profound effects on solubility, cell permeability, and plasma protein binding.

  • Molecular Weight: The molecular weights of the bioisosteres are comparable, minimizing significant changes in size and shape that could negatively impact receptor binding.

Synthesis Strategies

The synthesis of these analogs generally follows convergent strategies, often relying on cross-coupling reactions to unite the pyridine and the respective heterocyclic or aromatic ring.

General Synthetic Scheme

G A Halogenated Pyridin-3-ol C Suzuki Coupling (Pd catalyst, base) A->C B Organoboron Reagent (e.g., boronic acid or ester) B->C D Target Compound 6-(Aryl/Heteroaryl)pyridin-3-ol C->D G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Compound Dilution D Add Compound A->D B Kinase/Substrate/ATP Prep C Add Kinase B->C F Add Substrate/ATP B->F C->D E Incubate (Binding) D->E E->F G Incubate (Reaction) F->G H Stop & Read Signal G->H I Plot Dose-Response H->I J Calculate IC50 I->J G cluster_0 Bioisosteric Modification cluster_1 Impact on Properties A This compound B 6-(Furan-2-yl)pyridin-3-ol A->B S to O C 6-(Thiazol-2-yl)pyridin-3-ol A->C CH to N D 6-Phenylpyridin-3-ol A->D Heterocycle to Phenyl E Physicochemical (logP, Solubility) B->E F Pharmacokinetics (Metabolism, Clearance) B->F G Pharmacodynamics (Target Affinity, Efficacy) B->G H Safety (hERG, Cytotoxicity) B->H C->E C->F C->G C->H D->E D->F D->G D->H

References

Independent Verification of the Biological Targets of 6-(Thiophen-2-yl)pyridin-3-ol (UNC2025): A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's biological targets is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of experimental methodologies to independently verify the targets of 6-(Thiophen-2-yl)pyridin-3-ol, a potent kinase inhibitor commonly known in the scientific literature as UNC2025. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and compare UNC2025's performance with alternative inhibitors, supported by experimental data.

Introduction to UNC2025 and the Imperative of Target Validation

This compound (UNC2025) has emerged as a critical chemical probe and potential therapeutic agent, primarily recognized as a dual inhibitor of the receptor tyrosine kinases (RTKs) MERTK and FLT3.[1][2] Aberrant signaling by these kinases is implicated in the pathogenesis of various malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3][4][5] While initial reports have extensively characterized its primary targets, independent verification is paramount to ensure the reproducibility of scientific findings and to fully understand its mechanism of action and potential off-target effects. This guide will equip researchers with the necessary tools to conduct such validation studies.

Understanding the Target Landscape of UNC2025

UNC2025 is an ATP-competitive inhibitor with high potency against MERTK and FLT3, exhibiting IC50 values in the low nanomolar range.[1][2] Its selectivity is a key attribute, with studies showing it is over 45-fold more selective for MERTK compared to AXL, another member of the TAM (Tyro3, Axl, MERTK) family of RTKs.[2] A comprehensive kinome scan of over 300 kinases revealed that at a concentration of 100 nM, significantly above its MERTK IC50, only a limited number of other kinases were substantially inhibited.[1][6] This provides a strong foundation for its use as a selective chemical probe.

Table 1: Kinase Inhibitory Profile of UNC2025

Kinase TargetBiochemical IC50 (nM)Cellular IC50 (nM)Reference
MERTK0.742.7 (p-MERTK in 697 cells)[1][2]
FLT30.814 (p-FLT3 in Molm-14 cells)[1][2]
AXL122-[2]
TYRO3--[1]
TRKA1.67-[2]
TRKC4.38-[2]
KIT8.18-[2]

A Multi-pronged Approach to Target Verification

No single experiment can definitively validate a drug's target. A robust approach employs a combination of biochemical, cellular, and functional assays to build a comprehensive and convincing body of evidence. The following sections will detail the methodologies for these assays.

Direct Target Engagement: Does the Compound Bind?

The initial and most fundamental question is whether UNC2025 physically interacts with its putative targets within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm this.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[7][8][9] This change in thermal stability can be detected and quantified.

Workflow Diagram:

CETSA_Workflow A Cell Treatment: Incubate cells with UNC2025 or vehicle (DMSO). B Thermal Challenge: Heat cell aliquots across a temperature gradient. A->B C Cell Lysis & Fractionation: Lyse cells and separate soluble proteins from precipitated aggregates via centrifugation. B->C D Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature. C->D E Data Analysis: Plot soluble protein vs. temperature to generate melt curves and determine thermal shift. D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture a MERTK- or FLT3-expressing cell line (e.g., 697 B-ALL cells for MERTK, Molm-14 for FLT3-ITD) to 70-80% confluency.

    • Treat cells with UNC2025 (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours in serum-free media.

  • Cell Harvesting and Aliquoting:

    • Harvest cells by scraping or trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated control.

  • Cell Lysis:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully transfer the supernatant (soluble fraction) to new tubes.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Perform SDS-PAGE and Western blotting using primary antibodies specific for MERTK or FLT3.

    • Quantify the band intensities and plot the normalized soluble protein fraction against temperature to generate melting curves. A shift in the melting curve for UNC2025-treated cells compared to the vehicle control indicates target engagement.

Biochemical Validation: Is Kinase Activity Inhibited?

Confirming that UNC2025 directly inhibits the enzymatic activity of its target kinases is a crucial validation step. In vitro kinase assays provide a clean system to measure this.

ADP-Glo™ Kinase Assay

Principle: The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[10][11][12][13] The amount of ADP is directly proportional to the kinase activity.

Workflow Diagram:

ADPGlo_Workflow A Kinase Reaction: Incubate recombinant MERTK or FLT3 with substrate, ATP, and varying concentrations of UNC2025. B ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. A->B C ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. B->C D Luminescence Detection: The newly synthesized ATP is used by luciferase to generate a luminescent signal. C->D E Data Analysis: Plot luminescence vs. UNC2025 concentration to determine the IC50 value. D->E

Caption: Workflow of the ADP-Glo™ Kinase Assay.

  • Reagent Preparation:

    • Prepare serial dilutions of UNC2025 in DMSO.

    • Prepare a reaction buffer containing recombinant MERTK or FLT3 kinase, a suitable substrate (e.g., a generic tyrosine kinase peptide), and ATP.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and UNC2025 (or DMSO control).

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the DMSO control for each UNC2025 concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Modulation: Does it Inhibit the Target in Cells?

Verifying that UNC2025 inhibits the phosphorylation of its targets and downstream signaling pathways in a cellular context provides crucial evidence of its mechanism of action.

Western Blotting for Phospho-Kinase Levels

Principle: This method quantifies the phosphorylation status of MERTK, FLT3, and their downstream effectors (e.g., AKT, ERK, STAT6) in response to UNC2025 treatment.[12] A reduction in phosphorylation indicates target inhibition.

  • Cell Treatment and Lysis:

    • Seed MERTK-expressing cells (e.g., 697 B-ALL) and starve them of serum overnight.

    • Treat cells with a dose range of UNC2025 for 1-2 hours.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for phosphorylated MERTK (p-MERTK).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe for total MERTK as a loading control.

    • Quantify the band intensities for p-MERTK and total MERTK.

    • Normalize the p-MERTK signal to the total MERTK signal to determine the extent of inhibition.

Downstream Signaling Pathway Analysis

The inhibition of MERTK and FLT3 should lead to a reduction in the activity of their downstream signaling pathways. This can be assessed by Western blotting for key phosphorylated signaling nodes or through reporter gene assays.

Principle: MERTK signaling can lead to the activation of the NF-κB transcription factor. An NF-κB reporter assay utilizes a plasmid containing a luciferase gene under the control of NF-κB response elements.[14][15][16][17] Inhibition of MERTK signaling by UNC2025 should result in decreased luciferase activity.

  • Cell Transfection:

    • Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Cell Treatment:

    • After 24 hours, treat the cells with varying concentrations of UNC2025 for 1-2 hours.

    • Stimulate the cells with a known NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the UNC2025 concentration to determine the dose-dependent inhibition of NF-κB activation.

Functional Consequences: Does Inhibition Affect Cell Fate?

Ultimately, the inhibition of a cancer-relevant target should lead to a functional anti-cancer effect. Clonogenic assays are a gold-standard method to assess the long-term proliferative capacity of cancer cells.

Clonogenic Assay

Principle: This assay measures the ability of a single cell to proliferate and form a colony.[18] Inhibition of key survival kinases like MERTK and FLT3 is expected to reduce the colony-forming ability of dependent cancer cells.[4][5]

  • Cell Plating:

    • Prepare a single-cell suspension of leukemia cells (e.g., Molm-14).

    • Plate a low density of cells (e.g., 500-1000 cells/well) in a semi-solid medium (e.g., methylcellulose) containing various concentrations of UNC2025 or vehicle.

  • Incubation:

    • Incubate the plates for 7-14 days in a humidified incubator until visible colonies are formed in the control wells.

  • Colony Staining and Counting:

    • Stain the colonies with a solution such as crystal violet.

    • Count the number of colonies (typically defined as clusters of >50 cells) in each well.

  • Data Analysis:

    • Calculate the plating efficiency and the surviving fraction for each treatment condition.

    • Plot the surviving fraction against the UNC2025 concentration.

Unbiased Target Identification: Are There Other Targets?

While the primary targets of UNC2025 are well-established, unbiased methods can be used to identify potential off-targets.

Affinity Chromatography followed by Mass Spectrometry

Principle: UNC2025 is immobilized on a solid support (e.g., beads) and used as bait to "pull down" its binding partners from a cell lysate.[19][20][21][22] These interacting proteins are then identified by mass spectrometry.

Workflow Diagram:

AffinityChrom_Workflow A Probe Immobilization: Synthesize a derivative of UNC2025 with a linker for immobilization on beads. B Cell Lysis & Incubation: Incubate the immobilized probe with cell lysate to allow for protein binding. A->B C Washing: Wash the beads extensively to remove non-specific binders. B->C D Elution: Elute the bound proteins from the beads. C->D E Protein ID by Mass Spec: Identify the eluted proteins using mass spectrometry. D->E

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

  • Probe Synthesis and Immobilization: A derivative of UNC2025 with a linker arm is synthesized and coupled to activated beads.

  • Affinity Purification: The UNC2025-coupled beads are incubated with a complex protein lysate.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the specific binders are then eluted.

  • Mass Spectrometry: The eluted proteins are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The identified proteins are compared to those from a control experiment (e.g., using beads without the immobilized compound) to identify specific interactors.

Comparison with Alternative MERTK and TAM Kinase Inhibitors

To put the activity of UNC2025 into context, it is essential to compare it with other inhibitors targeting MERTK and related kinases.

Table 2: Comparison of UNC2025 with Other MERTK/TAM Kinase Inhibitors

InhibitorPrimary TargetsKey Selectivity NotesReference
UNC2025 MERTK, FLT3 >45-fold selective for MERTK over AXL.[2]
UNC2881 MERTK ~83-fold selective over AXL and ~58-fold over Tyro3.[1]
MRX-2843 MERTK, FLT3 Structurally similar to UNC2025 with a similar target profile. Has shown efficacy against quizartinib-resistant FLT3 mutations.[3][4][5][18][23][24]
BMS-777607 c-Met, Axl, Ron, Tyro3 Pan-TAM inhibitor with potent activity against c-Met.[25][26][27][28][29]

Rationale for Comparison: When conducting validation experiments, including a well-characterized alternative inhibitor can serve as a valuable control. For instance, in a MERTK-dependent cell line, both UNC2025 and UNC2881 should demonstrate efficacy, while a c-Met inhibitor with less potent MERTK activity would be expected to have a weaker effect.

Conclusion and Future Directions

The independent verification of the biological targets of this compound (UNC2025) is a critical exercise for any research program utilizing this compound. By employing a multi-faceted approach that combines direct target engagement assays, biochemical and cellular inhibition studies, functional readouts, and unbiased proteomics, researchers can build a robust and comprehensive understanding of its mechanism of action. This guide provides the foundational knowledge and detailed protocols to empower scientists to conduct these validation experiments with scientific rigor. The continued characterization of UNC2025 and its comparison to other kinase inhibitors will undoubtedly contribute to its effective use as a chemical probe and may pave the way for its future clinical development.

References

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling 6-(Thiophen-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities is a daily reality. With innovation comes the critical responsibility of ensuring safety. This guide provides essential, immediate safety and logistical information for handling 6-(Thiophen-2-yl)pyridin-3-ol, a heterocyclic compound with limited public safety data. As a Senior Application Scientist, my aim is to deliver a technical guide that is not just a list of rules, but a self-validating system of protocols rooted in the principles of chemical causality and risk mitigation.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must adopt the precautionary principle. This involves treating the compound as potentially hazardous, based on the known properties of its constituent moieties: pyridine and thiophene. Pyridines can be irritants and are potentially harmful if inhaled, swallowed, or absorbed through the skin. Thiophenes are flammable and can also carry toxicological risks. Therefore, a robust safety plan is not just recommended; it is imperative.

Section 1: Hazard Assessment and Risk Mitigation

Before any handling of this compound, a thorough risk assessment is the foundational step. This process identifies potential hazards and establishes control measures to minimize risk.

Presumed Hazard Profile

Based on its structure, we can anticipate the following potential hazards:

Hazard ClassAnticipated RiskRationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on the general toxicity profile of pyridine derivatives.
Skin Corrosion/Irritation May cause skin irritation.Common characteristic of nitrogen-containing heterocyclic compounds.
Eye Damage/Irritation May cause serious eye irritation.A general hazard for many organic compounds, especially fine powders.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.Fine powders can be easily aerosolized and inhaled.
Flammability Potentially combustible.Aromatic heterocyclic compounds can be flammable.
Environmental Hazard Potentially toxic to aquatic life.Nitrogen and sulfur-containing organic compounds can pose environmental risks.
Engineering Controls: The First Line of Defense

The primary method for controlling exposure to any potentially hazardous compound is through robust engineering controls.

  • Chemical Fume Hood: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of any airborne particles or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

Section 2: Personal Protective Equipment (PPE) - Your Essential Barrier

PPE is the last line of defense, but it is a critical one. The selection of appropriate PPE must be deliberate and based on the presumed risks.

Hand Protection: Selecting the Right Glove

Choosing the correct glove material is crucial, as no single glove is impervious to all chemicals. For this compound, which is an aromatic heterocyclic compound likely to be dissolved in various organic solvents, glove selection requires careful consideration.

Glove MaterialProtection AgainstAdvantagesDisadvantagesRecommendation
Nitrile Solvents, oils, greases, some acids and bases.[1][2]Good general use, clear indication of tears, good dexterity.[1]Not ideal for prolonged contact with aromatic and chlorinated solvents.[3]Suitable for incidental contact. Change immediately upon contamination.[1]
Neoprene Acids, bases, alcohols, fuels, peroxides, phenols.[3][4]Good pliability and tear resistance.[4]Poor resistance to halogenated and aromatic hydrocarbons.[3]A reasonable alternative to nitrile for incidental contact.
Butyl Rubber Ketones, esters, aldehydes, strong acids.[3][4]Excellent resistance to a wide range of chemicals.[4][5]Poor dexterity, not effective against aliphatic and aromatic hydrocarbons.[3][6]Recommended for extended contact or when handling concentrated solutions.

Operational Directive: For routine handling and incidental contact, nitrile gloves are appropriate. For situations involving extended contact, significant splash risk, or handling of concentrated solutions, it is advisable to wear a more robust glove such as butyl rubber.[6] When dealing with a combination of chemicals, it may be necessary to double-glove with two different materials.[7] Always inspect gloves for any signs of degradation or punctures before use.[1]

Eye and Face Protection
  • Chemical Splash Goggles: These are mandatory at all times when handling this compound in liquid or solid form. They must provide a complete seal around the eyes to protect against splashes and airborne particles.

  • Face Shield: A face shield should be worn in addition to chemical splash goggles whenever there is a significant risk of splashing, such as during transfers of larger volumes of solutions or when a reaction is under pressure.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required. It should be fully buttoned to provide maximum coverage.

  • Full-Length Clothing and Closed-Toe Shoes: Never work in a lab with exposed skin on your legs or feet.

Respiratory Protection

Given that this is a solid compound of unknown toxicity, respiratory protection is a critical consideration, especially when handling the powder.

  • Routine Handling in a Fume Hood: If all manipulations of the powder are kept within a certified fume hood, additional respiratory protection is typically not required.

  • Outside of a Fume Hood or Potential for Aerosolization: If there is any potential for the powder to become airborne outside of a fume hood, or if you experience any respiratory irritation, a NIOSH-approved respirator is necessary. A half-mask or full-facepiece air-purifying respirator with a high-efficiency particulate air (HEPA) filter is recommended.[8] For situations with potential for both particulate and vapor exposure, a combination cartridge (e.g., organic vapor/HEPA) should be used.[9]

Section 3: Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling A 1. Don PPE (Lab coat, Goggles, Gloves) B 2. Verify Fume Hood Functionality A->B Pre-operation Checks C 3. Weigh Compound in Fume Hood B->C Proceed to Handling D 4. Prepare Solution in Fume Hood C->D Gentle transfer E 5. Decontaminate Work Surfaces D->E After Use F 6. Dispose of Waste Properly E->F Segregate Waste G 7. Doff PPE and Wash Hands F->G Final Steps

Caption: Step-by-step workflow for handling this compound.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Decontamination and Disposal
  • Surface Decontamination: At the end of any procedure, all surfaces that may have come into contact with the compound should be decontaminated. Wipe surfaces with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.[10][11]

  • Waste Disposal: All waste containing this compound, including contaminated gloves, weighing paper, and absorbent materials, must be treated as hazardous waste.

    • Solid Waste: Collect in a clearly labeled, sealed container.

    • Liquid Waste: Collect in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

    • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety office for specific guidance on disposing of nitrogen and sulfur-containing heterocyclic compounds.[12][13][14]

By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring that scientific advancement and personal safety go hand in hand.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.